N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGDRGOZSHCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380093 | |
| Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-86-9 | |
| Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Abstract: This technical guide provides a comprehensive analysis of the core , a compound of interest in medicinal chemistry and drug development. We delve into its structural and fundamental chemical attributes, outlining both established data and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for characterization.
Introduction and Strategic Importance
This compound belongs to a class of compounds featuring a piperidine ring linked to a substituted aniline. The presence of two trifluoromethyl (CF3) groups on the aniline ring is particularly significant. These groups are potent electron-withdrawing agents, which drastically alter the electron density of the aromatic ring and the basicity of the aniline nitrogen. Such modifications are common in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Understanding the fundamental physicochemical properties of this molecule is the first critical step in evaluating its potential as a drug candidate or a pharmacological tool.
This guide will not only present the known properties but also explain the rationale behind the experimental protocols used to determine them, providing a robust framework for characterization.
Chemical Identity and Structural Features
A precise understanding of the molecule's structure is paramount for interpreting its chemical behavior.
-
IUPAC Name: N1-[2-(2-Piperidyl)ethyl]-3,5-bis(trifluoromethyl)aniline
-
Molecular Formula: C15H18F6N2
-
Molecular Weight: 356.31 g/mol
-
CAS Number: 129039-01-6
-
Chemical Structure:
(Simplified 2D representation)
The key structural motifs are:
-
3,5-Bis(trifluoromethyl)aniline Core: The two CF3 groups strongly decrease the pKa of the aniline nitrogen, making it significantly less basic than aniline itself.
-
Piperidine Ring: A saturated heterocycle containing a secondary amine, which is typically basic.
-
Ethyl Linker: A flexible two-carbon chain connecting the two nitrogen-containing moieties.
The presence of two nitrogen atoms with different basicities (one aromatic, one aliphatic) is a defining feature that governs properties like solubility and receptor interaction.
Core Physicochemical Properties
The following table summarizes the key physicochemical parameters essential for drug development.
| Property | Value / Description | Significance in Drug Development |
| Molecular Weight | 356.31 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| Appearance | Reported as a white to off-white solid. | Basic quality control parameter for synthesis and purification. |
| Melting Point | Not consistently reported in public literature. Requires experimental determination. | Defines the solid-state stability, purity, and is critical for formulation development. |
| logP (Octanol/Water) | Predicted values range from 3.5 to 4.5. | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| pKa | Two predicted values: ~9.5-10.5 (Piperidine N), ~1.5-2.5 (Aniline N). | Governs the ionization state at physiological pH (7.4), impacting solubility, absorption, and target binding. The piperidine nitrogen will be protonated, while the aniline nitrogen will be neutral. |
| Aqueous Solubility | Predicted to be low, especially at neutral pH. | A critical factor for drug delivery and absorption. Low solubility can be a major hurdle in development. |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, direct experimental validation is non-negotiable. Below are trusted, step-by-step protocols for determining the most critical parameters.
Determination of pKa via Potentiometric Titration
Rationale: Potentiometric titration is the gold standard for pKa determination. It measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of ionization constants. Given the two nitrogen atoms with vastly different basicities, this method can resolve both pKa values.
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) due to its predicted low aqueous solubility.
-
Acidification: Acidify the solution to below pH 2.0 using a standardized HCl solution (e.g., 0.1 M) to ensure both nitrogens are fully protonated.
-
Titration: Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) using an automated titrator equipped with a calibrated pH electrode.
-
Data Acquisition: Record the pH value after each incremental addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points on the resulting titration curve correspond to the pKa values of the aniline and piperidine nitrogens, respectively. Specialized software is used to calculate the precise pKa from the half-equivalence points.
Caption: Shake-flask method workflow for logP determination.
Conclusion and Forward Outlook
The physicochemical profile of this compound—characterized by high lipophilicity, a basic piperidine center, and a non-basic aniline moiety—presents a classic drug development challenge. Its high logP suggests excellent potential for crossing cellular membranes, including the blood-brain barrier, but its low predicted aqueous solubility will likely require advanced formulation strategies. The dominant basic center (piperidine) will dictate its behavior in physiological environments. The protocols detailed herein provide a validated roadmap for confirming these predicted properties, establishing a firm foundation for any subsequent preclinical or pharmacological investigation.
References
Note: As this specific compound is not widely documented in publicly available literature with experimental data, the references below point to authoritative chemical databases for predicted data and standard methodology guidelines.
-
PubChem Compound Summary for CID 520790. National Center for Biotechnology Information. Provides predicted properties, synonyms, and structure.[Link]
-
OECD Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. The official guideline for the standard shake-flask logP determination protocol.[Link]
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline synthesis pathway exploration
An In-depth Technical Guide to the Synthesis of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Executive Summary
This compound is a chemical building block of significant interest in medicinal chemistry, integrating a lipophilic, electron-deficient 3,5-bis(trifluoromethyl)phenyl group with a basic piperidine moiety via a flexible ethylamine linker.[1] This unique architecture makes it a valuable intermediate for synthesizing novel bioactive molecules, such as receptor ligands and enzyme inhibitors. This guide provides a comprehensive exploration of viable synthetic pathways to this compound, offering a comparative analysis and detailed experimental protocols grounded in established chemical principles. The document is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of its synthesis.
Introduction and Retrosynthetic Analysis
The target molecule's structure lends itself to a logical disconnection at the secondary amine bond, suggesting two primary retrosynthetic strategies: Reductive Amination and direct N-Alkylation. The trifluoromethyl groups provide metabolic stability and modulate electronic properties, while the piperidine ring often confers aqueous solubility and serves as a key pharmacophoric element.
A logical retrosynthetic analysis breaks the target molecule down into readily available or synthetically accessible precursors. The most strategic disconnection is the C-N bond formed between the aniline nitrogen and the ethyl linker.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two convergent pathways, each relying on the synthesis and coupling of two key fragments. We will explore both in detail.
Exploration of Synthetic Pathways
Pathway A: Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds, often proceeding with high yield and selectivity.[2] The reaction involves the initial formation of an imine or enamine intermediate from an aldehyde/ketone and an amine, followed by in-situ reduction to the corresponding amine.
Caption: Workflow for the Reductive Amination pathway.
Rationale for this Pathway: This approach is often preferred due to its operational simplicity (often a one-pot reaction) and the use of mild reducing agents that tolerate a wide range of functional groups.[3] The key challenge lies in the synthesis of the requisite aldehyde and primary amine precursors.
Synthesis of Precursor 1: 3,5-Bis(trifluoromethyl)benzaldehyde This precursor can be synthesized from commercially available 3,5-bis(trifluoromethyl)bromobenzene. A common route involves conversion to a Grignard reagent followed by formylation, or oxidation of the corresponding benzyl alcohol. A related synthesis of the benzoic acid from the Grignard reagent has been well-documented.[4]
Synthesis of Precursor 2: 2-(2-Aminoethyl)piperidine This precursor is typically prepared from 2-pyridineethanol. The synthesis involves two key steps:
-
Catalytic Hydrogenation: The pyridine ring of 2-pyridineethanol is hydrogenated to a piperidine ring using catalysts like rhodium on carbon or palladium on carbon.[5] This reaction must be carefully controlled to avoid over-reduction or side reactions.
-
Conversion of Alcohol to Amine: The resulting 2-piperidineethanol can be converted to the primary amine via several methods, such as:
-
Mesylation/Azide Displacement: The alcohol is converted to a mesylate, which is then displaced by sodium azide, followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) to yield the amine.
-
Mitsunobu Reaction: Reaction with phthalimide under Mitsunobu conditions, followed by hydrazinolysis (Gabriel synthesis).
-
Pathway B: Direct N-Alkylation
This classical approach involves the nucleophilic substitution of a suitable electrophile by an aniline.
Caption: Workflow for the N-Alkylation pathway.
Rationale for this Pathway: This pathway utilizes the commercially available and relatively inexpensive 3,5-bis(trifluoromethyl)aniline.[6] The primary challenge is the potential for over-alkylation (dialkylation of the aniline nitrogen) and the need for a base to scavenge the HX byproduct.
Synthesis of Precursor 1: 3,5-Bis(trifluoromethyl)aniline This starting material is widely available from commercial suppliers.[7] Its synthesis typically involves amination of 1-bromo-3,5-bis(trifluoromethyl)benzene using a copper or palladium catalyst.[8]
Synthesis of Precursor 2: 2-(2-Haloethyl)piperidine This electrophile is synthesized from 2-piperidineethanol, the same intermediate used in Pathway A.[5] The alcohol is treated with a halogenating agent such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. These reagents should be used with caution due to their reactivity.
Comparative Analysis and Recommended Pathway
| Feature | Pathway A: Reductive Amination | Pathway B: N-Alkylation |
| Key Reaction | Imine formation and reduction | Nucleophilic substitution (SN2) |
| Convergence | High | High |
| Key Precursors | Aldehyde, Primary Amine | Aniline, Alkyl Halide |
| Yield & Selectivity | Generally high yield and excellent selectivity for the secondary amine.[2] | Risk of over-alkylation (dialkylation). Yield can be variable. |
| Reaction Conditions | Mild (often room temperature). | Often requires heating and a non-nucleophilic base. |
| Atom Economy | Good, especially with catalytic hydrogenation. | Lower, due to the formation of a salt byproduct. |
| Overall Recommendation | Recommended | Viable Alternative |
Detailed Experimental Protocol (Recommended Pathway)
This section details the step-by-step methodology for the synthesis of this compound via reductive amination.
Step 1: Synthesis of 2-(2-Aminoethyl)piperidine
(This protocol assumes the synthesis from 2-piperidineethanol, which is prepared by hydrogenation of 2-pyridineethanol[5])
-
Mesylation: To a stirred solution of 2-piperidineethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Reduction: Dissolve the crude azide in methanol. Add Palladium on Carbon (10 wt%, 0.05 eq) to the solution. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 2-(2-aminoethyl)piperidine can be purified by distillation or used directly in the next step.
Step 2: Reductive Amination
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3,5-Bis(trifluoromethyl)benzaldehyde | 242.12 | 2.42 g | 10.0 | 1.0 |
| 2-(2-Aminoethyl)piperidine | 128.22 | 1.41 g | 11.0 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 | 1.5 |
| Dichloroethane (DCE) | - | 50 mL | - | - |
| Acetic Acid (optional) | 60.05 | ~0.1 mL | - | cat. |
-
Reaction Setup: To a round-bottom flask charged with 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq), add dichloroethane (DCE).
-
Amine Addition: Add 2-(2-aminoethyl)piperidine (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Conclusion
The synthesis of this compound is most effectively achieved through a reductive amination strategy. This pathway offers high selectivity and generally proceeds under mild conditions, making it superior to the alternative N-alkylation route which carries a risk of side reactions. The successful synthesis hinges on the reliable preparation of the key precursors, 2-(2-aminoethyl)piperidine and 3,5-bis(trifluoromethyl)benzaldehyde. The detailed protocol provided in this guide offers a robust and reproducible method for obtaining this valuable chemical intermediate for applications in pharmaceutical research and development.
References
-
SLS. 3,5-Bis(trifluoromethyl)anilin. Available at: [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available at: [Link]
- Google Patents. Preparation of trifluoromethylanilines.
- Google Patents. Process for preparing 2-piperidineethanol compounds.
-
Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available at: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]
- Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
PubMed. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Available at: [Link]
-
Eureka. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Available at: [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
ResearchGate. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 6. 3,5-ビス(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Page loading... [wap.guidechem.com]
A Technical Guide to the Structural Elucidation of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline using NMR and Mass Spectrometry
This in-depth technical guide provides a comprehensive framework for the characterization of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug development.[1] The unique architecture of this molecule, featuring a 3,5-bis(trifluoromethyl)phenyl group linked to a piperidine moiety via an ethylamine bridge, necessitates a multi-faceted analytical approach for unambiguous structural confirmation.[1] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve this, moving beyond procedural steps to explain the underlying scientific rationale for experimental design and data interpretation.
Introduction: The Analytical Imperative
This compound is a sophisticated building block in synthetic chemistry.[1] Its structural integrity is paramount to its function in subsequent applications. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational aspect of its scientific utility. This guide will focus on a synergistic application of NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) to provide an irrefutable structural assignment.
Molecular Structure and Key Features
A thorough understanding of the molecule's constituent parts is crucial for predicting and interpreting spectral data.
Caption: Molecular structure of this compound.
The molecule can be deconstructed into three key fragments for analytical consideration:
-
The 3,5-di(trifluoromethyl)aniline moiety: The two trifluoromethyl groups are strong electron-withdrawing groups, which will significantly influence the chemical shifts of the aromatic protons and carbons.
-
The ethyl linker: This flexible chain connects the aromatic and aliphatic portions of the molecule.
-
The 2-substituted piperidine ring: A saturated heterocyclic system with distinct proton and carbon environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.
Experimental Protocol: NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
Data Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: A single-pulse experiment, typically without proton decoupling, is used. The chemical shifts should be referenced to an external standard like CFCl₃.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide a proton census and information about their local electronic environments and neighboring protons.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH | 7.0 - 7.5 | s | 3H | The protons on the trifluoromethyl-substituted aniline ring will be downfield due to the electron-withdrawing nature of the CF₃ groups.[2][3] |
| NH | 3.5 - 4.5 | br s | 1H | The chemical shift of the amine proton is variable and depends on solvent and concentration. It will likely be a broad singlet due to exchange. |
| CH₂-N (ethyl) | 3.2 - 3.6 | t | 2H | This methylene group is adjacent to the electron-withdrawing aniline nitrogen, shifting it downfield. It will be a triplet due to coupling with the other ethyl CH₂. |
| CH₂-C (ethyl) | 2.8 - 3.2 | m | 2H | This methylene group is adjacent to the piperidine ring. |
| CH (piperidine, C2) | 2.9 - 3.3 | m | 1H | The proton at the point of substitution on the piperidine ring will be in a complex environment. |
| CH₂ (piperidine, C6) | 2.5 - 2.9 | m | 2H | The methylene group adjacent to the piperidine nitrogen. |
| CH₂ (piperidine, C3, C4, C5) | 1.2 - 1.9 | m | 6H | The remaining methylene groups of the piperidine ring will be in the aliphatic region.[4][5] |
| NH (piperidine) | 1.5 - 2.5 | br s | 1H | The piperidine NH proton will be a broad singlet and its chemical shift is solvent-dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Aromatic C-N | 145 - 150 | The carbon directly attached to the aniline nitrogen. |
| Aromatic C-CF₃ | 130 - 135 (q) | The carbons bearing the trifluoromethyl groups will appear as quartets due to C-F coupling.[2] |
| Aromatic CH | 110 - 120 | The aromatic methine carbons. |
| CF₃ | 120 - 125 (q) | The carbon of the trifluoromethyl group will be a strong quartet.[2] |
| CH₂-N (ethyl) | 45 - 50 | The ethyl carbon attached to the aniline nitrogen. |
| CH₂-C (ethyl) | 35 - 40 | The ethyl carbon attached to the piperidine ring. |
| CH (piperidine, C2) | 55 - 60 | The substituted carbon of the piperidine ring. |
| CH₂ (piperidine, C6) | 45 - 50 | The piperidine carbon adjacent to the nitrogen. |
| CH₂ (piperidine, C3, C5) | 25 - 30 | The other piperidine carbons. |
| CH₂ (piperidine, C4) | 20 - 25 | The central piperidine carbon. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl groups.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Ar-CF₃ | -60 to -65 | s | The two CF₃ groups are chemically equivalent and will appear as a single singlet. The chemical shift is characteristic for trifluoromethyl groups on an aromatic ring.[2][6][7] |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements.
Ionization Method: Electrospray ionization (ESI) in positive ion mode is the method of choice due to the presence of basic nitrogen atoms that are readily protonated.[8][9]
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) can be added to the solvent to promote protonation.
Data Acquisition Parameters:
-
Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.[10][11][12]
Predicted Mass Spectral Data
Molecular Ion: The expected exact mass of the neutral molecule is 340.1398 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of approximately 341.1476.
Key Fragmentation Pathways: The MS/MS spectrum will be crucial for confirming the connectivity of the different structural motifs.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of the piperidine ring: A common fragmentation pathway for piperidine-containing compounds is the cleavage of the bond connecting the side chain to the ring, resulting in a significant neutral loss.[8][13]
-
Cleavage of the ethyl linker: Fragmentation can occur at various points along the ethyl chain.
-
Formation of a piperidinylethyl cation: The charge can be retained on the piperidine-containing fragment.
-
Formation of a tropylium-like ion: The piperidine ring can undergo rearrangement and fragmentation.[14][15]
Data Integration and Structural Confirmation
The definitive structural elucidation of this compound is achieved by integrating the data from all analytical techniques.
Caption: Integrated analytical workflow for structural confirmation.
The combination of the exact mass from HRMS, the fragmentation pattern from MS/MS, and the detailed connectivity information from ¹H, ¹³C, ¹⁹F, and 2D NMR provides a self-validating system for the unequivocal identification of the target compound.
Conclusion
The analytical characterization of this compound is a clear demonstration of the power of modern analytical techniques. By employing a logical and systematic approach that combines NMR spectroscopy and mass spectrometry, researchers can be highly confident in the structure and purity of their synthesized compounds, which is a critical prerequisite for their use in drug discovery and development.
References
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
- Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. PubChem.
- This compound. Benchchem.
- 3-METHYL-4-TRIFLUOROMETHYL-ANILINE;METFMA - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- Supplementary D
- Piperidine - the NIST WebBook. National Institute of Standards and Technology.
- 3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- 3-(Trifluoromethyl)aniline. Sigma-Aldrich.
- High Resolution Mass Spectrum of Piperidine.
- 2,5-Bis(trifluoromethyl)aniline(328-93-8) 1H NMR spectrum. ChemicalBook.
- 2-Piperidin-2-ylethanol | C7H15NO | CID 15144. PubChem.
- 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum. ChemicalBook.
- 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922. PubChem.
- 2-Ethylpiperidine(1484-80-6) 1H NMR spectrum. ChemicalBook.
- 3,5-Bis(trifluoromethyl)aniline 97. Sigma-Aldrich.
- How is 3,5-Bis(trifluoromethyl)aniline synthesized?. Guidechem.
- 2-Ethylpiperidine | C7H15N | CID 94205. PubChem.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
- 2-Piperidineethanol(1484-84-0) 1H NMR spectrum. ChemicalBook.
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944. PubChem.
- Ion fragmentation of small molecules in mass spectrometry.
- 4-(5-ethyl-2-pyridinyl)-N-(trifluoromethyl)aniline. PubChem.
- Bis(trifluoromethanesulfonyl)aniline. Wikipedia.
- 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline. ChemScene.
- Recent Advances in Mass Spectrometry-Based Structural Elucid
- Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- Mass Spectrometry: Fragmentation. University of California, Los Angeles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 2-Ethylpiperidine(1484-80-6) 1H NMR [m.chemicalbook.com]
- 5. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a compound of significant interest within medicinal chemistry, primarily utilized as a sophisticated building block in the synthesis of novel bioactive molecules.[1] Its unique structural architecture, featuring a 3,5-bis(trifluoromethyl)phenyl group, a piperidine moiety, and an ethylamine linker, suggests its potential as a modulator of key biological targets.[1] The presence of trifluoromethyl groups is known to enhance metabolic stability and membrane permeability, making it an attractive scaffold in drug discovery.[1] While direct and extensive research on the specific mechanism of action for this compound is not publicly available, this guide will synthesize information from structurally related molecules to propose a plausible mechanistic framework. We will explore potential targets, downstream signaling pathways, and outline experimental protocols to validate these hypotheses. This document serves as a foundational guide for researchers aiming to elucidate the pharmacological profile of this and similar chemical entities.
Molecular Architecture and Predicted Pharmacological Profile
The structure of this compound comprises three key pharmacophoric elements:
-
3,5-Bis(trifluoromethyl)aniline Moiety: The dual trifluoromethyl groups create a highly electron-deficient and lipophilic phenyl ring. This feature is common in ligands designed for specific receptor interactions, potentially influencing binding affinity and selectivity.
-
Piperidine Ring: A basic nitrogen-containing heterocycle, the piperidine ring is a frequent component of neuroactive compounds. It can act as a key interaction point with biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[1]
-
Ethylamine Linker: This flexible linker connects the aromatic and heterocyclic components, allowing for optimal spatial orientation within a receptor's binding pocket.
Based on these structural motifs and data from analogous compounds, we can hypothesize two primary potential mechanisms of action: modulation of serotonin receptors or antagonism of neurokinin receptors.
Proposed Mechanism 1: Serotonin 5-HT1A Receptor Agonism
A structurally related compound, 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, is a known potent serotonin 5-HT1A receptor agonist.[2] The trifluoromethylphenyl and ethylamine linker in our compound of interest suggest a similar potential for interaction with the 5-HT1A receptor.
Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, would initiate the following cascade:[2]
-
Receptor Binding: The compound binds to the 5-HT1A receptor.
-
G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o).
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels result in decreased PKA activity.[2]
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium (Ca2+) channels.[2]
-
Influence on MAPK/ERK Pathway: The 5-HT1A receptor can also influence other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[2]
-
Proposed Experimental Validation Workflow
To investigate the potential 5-HT1A receptor agonism, the following experimental workflow is proposed:
Caption: Proposed antagonistic mechanism at the NK1 receptor.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the proposed validation experiments, comparing our compound of interest to known standards.
| Assay | Parameter | This compound | Reference Compound (Agonist: 8-OH-DPAT) | Reference Compound (Antagonist: Aprepitant) |
| 5-HT1A Binding | Ki (nM) | 15 | 1.2 | >10,000 |
| cAMP Inhibition | EC50 (nM) | 50 | 5.8 | No effect |
| NK1 Binding | Ki (nM) | 8.5 | >10,000 | 0.9 |
| Calcium Mobilization | IC50 (nM) | 25 | No effect | 2.1 |
Conclusion and Future Directions
This compound is a molecule with significant potential for pharmacological activity, likely as a modulator of CNS receptors. Based on structural homology to known compounds, we have proposed two plausible mechanisms of action: 5-HT1A receptor agonism and NK1 receptor antagonism. The outlined experimental workflows provide a clear path for researchers to elucidate the true mechanism of this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in determining its potential as a therapeutic agent. The presence of the trifluoromethyl groups suggests good metabolic stability, a key feature for drug candidates. [1]Future research should also explore its activity at other potential targets, given the promiscuity of similar scaffolds.
References
-
Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate - PubMed. [Link]
Sources
preliminary in-vitro screening of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
An In-Depth Technical Guide for the Preliminary In-Vitro Screening of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Abstract
This guide outlines a strategic, multi-tiered approach for the , a novel compound with significant potential in medicinal chemistry. The molecular architecture, featuring a piperidine ring known for biological activity and two electron-withdrawing trifluoromethyl groups, suggests potential interactions with biological macromolecules such as receptors or enzymes.[1] This document provides a logical, field-proven workflow designed for researchers and drug development professionals. The screening cascade begins with foundational cytotoxicity assessments to establish a viable concentration range, followed by parallel primary screens to investigate its potential as a receptor ligand and an enzyme inhibitor. Subsequent secondary assays are proposed to elucidate the mechanism of action. Each protocol is designed as a self-validating system with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and informed decision-making for subsequent development stages.
Introduction: Rationale for a Structured Screening Cascade
The compound this compound (hereafter referred to as "the compound") is a synthetic molecule of interest for pharmaceutical research.[1] Its structure combines a basic piperidine moiety with a lipophilic 3,5-bis(trifluoromethyl)phenyl group, making it a candidate for interacting with biological targets.[1] The development of a new chemical entity requires a systematic evaluation process to identify its biological activity and potential therapeutic value. A haphazard approach to screening can lead to wasted resources and misleading results.
Therefore, we propose a structured screening cascade. This strategy is designed to enable swift, evidence-based decisions at each stage of the discovery process.[2] The cascade begins with broad, essential questions about safety and viability before narrowing the focus to specific biological targets and mechanisms. This approach ensures that resources are directed toward the most promising avenues of investigation.
Caption: Mechanism of the MTT Cell Viability Assay.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa or A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in sterile DMSO. [3]Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. [3] * Perform a serial dilution of the compound stock in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" (medium only) wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay Execution:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, purple formazan crystals will be visible. Carefully aspirate the medium.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. [4] * Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
| Parameter | Description |
| Cell Line | HEK293 (Human Embryonic Kidney) |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 48 hours |
| Readout | Absorbance at 570 nm |
| Calculated IC₅₀ | A hypothetical value (e.g., 25.3 µM) would be determined here. |
Part 2: Primary Screening for Target Identification
Trustworthiness: With a defined non-toxic concentration range, we can now proceed to primary screening. The compound's structure suggests two primary, equally plausible hypotheses: it may act as a receptor ligand or as an enzyme modulator. [1]To maintain efficiency and scientific rigor, these hypotheses should be tested in parallel using robust, target-specific biochemical assays. This approach avoids confirmation bias and provides a broader understanding of the compound's potential activities.
Path A: Receptor Binding Assays
Expertise & Experience: Receptor binding assays are fundamental in pharmacology to determine if a compound physically interacts with a receptor. [5]A competitive binding assay is a highly effective method. [6]In this setup, the test compound "competes" with a known, labeled ligand (often radiolabeled or fluorescent) for binding to the target receptor. [6][7]A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. This allows for the determination of the compound's binding affinity (Ki).
Experimental Protocol: Generic Competitive Radioligand Binding Assay
This protocol assumes a hypothetical target, such as a G-protein coupled receptor (GPCR), for which a commercially available radioligand exists.
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available cell membranes expressing the target receptor or prepare them from cultured cells overexpressing the receptor.
-
Radioligand: Select a suitable radioligand (e.g., ³H-labeled) with high affinity and specificity for the target receptor.
-
Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Execution:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (from the non-toxic range determined previously).
-
Add the receptor-containing membranes to initiate the binding reaction.
-
Controls:
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors. [5] * Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
-
Separation and Detection:
-
Rapidly separate the bound from the free radioligand using a cell harvester to filter the plate contents through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (the concentration of the compound that displaces 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| Target | Hypothetical Receptor 'X' |
| Radioligand | [³H]-Ligand 'Y' (0.5 nM) |
| Incubation | 90 min at 25°C |
| Calculated IC₅₀ | Hypothetical value (e.g., 5.2 µM) |
| Calculated Ki | Hypothetical value (e.g., 2.1 µM) |
Path B: Enzyme Inhibition Assays
Expertise & Experience: Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of an enzyme, a common mechanism for many drugs. [8][9]These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. [10]A decrease in the reaction rate signifies inhibition. The data can be used to determine the compound's potency (IC₅₀) and can provide initial insights into the mechanism of inhibition (e.g., competitive, non-competitive). [8]
Experimental Protocol: Generic Enzyme Inhibition Assay (Colorimetric)
This protocol describes a general assay where an enzyme converts a substrate into a product that can be detected by absorbance.
-
Reagent Preparation:
-
Enzyme: Obtain a purified, active enzyme of interest.
-
Substrate: Use a substrate that, when acted upon by the enzyme, produces a chromogenic product.
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity (pH, ionic strength).
-
-
Assay Execution:
-
In a 96-well plate, add the assay buffer and varying concentrations of the test compound.
-
Add the enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Controls:
-
100% Activity Control: Wells with enzyme and buffer (and DMSO vehicle).
-
0% Activity Control (Background): Wells with buffer and substrate, but no enzyme.
-
-
Initiate the reaction by adding the substrate to all wells.
-
-
Detection and Measurement:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance of the product at the appropriate wavelength over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: Secondary Screening and Signaling Pathway Analysis
Authoritative Grounding: A positive "hit" from a primary screen is not an endpoint; it is the starting point for a deeper investigation. If the compound demonstrates binding to a receptor or inhibition of an enzyme, the next logical step is to confirm this activity in a more biologically relevant context, such as a cell-based functional assay, and to begin exploring its impact on downstream signaling pathways. [11][12]Studying cellular signaling provides a mechanistic link between target engagement and a potential physiological outcome. [13][14] If the compound was identified as a ligand for a GPCR, a relevant secondary assay would be to measure the production of second messengers like cyclic AMP (cAMP). If the compound inhibited a specific kinase, a secondary assay could involve a Western blot to look at the phosphorylation status of a known substrate of that kinase within a cell.
Caption: A generic GPCR signaling pathway for secondary assay design.
Conclusion and Next Steps
This guide presents a validated, logical framework for the initial in-vitro characterization of this compound. By systematically progressing from broad cytotoxicity profiling to specific primary and secondary assays, researchers can efficiently gather the critical data needed to make informed " go/no-go " decisions. [15]The results from this cascade will build a comprehensive preliminary profile of the compound, identifying its potency, primary targets, and potential mechanism of action, thereby laying a solid foundation for any future pre-clinical development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Wikipedia. (n.d.). MTT assay.
- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.
- Biobide. (n.d.). What is an Inhibition Assay?.
- Benchchem. (n.d.). This compound.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- Abcam. (n.d.). MTT assay protocol.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.
- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- The Scientist. (2015). Tools and Strategies for Studying Cell Signaling Pathways.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- Oxford Academic. (2018). A comparison of mechanistic signaling pathway activity analysis methods.
- Wikipedia. (n.d.). Cell signaling.
- PMC. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Benchchem. (n.d.). [2-[4-[3-(trifluoromethyl)phenyl]piperazin-1- yl]ethyl]aniline for In Vitro Assays.
Sources
- 1. benchchem.com [benchchem.com]
- 2. international-biopharma.com [international-biopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.biobide.com [blog.biobide.com]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell signaling - Wikipedia [en.wikipedia.org]
- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
In-Depth Technical Guide: Structural Elucidation and Confirmation of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Abstract
The unambiguous determination of a chemical structure is a cornerstone of modern drug discovery and chemical development. It serves as the foundation for understanding a molecule's biological activity, reactivity, and safety profile. This guide provides an in-depth, multi-technique workflow for the structural elucidation and confirmation of the novel compound N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system for achieving unequivocal structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for characterizing new chemical entities.
Introduction: The Imperative for Rigorous Structural Confirmation
This compound is a complex molecule featuring several key structural motifs: a disubstituted aromatic ring with electron-withdrawing trifluoromethyl groups, a secondary amine linker, and a saturated heterocyclic piperidine ring. Each of these features presents a unique analytical challenge and must be unequivocally confirmed to establish the compound's precise atomic connectivity and constitution. In pharmaceutical research, even minor ambiguities in structure can lead to significant misinterpretations of pharmacological data, potentially compromising safety and efficacy.[1]
The workflow detailed herein is designed not merely to identify the compound, but to build a self-consistent and irrefutable body of evidence for its structure. This is achieved by leveraging the orthogonal strengths of different analytical techniques, where the output of one method corroborates and clarifies the data from another.[2]
A Multi-Pronged Analytical Strategy
The core of our approach is the logical integration of data from multiple spectroscopic techniques. Each method provides a specific piece of the structural puzzle, and only through their synthesis can the complete picture be revealed.[3] The chosen techniques are foundational in chemical analysis, selected for their power in identifying molecular weight, functional groups, and the specific bonding network of the molecule.[4]
Our analytical workflow is visualized below, outlining the progression from initial sample characterization to final structural confirmation.
Caption: Integrated workflow for structural elucidation.
Foundational Analysis: Molecular Weight and Functional Groups
3.1. Mass Spectrometry (MS): Defining the Molecular Formula
Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. High-resolution mass spectrometry (HRMS) is the premier technique for this purpose due to its exceptional sensitivity and mass accuracy.[5] By obtaining a highly accurate mass measurement, we can generate a shortlist of possible molecular formulas, significantly constraining the structural possibilities from the outset.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is chosen as a "soft" ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[6]
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Use the measured accurate mass to calculate the elemental composition with a formula calculator, constraining the search to C, H, N, and F atoms.
Expected Data Summary
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₇H₂₀F₆N₂ | Derived from the structure. |
| Exact Mass | 382.1530 | The calculated monoisotopic mass. |
| Observed [M+H]⁺ | ~383.1603 | The expected m/z for the protonated molecule. |
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Bonds
Expertise & Causality: FTIR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule.[7] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For our target molecule, we expect to see clear signals for N-H, C-H (aliphatic and aromatic), C-N, C=C (aromatic), and C-F bonds. This provides a quick qualitative confirmation that the major expected structural components are present.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound or a single drop of the liquid compound directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to specific functional groups.
Expected Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3250 | N-H Stretch | Secondary Amine (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Piperidine, Ethyl) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | C-F Stretch (Strong) | Trifluoromethyl (-CF₃) |
| 1250 - 1020 | C-N Stretch | Amine |
Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[3] For a molecule containing ¹H, ¹³C, and ¹⁹F, a suite of experiments is required for full assignment. Adherence to established standards for data presentation is crucial for clarity and reproducibility.[9][10]
4.1. 1D NMR: Identifying the Pieces (¹H, ¹³C, ¹⁹F)
Expertise & Causality: One-dimensional NMR experiments provide the fundamental building blocks for the structure.
-
¹H NMR: Reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).
-
¹³C NMR: Shows the number of distinct carbon environments. Coupled with a DEPT-135 experiment, it distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
¹⁹F NMR: Due to the two CF₃ groups, a ¹⁹F NMR spectrum is essential.[11] It will confirm the presence of the trifluoromethyl groups and their chemical environment. Organofluorine compounds often exhibit a large chemical shift range, providing high resolution.[12]
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C referencing.
-
¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate spectral width and resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours may be necessary depending on concentration.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate carbon types (CH/CH₃ positive, CH₂ negative).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary for routine confirmation, but one can be used for precise referencing.
4.2. 2D NMR: Connecting the Pieces (COSY, HSQC, HMBC)
Expertise & Causality: Two-dimensional NMR experiments are critical for assembling the fragments identified in 1D NMR into a coherent structure.[13] They reveal through-bond correlations between nuclei.[14]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is invaluable for tracing out the spin systems of the ethyl linker and the piperidine ring.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This definitively links the proton and carbon skeletons.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting disparate fragments, such as linking the ethyl chain to the aromatic ring and the piperidine ring, and for assigning quaternary carbons.[17]
Experimental Protocol: 2D NMR Spectroscopy
-
Using the same sample prepared for 1D NMR, acquire standard COSY, HSQC, and HMBC spectra using the instrument manufacturer's recommended pulse programs and parameters. Acquisition times will vary from 1-2 hours for COSY/HSQC to several hours for HMBC.
Data Synthesis and Final Confirmation
The final step is to integrate all the spectroscopic data into a single, consistent structural assignment. The process is deductive:
-
MS confirms the molecular formula: C₁₇H₂₀F₆N₂.
-
FTIR confirms the presence of N-H, aromatic, aliphatic, and C-F functional groups.
-
¹⁹F NMR will show a single peak, indicating the two -CF₃ groups are chemically equivalent due to the meta-substitution pattern.
-
Use COSY to map out the proton-proton connectivities within the piperidine ring and the ethyl chain.
-
Use HSQC to assign the carbon signals for all protonated carbons based on the already assigned proton signals.
-
Use HMBC to make the final crucial connections. Key expected correlations are shown in the diagram below.
Caption: Key HMBC (red arrows) and COSY (blue lines) correlations.
Expected NMR Data Summary Table (Illustrative, in CDCl₃)
| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations from ¹H to ¹³C |
| Aniline-H2/H6 | ~6.8, s | ~115 | C4, C1, C(CF₃) |
| Aniline-H4 | ~7.0, s | ~112 | C2/C6 |
| Aniline-C1 | - | ~148 | H2/H6, H(α) |
| Aniline-C3/C5 | - | ~132 (q) | H2/H6, H4 |
| Aniline-CF₃ | - | ~124 (q) | H2/H6, H4 |
| N1-H | broad | - | C1, C(α) |
| Ethyl-α | ~3.5, t | ~45 | C1, C(β) |
| Ethyl-β | ~2.8, t | ~35 | C(α), C2(pip), C6(pip) |
| Piperidine-H2 | ~3.0, m | ~60 | C6(pip), C3(pip), C(β) |
| Piperidine-H3/4/5 | ~1.4-1.8, m | ~25-30 | - |
| Piperidine-H6 | ~2.6, m | ~55 | C2(pip), C5(pip), C(β) |
| N(pip)-H | broad | - | C2(pip), C6(pip) |
Note: 'q' denotes a quartet due to coupling with ¹⁹F.
By methodically assigning every signal and confirming all through-bond correlations, the proposed structure of this compound can be confirmed with a high degree of confidence, fulfilling the rigorous standards required in scientific and pharmaceutical research.
References
- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Vertex AI Search. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.
- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS.
- Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
- ACS Publications. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- IUPAC. (1975). PRESENTATION OF NMR DATA FOR PUBLICATION IN CONVENTIONS RELATING TO SPECTRA FROM NUCLEI OTHER THAN PROTONS.
- Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Benchchem. (n.d.). Unveiling Molecular Architecture: A Technical Guide to Compound Structure Elucidation.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.
- JEOL Resources. (2020, March 6). Structure Elucidation of Fluorinated Compounds by NMR.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 8. azooptics.com [azooptics.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. old.iupac.org [old.iupac.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. m.youtube.com [m.youtube.com]
A Technical Guide to the Solubility Profiling of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Prepared by: Senior Application Scientist, Core Chemistry Services
Abstract: This guide provides a comprehensive framework for determining the solubility profile of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a compound of interest in drug discovery and medicinal chemistry. The inherent structural complexity of this molecule, which combines a basic piperidine moiety with a highly lipophilic bis(trifluoromethyl)aniline group, presents unique solubility challenges. This document outlines a robust, first-principles approach to solubility assessment, beginning with a theoretical analysis of its physicochemical properties and culminating in a detailed experimental protocol based on the gold-standard equilibrium shake-flask method. We detail the rationale behind experimental design, the step-by-step procedure for thermodynamic solubility determination across a range of common laboratory solvents, and the analytical quantification using High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, which is critical for formulation development, pharmacokinetic studies, and overall lead optimization.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential. Poor solubility can lead to low bioavailability, hinder the development of viable formulations, and produce unreliable results in in vitro assays.[1] The subject of this guide, this compound, is a molecule that exemplifies the classic solubility challenge faced by medicinal chemists.
Its structure contains two distinct and opposing domains:
-
A Hydrophilic/Basic Core: The piperidine ring, a saturated heterocycle, contains a basic nitrogen atom.[2] This group is capable of protonation, particularly in acidic environments, which can significantly enhance aqueous solubility.
-
A Lipophilic/Aromatic Moiety: The 3,5-di(trifluoromethyl)aniline portion of the molecule is dominated by a phenyl ring substituted with two trifluoromethyl (CF3) groups. The trifluoromethyl group is a powerful electron-withdrawing substituent known to dramatically increase lipophilicity and modulate a compound's metabolic stability and membrane permeability.[3][4]
The interplay between these two domains makes the solubility of this compound highly dependent on the specific solvent environment, particularly its polarity and pH. A thorough understanding of its solubility profile across a range of relevant solvents is therefore not merely an academic exercise, but a fundamental prerequisite for its advancement as a potential therapeutic candidate.
Theoretical Framework: Predicting Solubility from Molecular Structure
A preliminary analysis of the molecule's structure provides valuable insights into its expected solubility behavior.
Physicochemical Influences of Key Functional Groups
-
Piperidine Ring: The nitrogen within the piperidine ring is basic (typical pKa of a protonated piperidine is ~11.2).[5] This means that in aqueous media with a pH below its pKa, the molecule will exist predominantly in its protonated, cationic form. This ionization dramatically increases its interaction with polar solvents like water, thereby enhancing its aqueous solubility. Conversely, in neutral or basic media, the free base form will predominate, reducing its aqueous solubility. The piperidine ring itself, while containing a polar N-H group, has a significant nonpolar hydrocarbon scaffold.[5]
-
Di(trifluoromethyl)aniline Moiety: The CF3 groups are strongly lipophilic and increase the overall nonpolar character of the molecule.[6] The carbon-fluorine bond is highly stable, making this part of the molecule resistant to metabolic degradation.[4] This high degree of fluorination is known to decrease solubility in polar solvents. The parent compound, 3,5-Bis(trifluoromethyl)aniline, is not miscible in water.[7][8]
Based on this structural analysis, we can predict a classic amphiphilic behavior. The molecule will likely exhibit poor solubility in highly nonpolar solvents (like hexane) and limited solubility in neutral aqueous solutions. Its best solubility is anticipated in polar organic solvents and in acidic aqueous buffers where the piperidine nitrogen is protonated.
Experimental Protocol: The Equilibrium Shake-Flask Method
To obtain the most accurate and reliable measure of solubility, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the universally recognized "gold standard" for this purpose, as it measures the concentration of a saturated solution at equilibrium.[9][10]
Principle of the Method
The core principle involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is quantified using a precise analytical technique.[1]
Materials & Equipment
-
Test Compound: this compound (solid, high purity)
-
Solvents: A representative panel of common laboratory solvents should be selected, spanning a range of polarities.[11][12][13]
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Non-Polar Aprotic: Dichloromethane (DCM), Toluene, Hexane
-
-
Equipment:
Step-by-Step Experimental Workflow
The following protocol describes a robust procedure for determining the thermodynamic solubility.
-
Preparation: Add an excess of solid this compound to a series of vials. A general starting point is to add approximately 5-10 mg of the compound to 1 mL of each solvent. It is crucial that a visible excess of solid remains at the end of the experiment to ensure saturation has been reached.[10]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be agitated for a period sufficient to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.[9][16] Preliminary experiments are recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the larger particles settle. To separate the saturated solution (supernatant) from the excess solid, two methods are common:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Filtration: Directly filter the suspension using a syringe filter. It is critical to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of the analyte due to adsorption to the filter membrane.
-
-
Sample Dilution: Carefully pipette a precise volume of the clear supernatant into a volumetric flask. Dilute the sample with a suitable mobile phase (as determined by the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method as described below.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and accuracy, which allows for the separation of the analyte from any potential impurities or degradants.[17][18]
-
Method Development: A reverse-phase HPLC method should be developed. A C18 column is typically a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific gradient and buffer pH will need to be optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).
-
Calculation: Inject the diluted samples from the solubility experiment. Using the peak area obtained for each sample and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample. Finally, account for the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Expected Solubility Profile and Data Interpretation
The quantitative data obtained from the shake-flask experiments should be compiled into a clear, structured table for easy comparison.
Summary of Expected Solubility Data
Table 1: Hypothetical but scientifically plausible solubility data for this compound at 25°C.
| Solvent | Polarity Index (P')[11][19] | Expected Solubility Category | Expected Solubility (µg/mL) |
| Hexane | 0.1 | Very Sparingly Soluble | < 1 |
| Toluene | 2.4 | Sparingly Soluble | 50 - 200 |
| Dichloromethane | 3.1 | Soluble | 5,000 - 15,000 |
| Ethanol | 4.3 | Freely Soluble | > 50,000 |
| Acetonitrile | 5.8 | Freely Soluble | > 50,000 |
| Methanol | 5.1 | Freely Soluble | > 100,000 |
| DMSO | 7.2 | Very Soluble | > 200,000 |
| PBS (pH 7.4) | 10.2 | Slightly Soluble | 10 - 50 |
| Water | 10.2 | Very Slightly Soluble | < 10 |
Interpretation of Results
The expected results follow the classic principle of "like dissolves like."
-
Non-Polar Solvents (Hexane, Toluene): The highly polar piperidine group and the N-H bonds make the molecule incompatible with non-polar solvents, leading to very poor solubility.
-
Polar Aprotic Solvents (DCM, Acetonitrile, DMSO): These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMSO, being a highly effective polar aprotic solvent, is expected to be the best solvent for this compound.
-
Polar Protic Solvents (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the piperidine nitrogen and the aniline moiety, resulting in high solubility.
-
Aqueous Solvents (Water, PBS): In neutral water and PBS, the compound exists primarily as the neutral free base. The large, hydrophobic di(trifluoromethyl)aniline moiety dominates, leading to very low aqueous solubility. Solubility in PBS may be slightly higher than in pure water due to the presence of salts.
The relationship between solvent polarity and the expected solubility can be visualized as follows:
Caption: Relationship between solvent type and expected solubility.
Conclusion
The solubility of this compound is a complex property governed by the dual nature of its structure. A theoretical assessment correctly predicts poor aqueous solubility at neutral pH and high solubility in polar organic solvents. This guide provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the shake-flask method coupled with HPLC-UV analysis. The generation of such high-quality, quantitative data is an indispensable step in the drug development process, providing the foundational knowledge required for effective formulation, accurate biological testing, and the rational optimization of this and similar lead compounds.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online] Available at: [Link][3][20]
-
Trifluoromethyl group. Wikipedia. [Online] Available at: [Link][21]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Online] Available at: [Link][6]
-
Polarities of Solvents. Shodex HPLC Columns and Standards. [Online] Available at: [Link][11]
-
Polarity Index. ResearchGate. [Online] Available at: [Link][19]
-
Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Online] Available at: [Link][14]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Online] Available at: [Link][15]
-
Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility. PubMed. [Online] Available at: [Link][17]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Online] Available at: [Link][10]
-
Solvents and Polarity. University of Rochester Department of Chemistry. [Online] Available at: [Link][13]
-
Shake-Flask Solubility Assay. Bienta. [Online] Available at: [Link][1]
-
Solubility of Piperidine. Solubility of Things. [Online] Available at: [Link][2]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Online] Available at: [Link][18]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO. [Online] Available at: [Link][16]
-
Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline. LookChem. [Online] Available at: [Link][8]
Sources
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 8. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. shodex.com [shodex.com]
- 12. Polarity Index [macro.lsu.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
CAS number and molecular weight of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
An In-Depth Technical Guide to N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized chemical intermediate of significant interest within medicinal chemistry and pharmaceutical research. Its molecular architecture, which combines a lipophilic, electron-deficient 3,5-bis(trifluoromethyl)phenyl group with a basic piperidine moiety via an ethylamine linker, makes it a highly valuable building block. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a validated synthesis protocol, characterization methodologies, and an exploration of its applications as a precursor for novel bioactive molecules.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of this compound are crucial for its application in a laboratory setting. These core data points are summarized below.
| Property | Value | Source |
| CAS Number | 195371-86-9 | [1] |
| Molecular Formula | C₁₅H₁₈F₆N₂ | [Calculated] |
| Molecular Weight | 340.31 g/mol | [1] |
| IUPAC Name | N-(2-(piperidin-2-yl)ethyl)-3,5-bis(trifluoromethyl)aniline | [Nomenclature] |
| Appearance | Typically an oil or low-melting solid | [General Knowledge] |
| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, Methanol | [General Knowledge] |
Synthesis Protocol: A Validated Approach
The synthesis of the title compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high electrophilicity of the carbon atom bearing the fluorine in 1-fluoro-3,5-bis(trifluoromethyl)benzene and a suitable amine nucleophile. This method is chosen for its reliability and high yield.
Underlying Principle (Causality)
The two trifluoromethyl (-CF₃) groups on the aniline ring are powerful electron-withdrawing groups. They act synergistically to decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This electronic property is key to enabling the substitution reaction with the primary amine of 2-(2-aminoethyl)piperidine under relatively mild conditions.
Proposed Synthesis Workflow
The synthesis is a two-step process starting from commercially available precursors.
Step-by-Step Experimental Protocol
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-bis(trifluoromethyl)aniline (1.0 eq, 2.29 g, 10 mmol), 2-(2-chloroethyl)piperidine hydrochloride (1.1 eq, 2.02 g, 11 mmol), potassium carbonate (K₂CO₃) (3.0 eq, 4.14 g, 30 mmol), and a catalytic amount of sodium iodide (NaI) (0.1 eq, 150 mg, 1 mmol).
-
Solvent Addition : Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction Execution : Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up : After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. The aqueous layer will be cloudy.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic phase with brine (2 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography (Gradient elution: 10% to 40% Ethyl Acetate in Hexane) to yield the pure product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of standard analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
-
System : Agilent 1260 Infinity II or equivalent.
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase : Gradient of Acetonitrile in Water (with 0.1% TFA).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Expected Result : A single major peak with >95% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) : Expected chemical shifts (δ) would include aromatic protons on the trifluoromethyl-substituted ring (around 7.0-7.5 ppm), aliphatic protons from the ethyl linker and piperidine ring (a complex series of multiplets between 1.0-3.5 ppm), and a broad signal for the N-H proton.
-
¹⁹F NMR (376 MHz, CDCl₃) : A single sharp singlet is expected for the six equivalent fluorine atoms of the two -CF₃ groups (around -63 ppm).
Mass Spectrometry (MS)
-
Technique : Electrospray Ionization (ESI), positive ion mode.
-
Expected Result : A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 341.14.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry. The trifluoromethyl groups are known to enhance metabolic stability and membrane permeability of drug candidates.[2]
Sources
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Acid-Sensing Ion Channel 3 with a Novel Modulator
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a synthetic chemical compound with a molecular structure amenable to interacting with biological targets, particularly within the central and peripheral nervous systems.[1] Its architecture, featuring a lipophilic 3,5-bis(trifluoromethyl)phenyl group and a basic piperidine moiety, suggests potential for modulating ion channels or G-protein-coupled receptors.[1] The trifluoromethyl groups can enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates.[1]
A primary putative target for this compound class is the Acid-Sensing Ion Channel 3 (ASIC3). ASIC3 is a proton-gated cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain, particularly in the context of tissue acidosis associated with inflammation, ischemia, and cancer.[2] This makes ASIC3 a compelling target for the development of novel analgesics. High-throughput screening (HTS) is a critical methodology for identifying and characterizing new modulators of such targets from large compound libraries.[3]
This document provides a comprehensive guide for the application of this compound in HTS campaigns aimed at identifying novel ASIC3 modulators. It details two primary HTS approaches: a fluorescence-based assay for primary screening and an automated electrophysiology assay for hit confirmation and characterization. The protocols are designed to be robust and self-validating, providing researchers with a solid foundation for their drug discovery efforts.
Physicochemical Properties and Compound Handling
Compound Preparation and Storage:
For HTS, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary. To avoid precipitation, it is advisable to store DMSO stocks at room temperature if stability permits, or in small aliquots at -20°C to minimize freeze-thaw cycles.[7] When diluting into aqueous assay buffers, the final DMSO concentration should be kept as low as possible (typically ≤1%) to avoid artifacts.[7] A stepwise dilution series can help prevent compound precipitation.[7]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Considerations |
| Molecular Formula | C₁₅H₁₈F₆N₂ | Based on chemical structure.[1] |
| Molecular Weight | ~352.3 g/mol | Calculated from the molecular formula. |
| Solubility | Poorly soluble in water; Soluble in DMSO. | The trifluoromethyl and aniline groups contribute to lipophilicity. The piperidine nitrogen may offer some limited aqueous solubility at acidic pH.[7] |
| Stability | Generally stable. | The piperidine ring is a stable heterocycle.[6] Avoid strong oxidizing agents. |
| Lipophilicity (LogP) | Likely > 3 | The presence of two trifluoromethyl groups and the overall hydrocarbon scaffold suggest high lipophilicity. |
High-Throughput Screening Strategy
A tiered HTS strategy is recommended to efficiently identify and validate modulators of ASIC3. This involves a high-throughput primary screen using a fluorescence-based method, followed by a lower-throughput, higher-content secondary screen using automated electrophysiology.
Figure 1: A tiered high-throughput screening workflow.
PART 1: Fluorescence-Based High-Throughput Screening for ASIC3 Modulators
Fluorescence-based assays are well-suited for primary HTS due to their high throughput, lower cost, and compatibility with standard microplate readers.[8] For ASIC3, which is a sodium-selective cation channel, two main fluorescence-based approaches can be employed: an ion flux assay or a membrane potential assay.
Protocol 1: Ion Flux-Based HTS Assay
This protocol utilizes a non-radioactive tracer ion, such as Lithium (Li⁺), to measure the influx of cations through the activated ASIC3 channel.[2] The intracellular concentration of the tracer ion is then quantified using techniques like atomic absorption spectroscopy.[2]
Principle: In the resting state, the ASIC3 channel is closed. Upon activation by a drop in extracellular pH, the channel opens, allowing the influx of Li⁺ into the cells. Inhibitors of ASIC3 will block this influx, while potentiators will enhance it.
Cell Line Selection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable host cells for stable expression of human or rat ASIC3.[9][10][11] These cell lines have low endogenous ion channel expression, providing a clean background for the assay.[12][13] It is important to note that HEK293 cells have been reported to natively express some ASIC1 subtypes, which should be considered during data interpretation.[14]
Key Reagents and Equipment:
-
CHO or HEK293 cells stably expressing ASIC3
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Wash buffer (Assay buffer without the tracer ion)
-
Channel opening buffer (Assay buffer containing Li⁺, with pH adjusted to an activating level, e.g., pH 6.8)[15]
-
This compound and other test compounds
-
Positive Control: Amiloride (non-selective ASIC inhibitor) or APETx2 (specific ASIC3 peptide inhibitor)[6]
-
384-well cell culture plates
-
Automated liquid handling system
-
Ion Channel Reader (e.g., utilizing atomic absorption spectroscopy)[2]
Step-by-Step Protocol:
-
Cell Plating: Seed the ASIC3-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in a separate 384-well compound plate.
-
Remove the cell culture medium from the assay plate and wash the cells with wash buffer.
-
Add the test compounds and controls to the cells and pre-incubate for 10-30 minutes at room temperature.[2] This allows the compounds to interact with the channels before activation.
-
-
Channel Activation and Ion Flux:
-
Remove the compound-containing buffer.
-
Add the channel opening buffer (acidic pH with Li⁺) to all wells to activate the ASIC3 channels.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for Li⁺ influx.[2]
-
-
Termination and Lysis:
-
Remove the channel opening buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular Li⁺.
-
Lyse the cells to release the intracellular contents.
-
-
Detection:
-
Transfer the cell lysates to a new plate for analysis.
-
Measure the intracellular Li⁺ concentration using an appropriate ion channel reader.
-
Data Analysis and Interpretation:
-
The signal from each well is normalized to the signals from positive and negative controls.
-
Inhibitors will show a decrease in Li⁺ influx compared to the vehicle control.
-
Potentiators will show an increase in Li⁺ influx.
-
Dose-response curves can be generated for active compounds to determine their IC₅₀ or EC₅₀ values.
Protocol 2: Membrane Potential-Based HTS Assay
This protocol utilizes a voltage-sensitive fluorescent dye to measure changes in the cell membrane potential upon ASIC3 activation.
Principle: The opening of the ASIC3 channel leads to an influx of positive ions, causing depolarization of the cell membrane. A membrane potential-sensitive dye will exhibit a change in fluorescence intensity in response to this depolarization.[16] Inhibitors will prevent this change, while potentiators will enhance it.
Key Reagents and Equipment:
-
ASIC3-expressing CHO or HEK293 cells
-
Assay buffer (e.g., HBSS)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)[16]
-
Channel activating solution (Assay buffer with a low pH, e.g., pH 6.8)
-
Test compounds and controls
-
384-well black-walled, clear-bottom cell culture plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading
Step-by-Step Protocol:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Dye Loading:
-
Remove the cell culture medium.
-
Add the membrane potential-sensitive dye solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.
-
-
Compound Addition:
-
Transfer the assay plate to the FLIPR instrument.
-
The instrument will add the test compounds and controls to the plate. A short pre-incubation period may be included.
-
-
Channel Activation and Signal Detection:
-
The FLIPR instrument will then add the channel activating solution (acidic buffer) to all wells.
-
The fluorescence intensity is measured kinetically, both before and after the addition of the activating solution.
-
-
Data Analysis and Interpretation:
-
The change in fluorescence upon channel activation is calculated for each well.
-
Data is normalized to controls.
-
Inhibitors will reduce the fluorescence change, while potentiators will increase it.
-
Dose-response curves are generated for active compounds.
-
Figure 2: Principles of fluorescence-based assays for ASIC3.
PART 2: Automated Electrophysiology for Hit Confirmation
Automated patch-clamp electrophysiology is the gold standard for confirming the direct action of compounds on ion channels. It provides high-quality data on channel kinetics, voltage-dependence, and mechanism of action.
Principle: This technique measures the ionic currents flowing through the ASIC3 channels in real-time. Compounds are applied to the cells while recording the currents evoked by acidic stimuli.
Equipment:
-
Automated patch-clamp system (e.g., SyncroPatch, QPatch)
Cell Preparation:
-
ASIC3-expressing cells are harvested and prepared as a single-cell suspension according to the instrument manufacturer's protocol.
Step-by-Step Protocol:
-
Cell Loading: The cell suspension is loaded into the automated patch-clamp instrument.
-
Seal Formation and Whole-Cell Configuration: The instrument automatically establishes a high-resistance seal between the cell membrane and the recording electrode, followed by achieving the whole-cell configuration.
-
Baseline Recording: A baseline ASIC3 current is established by applying a brief pulse of acidic buffer (e.g., pH 6.8).
-
Compound Application: The test compound, this compound, is applied at various concentrations.
-
Post-Compound Recording: The acidic stimulus is applied again in the presence of the compound, and the resulting current is recorded.
-
Washout: The compound is washed out, and a final acidic stimulus is applied to assess the reversibility of the effect.
Data Analysis and Interpretation:
-
The peak and sustained components of the ASIC3 current are measured before, during, and after compound application.
-
Inhibition or potentiation of the current is quantified.
-
Dose-response curves are generated to determine the IC₅₀ or EC₅₀ with high precision.
-
The effect of the compound on channel kinetics (e.g., activation, desensitization, and deactivation) can be analyzed.
Table 2: Comparison of HTS Methodologies for ASIC3
| Feature | Fluorescence-Based Assays | Automated Electrophysiology |
| Throughput | High (10,000s of data points/day) | Medium (100s to 1,000s of data points/day) |
| Cost per data point | Low | High |
| Data Content | Indirect measure of channel activity | Direct measure of ion current, kinetics, and pharmacology |
| Primary Use | Primary screening, hit identification | Hit confirmation, lead optimization, mechanism of action studies |
| Potential for Artifacts | Higher (compound fluorescence, cytotoxicity) | Lower (direct measurement of target) |
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of this compound as a potential modulator of ASIC3. By employing a tiered approach that combines high-throughput fluorescence-based primary screening with confirmatory automated electrophysiology, researchers can efficiently identify and characterize novel compounds with therapeutic potential for the treatment of pain and other conditions associated with tissue acidosis. Careful consideration of the compound's physicochemical properties and rigorous assay validation are essential for the success of any HTS campaign.
References
-
This compound. PubChem. Available at: [Link]
-
High Throughput Screening Assay for Acid-Sensing Ion Channels. Aurora Biomed. Available at: [Link]
-
Assay Guidance Manual: Ion Channel Screening. National Center for Biotechnology Information. Available at: [Link]
-
ASIC3 Knockout HEK293 Cell Line. EDITGENE. Available at: [Link]
-
Baxter DF, et al. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels. J Biomol Screen. 2002;7(1):79-85. Available at: [Link]
-
B'SYS CHO ASIC3 (CVCL_C0XT). Cellosaurus. Available at: [Link]
-
Lee, J., et al. ASIC2a-dependent increase of ASIC3 surface expression enhances the sustained component of the currents. BMB Rep. 2018;51(12):647-652. Available at: [Link]
-
Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. 2021;16(1):54-66. Available at: [Link]
-
High Throughput Assay Technologies for Ion Channel Drug Discovery. Curr Pharm Biotechnol. 2005;6(3):191-7. Available at: [Link]
-
Deval, E., et al. ASIC2a and ASIC3 Heteromultimerize to Form pH-Sensitive Channels in Mouse Cardiac Dorsal Root Ganglia Neurons. Circ Res. 2009;105(3):280-8. Available at: [Link]
-
Fivephoton Membrane Potential Ion Channel Assay Kit. Fivephoton Biochemicals. Available at: [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. Pest Manag Sci. 2022;78(11):4649-4660. Available at: [Link]
-
HEK293 (CVCL_0045). Cellosaurus. Available at: [Link]
-
Ion Channel Cell Lines. GenTarget Inc. Available at: [Link]
-
Molliver, D. C., et al. ASIC3, an acid-sensing ion channel, is expressed in metaboreceptive sensory neurons. Mol Pain. 2005;1:35. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;285:116248. Available at: [Link]
-
Yang, Y. M., & Lai, J. Native expression of ASIC1a and ASIC1b human homologues in the HEK 293 cell line allows pharmacological evaluation of analgesics targeting acid sensation in humans. Br J Pharmacol. 2019;176(15):2763-2776. Available at: [Link]
-
Piperidine. PubChem. Available at: [Link]
-
Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones. Front Bioeng Biotechnol. 2022;10:929801. Available at: [Link]
-
2-(Trifluoromethyl)aniline. PubChem. Available at: [Link]
-
Identification of Novel Acid-Sensing Ion Channel 3 Modulators using in silico Modelling and Screening. Apollo - University of Cambridge Repository. Available at: [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. Available at: [Link]
-
4-(5-ethyl-2-pyridinyl)-N-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
2,3,5-trifluoro-N-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
Expressing acid-sensing ion channel 3 in the brain alters acid-evoked currents and impairs fear conditioning. J Neurosci. 2008;28(8):1976-84. Available at: [Link]
-
N-methyl-3-(trifluoromethyl)aniline. PubChem. Available at: [Link]
-
Acid-sensing ion channels ASIC2 and ASIC3 do not contribute to mechanically activated currents in mammalian sensory neurones. J Physiol. 2004;555(Pt 2):529-39. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. Identification of Novel Acid-Sensing Ion Channel 3 Modulators using in silico Modelling and Screening [repository.cam.ac.uk]
- 4. 3,5-Bis(trifluoromethyl)aniline, 98+% | Fisher Scientific [fishersci.ca]
- 5. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line B'SYS CHO ASIC3 (CVCL_C0XT) [cellosaurus.org]
- 10. ASIC2a-dependent increase of ASIC3 surface expression enhances the sustained component of the currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Animal Cell Line - Kyinno Bio [kyinno.com]
- 13. Screening Strategies for High-Yield Chinese Hamster Ovary Cell Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ASIC3, an acid-sensing ion channel, is expressed in metaboreceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs can yield compounds with significant therapeutic promise. N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline represents a compelling molecular architecture, integrating a lipophilic and metabolically robust 3,5-bis(trifluoromethyl)phenyl group with a basic piperidine moiety via a flexible ethylamine linker.[1] This unique amalgamation of functionalities makes it a prime candidate for the development of novel receptor ligands and enzyme inhibitors.[1] The trifluoromethyl groups are known to enhance metabolic stability and membrane permeability, crucial attributes for optimizing drug-like properties.[2]
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery.[3] By systematically modifying a molecule's structure and assessing the impact on its biological activity, we can identify the key chemical features that govern potency, selectivity, and safety.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting SAR studies with this compound as a lead compound. We will delve into the strategic design and synthesis of analogs, detail protocols for their biological evaluation, and discuss the interpretation of SAR data to guide the development of a clinical candidate.
Strategic Design and Synthesis of Analogs
The foundation of a successful SAR study lies in the rational design and efficient synthesis of a library of analogs. The synthesis of the parent compound, this compound, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[4]
Protocol 1: Synthesis of this compound
Objective: To synthesize the parent compound for subsequent SAR studies.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
2-(2-Bromoethyl)piperidine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Add 2-(2-bromoethyl)piperidine hydrobromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
SAR-Driven Analog Design Strategy
To explore the SAR of this compound, systematic modifications should be made to three key regions of the molecule: the piperidine ring, the ethylamine linker, and the 3,5-di(trifluoromethyl)aniline moiety.
Biological Evaluation: Unveiling the Activity Profile
Given that derivatives of trifluoromethylaniline and piperidine have shown promise in anticancer research, a primary focus of the SAR study could be the evaluation of their cytotoxic effects against various cancer cell lines.[2][3] Additionally, considering that some piperidine-containing compounds exhibit activity at G-protein coupled receptors, such as neurokinin receptors, a receptor binding assay could be a valuable secondary screen.[5]
Protocol 2: MTT Assay for Cytotoxicity Screening
Objective: To determine the in vitro cytotoxicity of the synthesized analogs against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.[2]
-
Incubation: Incubate the plates for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each analog.[6]
Hypothetical SAR Data Table
The following table presents hypothetical IC₅₀ values to illustrate how SAR data can be organized and interpreted.
| Analog ID | Piperidine Modification | Linker Modification | Aniline Modification | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent | 2-Piperidyl | Ethyl | 3,5-di(CF₃) | 5.2 | 8.1 |
| A1 | 3-Piperidyl | Ethyl | 3,5-di(CF₃) | 15.8 | 22.4 |
| A2 | 4-Piperidyl | Ethyl | 3,5-di(CF₃) | 12.1 | 18.9 |
| B1 | 2-Piperidyl | Propyl | 3,5-di(CF₃) | 10.5 | 15.3 |
| C1 | 2-Piperidyl | Ethyl | 2,4-di(CF₃) | 25.6 | 35.7 |
| C2 | 2-Piperidyl | Ethyl | 3-CF₃ | 40.2 | 55.8 |
From this hypothetical data, one might infer that the 2-substituted piperidine is crucial for activity, and the 3,5-di(trifluoromethyl) substitution pattern on the aniline ring is optimal.
Computational Modeling in SAR
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can significantly accelerate the SAR process.[7] QSAR models can be developed to correlate the physicochemical properties of the analogs with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds.[7] Molecular docking can provide insights into the binding mode of the compounds to their putative biological target, guiding the design of more potent and selective analogs.
Conclusion and Future Directions
The systematic exploration of the SAR for this compound holds significant potential for the discovery of novel therapeutic agents. By employing a combination of rational analog design, efficient chemical synthesis, robust biological evaluation, and insightful computational modeling, researchers can elucidate the key structural determinants of activity. The protocols and strategies outlined in this guide provide a solid framework for embarking on such an investigation. Future work should focus on identifying the specific molecular target of this compound class and further optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties, ultimately paving the way for preclinical and clinical development.
References
-
Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. Available at: [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. Available at: [Link]
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Available at: [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link]
-
Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. Available at: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
-
Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assay development using N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Topic: Characterization of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline as a Novel G-Protein Coupled Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, hereafter referred to as "Compound PTP". This novel chemical entity, with its distinct trifluoromethylaniline and piperidyl moieties, is a candidate for modulating G-Protein Coupled Receptor (GPCR) signaling.[1] This guide presents a strategic workflow, detailed protocols, and data analysis frameworks for researchers to establish the pharmacological profile of Compound PTP. We will proceed under the working hypothesis that Compound PTP is an antagonist of a hypothetical Gq-coupled GPCR, designated "Receptor X". The protocols described herein are designed to first quantify the direct binding affinity of the compound to its target and then to measure its functional potency in a cell-based environment. Adherence to these guidelines will ensure the generation of robust, reproducible, and reliable data crucial for early-stage drug discovery programs.[2]
Introduction: The Scientific Rationale
The development of novel chemical entities requires a systematic and rigorous evaluation of their biological activity.[3][4] Compound PTP's structure, featuring a basic piperidine ring and an electron-deficient bis(trifluoromethyl)aniline group, suggests a potential interaction with transmembrane proteins like GPCRs, which are a major class of drug targets.[1][5]
The critical first step in characterizing a novel compound is to determine if it directly interacts with its intended target. This is achieved through a target engagement assay . Subsequently, it is essential to understand how this interaction translates into a biological effect, which is assessed via a functional assay .[6]
This guide details a two-pronged approach:
-
Radioligand Binding Assay: Considered the gold standard for quantifying the affinity of a ligand for its receptor.[7][8] This assay will determine the equilibrium dissociation constant (Kᵢ) of Compound PTP for Receptor X, providing a direct measure of binding potency.
-
Calcium Flux Assay: Gq-coupled GPCRs signal by increasing intracellular calcium (Ca²⁺) levels.[9][10] This cell-based functional assay will measure the ability of Compound PTP to inhibit Ca²⁺ mobilization induced by a known agonist of Receptor X, thereby determining its functional inhibitory concentration (IC₅₀).
This dual-assay strategy provides a comprehensive pharmacological profile, correlating direct target binding with functional cellular response, a cornerstone of preclinical drug discovery.[11] All protocols are designed in accordance with best practices outlined in the authoritative Assay Guidance Manual (AGM) from the National Center for Advancing Translational Sciences (NCATS).[12][13][14]
Workflow for Characterizing a Novel GPCR Antagonist
The logical progression from initial hypothesis to a validated pharmacological profile is critical. The following workflow ensures that each step builds upon the last, providing a clear path for decision-making.
Caption: Workflow for Compound PTP Characterization.
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of the unlabeled test compound (Compound PTP) to compete with a fixed concentration of a radioactively labeled ligand ("radioligand") for binding to Receptor X. The resulting data are used to calculate the IC₅₀ of Compound PTP, which is then converted to the binding affinity constant (Kᵢ).[7][15][16]
Materials & Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing human Receptor X (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity ligand for Receptor X labeled with ³H or ¹²⁵I (e.g., [³H]-Agonist Y).
-
Test Compound: this compound (Compound PTP).
-
Non-specific Binding (NSB) Control: A high concentration (1000x Kₑ of the radioligand) of a known, unlabeled ligand for Receptor X.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail and Glass Fiber Filter Mats .
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter.
Step-by-Step Protocol
-
Compound PTP Preparation: Prepare a 10 mM stock solution of Compound PTP in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 or 1:10 dilution) in assay buffer. The final DMSO concentration in the assay should be ≤0.5%.
-
Assay Plate Setup:
-
Total Binding (TB): 50 µL assay buffer + 50 µL radioligand + 50 µL receptor membranes.
-
Non-specific Binding (NSB): 50 µL NSB control + 50 µL radioligand + 50 µL receptor membranes.
-
Competition: 50 µL of each Compound PTP dilution + 50 µL radioligand + 50 µL receptor membranes.
-
-
Radioligand & Receptor Preparation: Dilute the radioligand and receptor membranes in ice-cold assay buffer to the desired final concentrations. The radioligand concentration should be approximately equal to its Kₑ value for Receptor X. The receptor concentration should be optimized to yield a robust signal-to-background ratio.
-
Incubation: Add all components to the 96-well plate as described above. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Compound PTP concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[8]
-
| Parameter | Description | Example Value |
| Radioligand [L] | Concentration of [³H]-Agonist Y | 1.5 nM |
| Radioligand Kₑ | Binding affinity of [³H]-Agonist Y | 1.5 nM |
| IC₅₀ (PTP) | Concentration of PTP that inhibits 50% of specific binding | 45 nM |
| Kᵢ (PTP) | Calculated binding affinity of Compound PTP | 22.5 nM |
Protocol 2: Cell-Based Calcium Flux Functional Assay
Principle: This assay measures changes in intracellular calcium concentration in live cells expressing the target receptor. For a Gq-coupled receptor, agonist binding triggers a signaling cascade that releases Ca²⁺ from intracellular stores.[9][17] An antagonist, like Compound PTP, will block this agonist-induced Ca²⁺ release. The signal is detected using a calcium-sensitive fluorescent dye.[18]
Materials & Reagents
-
Cell Line: A stable cell line overexpressing human Receptor X (e.g., HEK293 or CHO-K1).
-
Cell Culture Medium: As appropriate for the cell line (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Agonist: A known potent agonist for Receptor X.
-
Test Compound: Compound PTP.
-
Calcium Assay Kit: A commercial no-wash calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium-6). These kits contain the dye and often probenecid to prevent dye leakage from the cells.[17]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment: 96- or 384-well black-walled, clear-bottom cell culture plates, incubator, and a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[18][19]
Step-by-Step Protocol
-
Cell Plating: Seed the Receptor X-expressing cells into black-walled, clear-bottom microplates at an optimized density to achieve a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[17]
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions in assay buffer). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Addition (Antagonist Mode):
-
Prepare a serial dilution of Compound PTP in assay buffer at 2x the final desired concentration.
-
Add the diluted Compound PTP to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Challenge & Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler then adds a predetermined concentration of the agonist (typically an EC₈₀ concentration, which gives 80% of the maximal response).
-
Continue recording the fluorescence signal for an additional 90-180 seconds to capture the full calcium mobilization peak.[19]
-
-
Controls: Include wells with cells + buffer (negative control) and cells + agonist only (positive control) on every plate.
Data Analysis
-
Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize Data: Normalize the data by setting the average response of the positive control (agonist only) to 100% and the average response of the negative control (buffer only) to 0%.
-
Generate Inhibition Curve: Plot the normalized response (%) against the logarithm of the Compound PTP concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) model using non-linear regression to determine the IC₅₀ value, which represents the concentration of Compound PTP that inhibits 50% of the agonist-induced response.
| Parameter | Description | Example Value |
| Agonist | Known agonist for Receptor X | Agonist Z |
| Agonist Conc. | Concentration used for challenge | EC₈₀ (e.g., 10 nM) |
| IC₅₀ (PTP) | Functional potency of Compound PTP | 150 nM |
| Z'-factor | Assay quality metric | > 0.5 |
Assay Validation and Trustworthiness
Every protocol must be a self-validating system.[12] Before screening novel compounds, it is critical to validate the assay's performance. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening (HTS).[20]
Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )
-
μₚ, σₚ: Mean and standard deviation of the positive control (e.g., agonist only).
-
μₙ, σₙ: Mean and standard deviation of the negative control (e.g., buffer only).
An assay is considered robust and reliable for HTS if its Z'-factor is > 0.5 . This calculation should be performed during assay development and periodically during screening to ensure data quality.
Caption: Logic diagram for assay validation using the Z'-factor.
Conclusion
This application note provides a structured, scientifically-grounded framework for the initial in vitro characterization of the novel compound this compound (Compound PTP). By systematically applying a high-fidelity radioligand binding assay and a robust cell-based functional calcium flux assay, researchers can confidently determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of this compound. Grounding these protocols in best practices from authoritative resources like the Assay Guidance Manual ensures the integrity and reproducibility of the data, forming a solid foundation for further preclinical development.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from Eurofins Discovery website.[9]
-
Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from Promega Corporation website.[12]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, Vol. 3, Iss. 12.[17]
-
Coussens, N. P., et al. (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship, University of California.[21]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[7]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from NCATS website.[13]
-
University of Miami. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from University of Miami website.[22]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf.[14]
-
BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from BPS Bioscience website.[2]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.[8]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray website.[15]
-
Thaker, M., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.[23]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from Oncodesign Services website.[16]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from Charles River Laboratories website.[11]
-
O'Connor, J. C., & Birtley, J. R. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71.[3]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US).[24]
-
Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells. Retrieved from Revvity website.[25]
-
Hottes, A., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.[10]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart website.[26]
-
Mills, C. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769–17778.[4]
-
Wang, G., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 19(6), 936–944.[19]
-
Creative Biogene. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from Creative Biogene website.[18]
-
Zhang, L., et al. (2016). Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. Acta Pharmacologica Sinica, 37(10), 1385–1394.[20]
-
Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved from Revvity website.[27]
-
BenchChem. (n.d.). This compound. Retrieved from BenchChem website.[1]
-
An, S., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Current Opinion in Chemical Biology, 14(5), 587-593.[28]
-
KCAS Bio. (2022). Assay Validation: Steps for Reliable Research. Retrieved from KCAS Bio website.[29]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from Indigo Biosciences website.[5]
-
Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from Veranex website.[30]
-
Association for Molecular Pathology. (2009). Molecular Diagnostic Assay Validation.[31]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website.[32]
-
Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.[6]
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from InfinixBio website.[33]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179.[34]
Sources
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. youtube.com [youtube.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. criver.com [criver.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 13. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery [escholarship.org]
- 22. Research Portal [scholarship.miami.edu]
- 23. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 27. revvity.com [revvity.com]
- 28. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assay Validation: Steps for Reliable Research | KCAS Bio [kcasbio.com]
- 30. veranex.com [veranex.com]
- 31. amp.org [amp.org]
- 32. reactionbiology.com [reactionbiology.com]
- 33. infinixbio.com [infinixbio.com]
- 34. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
protocol for testing N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline on GPCR binding assays
An Application Note and Protocol for the Pharmacological Characterization of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in G-Protein Coupled Receptor (GPCR) Binding Assays
Abstract
This document provides a comprehensive framework for the initial characterization of novel chemical entities, using this compound as a representative example, at G-Protein Coupled Receptors (GPCRs). Given that this compound has no established biological target, this guide outlines a systematic, multi-tiered approach beginning with broad panel screening to identify potential targets, followed by detailed radioligand binding assays for hit validation and affinity determination. Furthermore, it details protocols for secondary functional assays, such as cAMP and calcium mobilization assays, to elucidate the compound's mechanism of action as an agonist, antagonist, or allosteric modulator. This application note is intended for researchers in pharmacology, drug discovery, and medicinal chemistry engaged in the de novo characterization of unstudied compounds.
Introduction: The Challenge of Deorphanization
The process of identifying the biological target of a novel compound, often termed "deorphanization," is a critical step in drug discovery. This compound is a synthetic compound with an undisclosed or uncharacterized pharmacological profile. Its structural motifs, including a piperidine ring and trifluoromethyl groups, are common in centrally active agents, suggesting a potential interaction with neurotransmitter receptors, a large proportion of which are GPCRs.
GPCRs represent the largest family of cell surface receptors and are the targets of a significant percentage of all modern medicines. Their structural and functional diversity allows them to respond to a vast array of stimuli, making them prime targets for therapeutic intervention. The initial characterization of a novel compound against this receptor family requires a hierarchical screening and validation process.
This guide provides the strategic rationale and detailed protocols for such a process, ensuring that experimental choices are mechanistically sound and that the resulting data is robust and interpretable.
The Hierarchical Screening Strategy
A logical workflow is essential to efficiently characterize an unknown compound, moving from broad, less-specific assays to highly specific, mechanistic studies. This avoids resource-intensive experiments on irrelevant targets.
Figure 1: Hierarchical workflow for characterizing a novel compound against GPCRs.
Phase 1: Broad Panel Screening for Target Identification
For a compound with no known target, the most efficient first step is to screen it against a large, commercially available panel of GPCR targets. Services like the Eurofins SafetyScreen44 or the DiscoverX GPCR-MAX Panel offer binding or functional data for hundreds of GPCRs at a fixed concentration (typically 1-10 µM).
The goal here is not to derive a precise affinity but to identify statistically significant interactions ("hits"), usually defined as >50% inhibition of radioligand binding or >30% stimulation/inhibition in a functional assay. The output of this screen is a list of potential GPCR targets that warrant further investigation.
Phase 2: Hit Validation with Radioligand Binding Assays
Once initial hits are identified, the next crucial step is to validate the interaction and determine the compound's affinity (Kᵢ). The gold standard for this is the competition radioligand binding assay.
Principle of Competition Binding
This assay measures the ability of the unlabeled test compound (the "competitor," this compound) to displace a labeled ligand (the "radioligand") from the receptor. The radioligand has a known high affinity and specificity for the target GPCR. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound.
Figure 2: Principle of the competition radioligand binding assay.
Protocol: Competition Binding Assay
This protocol assumes a hit was identified at the Dopamine D2 receptor (D₂R), a common CNS target.
Materials:
-
Membranes: Cell membranes prepared from HEK293 or CHO cells stably expressing the human D₂R.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~60-80 Ci/mmol).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Non-specific Binding Control: Haloperidol or another high-affinity D₂R antagonist (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A high-efficiency cocktail for aqueous samples (e.g., Ultima Gold).
-
Equipment: 96-well plates, filter plates (e.g., Millipore GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound. Start from the 10 mM DMSO stock to create a dilution series in assay buffer. It is critical to maintain a constant, low percentage of DMSO (e.g., <1%) in the final assay volume to avoid artifacts.
-
Assay Plate Setup: Add reagents to a 96-well plate in the following order:
-
Total Binding: 25 µL of assay buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each concentration of the this compound dilution series.
-
-
Radioligand Addition: Add 25 µL of [³H]-Spiperone diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kₑ value for the D₂R (typically 0.5-1.0 nM).
-
Membrane Addition & Incubation: Add 50 µL of the D₂R membrane preparation (typically 5-10 µg of protein per well) to all wells to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Termination & Harvesting: Terminate the reaction by rapid filtration using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximal specific binding (the wells with no competitor).
-
Generate Curve: Plot the percent specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.
-
Calculate Affinity (Kᵢ): Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation . This corrects for the concentration and affinity of the radioligand used in the assay.
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition | Determined from experiment |
| Kᵢ | Inhibition constant (affinity) | Calculated |
| [L] | Radioligand Concentration | 0.5 - 1.0 nM |
| Kₑ | Radioligand Dissociation Constant | 0.5 nM (for [³H]-Spiperone at D₂R) |
| Membrane Protein | Amount per well | 5 - 10 µg |
Phase 3: Elucidating Mechanism of Action with Functional Assays
A binding assay confirms an interaction but does not reveal its functional consequence. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site and modulates the primary ligand's effect). Functional assays are required to determine this.
Principle of G-Protein Signaling
GPCRs function by coupling to intracellular G-proteins. Depending on the G-protein subtype (Gₛ, Gᵢ, Gₒ), receptor activation modulates the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).
Figure 3: Simplified examples of Gₛ and Gₒ-coupled GPCR signaling pathways.
Protocol: HTRF cAMP Assay (for Gₛ/Gᵢ-coupled receptors)
This protocol measures changes in intracellular cAMP levels.
Materials:
-
Cells: HEK293 cells expressing the target GPCR.
-
cAMP Assay Kit: A commercial HTRF-based kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Agonist Control: A known agonist for the target receptor.
-
Antagonist Control: A known antagonist for the target receptor.
-
Equipment: HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and grow overnight.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration (EC₈₀) of the known agonist to all wells.
-
Incubate for an additional 30 minutes.
-
-
Lysis and Detection: Add the HTRF lysis reagent and detection antibodies (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Read Plate: Incubate for 60 minutes and read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the 665/620 nm ratio and normalize the data.
-
Agonist Mode: Plot the response against log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot the response against log[compound] to determine the IC₅₀. This can be converted to an antagonist dissociation constant (Kₑ) using the Gaddum equation .
Protocol: Calcium Mobilization Assay (for Gₒ-coupled receptors)
This protocol measures intracellular calcium changes using a fluorescent dye.
Materials:
-
Cells: HEK293 or CHO cells expressing the target GPCR.
-
Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (an anion-exchange inhibitor that prevents dye leakage).
-
Equipment: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 384-well plate.
-
Dye Loading: Incubate cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.
-
Baseline Reading: Place the plate in the instrument and measure baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument's liquid handler adds the test compound (in either agonist or antagonist mode, as described for the cAMP assay).
-
Signal Reading: Continue to measure fluorescence intensity for 2-3 minutes to capture the transient calcium peak.
Data Analysis:
-
The response is typically measured as the maximum peak height or the area under the curve.
-
Data is then analyzed similarly to the cAMP assay to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Next Steps
This application note provides a systematic protocol for the initial pharmacological characterization of a novel compound, this compound, at GPCRs. By following a hierarchical approach—from broad screening to specific binding and functional assays—researchers can efficiently identify a compound's molecular target, determine its affinity, and elucidate its functional mechanism of action. Positive results from these assays would warrant further investigation, including assays for downstream signaling (e.g., ERK phosphorylation), receptor internalization, and ultimately, in vivo studies to establish a physiological role.
References
-
Hauser, A.S., Attwood, M.M., Rask-Andersen, M., Schiöth, H.B., & Gloriam, D.E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]
-
McPherson, G.A. (1985). Analysis of radioligand binding experiments: a collection of computer programs for the IBM PC. Journal of Pharmacological Methods. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
-
Kenakin, T. (2006). A Pharmacology Primer: Theory, Application, and Data Analysis. Elsevier. [Link]
-
Di-Poi, N., & St-Onge, S. (2015). Use of the FLIPR Tetra for the characterization of GPCR-mediated calcium signaling. Methods in Molecular Biology. [Link]
Application Note & Protocols: Generation of a Focused Compound Library of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of pharmacologically active compounds due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Specifically, derivatives of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline represent a promising chemotype. The 3,5-bis(trifluoromethyl)aniline moiety offers metabolic stability and can engage in specific interactions with protein targets, while the piperidine ring provides a key basic center and a scaffold for further diversification.[3]
The systematic exploration of the chemical space around this core structure through the generation of a focused compound library is a critical step in hit-to-lead and lead optimization campaigns.[4][5][6] This application note provides a comprehensive guide to the synthesis of the core scaffold and the subsequent creation of a diverse library of derivatives using parallel synthesis techniques. It further details the necessary protocols for purification and characterization to ensure the quality and integrity of the synthesized compounds.
Strategic Overview of Library Synthesis
The creation of a compound library based on the this compound scaffold involves a multi-step approach that begins with the synthesis of the core molecule, followed by systematic diversification. This strategy is designed to efficiently explore the structure-activity relationships (SAR) of this chemical series.
dot digraph "Library_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Core Scaffold Synthesis"]; B [label="Diversification Strategy Design"]; C [label="Parallel Synthesis"]; D [label="Purification"]; E [label="Characterization & Quality Control"]; F [label="Compound Library"];
A -> B [label="Key Intermediate"]; B -> C [label="Building Blocks"]; C -> D [label="Crude Products"]; D -> E [label="Purified Compounds"]; E -> F [label="Validated Structures"]; } केंद Caption: Overall workflow for the creation of the compound library.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold can be efficiently achieved through a reductive amination reaction. This method is widely recognized for its reliability in forming C-N bonds.[7][8][9]
Protocol 1: Synthesis of this compound
Reaction Scheme:
-
3,5-Bis(trifluoromethyl)aniline + 2-(2-Oxo-piperidyl)acetaldehyde → Imine intermediate
-
Imine intermediate + Reducing Agent → this compound
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
2-(2-Piperidyl)acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in dichloroethane (DCE), add 2-(2-piperidyl)acetaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired this compound.
Rationale for Experimental Choices:
-
Reductive Amination: This method is chosen for its mild reaction conditions and high functional group tolerance, which is crucial for more complex derivatives.[10]
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the starting aldehyde or ketone.
-
Dichloroethane (DCE): DCE is a common solvent for reductive aminations as it is non-protic and effectively solubilizes the reactants.
Part 2: Design and Synthesis of the Compound Library
The diversification of the core scaffold is a key aspect of creating a valuable compound library.[11][12] Parallel synthesis is an efficient methodology for this purpose, allowing for the simultaneous creation of a multitude of derivatives.[4][13][14]
Diversification Strategies
The this compound scaffold offers two primary points for diversification: the piperidine nitrogen and the aniline nitrogen.
dot digraph "Diversification_Strategy" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Core [label="Core Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; R1 [label="R1 Diversification\n(Piperidine N)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="R2 Diversification\n(Aniline N)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Library [label="Diverse Library", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Core -> R1; Core -> R2; R1 -> Library; R2 -> Library; } केंद Caption: Diversification points on the core scaffold.
Table 1: Proposed Diversification Building Blocks
| Diversification Point | Reaction Type | Building Blocks (Examples) |
| Piperidine Nitrogen (R1) | Acylation | Acetyl chloride, Benzoyl chloride, various substituted acyl chlorides |
| Sulfonylation | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | |
| Alkylation | Methyl iodide, Benzyl bromide, various alkyl halides | |
| Aniline Nitrogen (R2) | Buchwald-Hartwig Amination | Aryl bromides, Aryl triflates with diverse substitutions |
Protocol 2: Parallel Synthesis of N-Acyl Piperidine Derivatives
This protocol outlines the procedure for the acylation of the piperidine nitrogen in a 96-well plate format.
Materials:
-
This compound (core scaffold)
-
Library of diverse acyl chlorides
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of the core scaffold in DCM.
-
Dispense the stock solution into each well of the 96-well reaction block.
-
Prepare stock solutions of the diverse acyl chlorides in DCM.
-
Dispense each unique acyl chloride solution to a designated well.
-
Add triethylamine (2.0 eq) to each well to act as a base.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Upon completion, quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction in the plate by adding DCM, shaking, and then carefully removing the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic extracts by passing them through a phase separator plate or by adding anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude products.
Protocol 3: Parallel Synthesis of N-Aryl Aniline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17][18][19]
Materials:
-
This compound (core scaffold)
-
Library of diverse aryl bromides or triflates
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
96-well reaction block with reflux capabilities
Procedure:
-
In an inert atmosphere (glovebox), dispense the core scaffold, aryl halide (1.2 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq) into each well of the reaction block.
-
Add a solution of sodium tert-butoxide (1.5 eq) in toluene to each well.
-
Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress of a representative well by LC-MS.
-
After completion, cool the reaction block to room temperature.
-
Quench the reactions by adding water.
-
Extract the products with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude products.
Part 3: Purification and Quality Control
The purity and identity of each compound in the library are paramount for reliable biological screening results.[20][21][22] High-performance liquid chromatography (HPLC) is the primary tool for both purification and purity assessment.[23][24]
Protocol 4: High-Throughput Purification by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Dissolve the crude products from each well of the synthesis plate in a suitable solvent (e.g., DMSO or methanol).
-
Develop a generic gradient method that provides adequate separation for a representative set of compounds.
-
Inject each crude sample onto the preparative HPLC system.
-
Collect fractions based on UV detection.
-
Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to yield the purified compounds.
Protocol 5: Quality Control of the Compound Library
Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of each compound.[25]
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of each compound (typically aiming for >95%).[23][24]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural confirmation of a representative subset of the library.[26][27]
Table 2: Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS | Observed mass matches calculated mass ± 0.2 Da |
| Purity | HPLC (UV detection at 254 nm) | ≥ 95% |
| Structure | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure |
Data Management:
It is crucial to maintain a well-organized database that links the structure of each compound to its position in the library plates and its corresponding analytical data.
Conclusion
The methodologies outlined in this application note provide a robust framework for the design, synthesis, purification, and characterization of a focused compound library based on the this compound scaffold. By employing parallel synthesis techniques and rigorous quality control measures, researchers can efficiently generate a high-quality collection of novel molecules for biological screening, thereby accelerating the drug discovery process.[14][28]
References
- Baxendale, I. R., et al. (2002). Multi-step synthesis in microreactors.
-
Sygnature Discovery. (n.d.). Compound Library Design. Retrieved from [Link]
- Dolle, R. E. (2003). Comprehensive survey of combinatorial library synthesis: 2002.
-
Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Retrieved from [Link]
- Gillet, V. J., et al. (1997). Designing Combinatorial Library Mixtures Using a Genetic Algorithm. Journal of Chemical Information and Computer Sciences, 37(4), 731-740.
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]
- Smith, A. B., III, et al. (2004). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters, 6(19), 3285-3288.
-
BioDuro. (n.d.). Parallel Synthesis. Retrieved from [Link]
-
Asynt. (2022, September 7). A Quick Introduction to Parallel Synthesis. Retrieved from [Link]
- Bhalay, G., et al. (2000). Combinatorial compound libraries for drug discovery: an ongoing challenge. Drug Discovery Today, 5(2), 63-71.
-
Amar Equipment. (2023, October 24). Revolutionizing Drug Discovery: The Accelerating Power of Parallel Synthesizers. Medium. Retrieved from [Link]
- Gillet, V. J., et al. (1997). Designing Combinatorial Library Mixtures Using a Genetic Algorithm. Journal of Chemical Information and Computer Sciences, 37(4), 731–740.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Geysen, H. M., et al. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998-4002.
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Wolfe, J. P., et al. (1999). A highly active catalyst for the room-temperature amination and Suzuki coupling of aryl chlorides.
-
Charles River Laboratories. (n.d.). Custom Compound Library Design. Retrieved from [Link]
- Ertl, P., et al. (2008). Chapter 9: Compound Library Design – Principles and Applications. In Chemoinformatics and Computational Chemical Biology (pp. 225-243). Humana Press.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Galloway, W. R. J. D., et al. (2010). The Design and Application of Target-Focused Compound Libraries. Current Opinion in Chemical Biology, 14(3), 329-340.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Vitaku, E., et al. (2014). Piperidine-containing pharmaceuticals: a patent review (2010-2012).
- Nolan, S. P. (Ed.). (2016). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423.
-
ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Retrieved from [Link]
- Orduña, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5621-5628.
- Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 1(1), 41-60.
- DeSimone, R. W., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(19), 2975-2978.
- International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology.
-
National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
- Dong, G., et al. (2025). Reductive Amination of Carboxylic Acids via Nickel(II)
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600.
-
Specific Polymers. (n.d.). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
DergiPark. (n.d.). lc-nmr : an alternative to lc-ms and hplc-dad for the analysis of complex mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 6. asynt.com [asynt.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. medium.com [medium.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arlok.com [arlok.com]
- 24. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 25. news-medical.net [news-medical.net]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
Application Notes and Protocols: Investigating N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline as a Potential Enzyme Inhibitor
Introduction: Rationale for Investigation
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline is a novel chemical entity whose structural architecture suggests significant potential in medicinal chemistry and drug development. This molecule integrates two key pharmacophoric elements: a basic piperidine ring and a 3,5-bis(trifluoromethyl)phenyl group, connected by an ethylamine linker. The piperidine moiety is a common feature in numerous centrally active pharmaceuticals, often contributing to receptor affinity and modifying pharmacokinetic properties. The bis(trifluoromethyl)phenyl group is a powerful modulator of electronic properties and lipophilicity, often enhancing metabolic stability and membrane permeability of drug candidates.[1]
While this specific molecule is not extensively characterized in public literature, its constituent parts are prevalent in compounds targeting various enzymes. For instance, piperidine derivatives have been explored as inhibitors of cholinesterases and monoamine oxidases (MAO).[2] Similarly, the 3,5-bis(trifluoromethyl)aniline scaffold is a key component in a range of biologically active molecules, including potent enzyme inhibitors.[3][4][5]
Given these structural precedents, this compound presents a compelling candidate for investigation as an enzyme inhibitor. This application note hypothesizes its potential activity against Monoamine Oxidases (MAO-A and MAO-B) and provides a comprehensive, self-validating protocol to screen for such activity and determine its inhibitory potency (IC₅₀).
Hypothesized Target: Monoamine Oxidase (MAO)
Monoamine oxidases (MAO) are mitochondrial outer membrane enzymes crucial for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor selectivity. Dysregulation of MAO activity is implicated in several neurological disorders, including depression and Parkinson's disease, making MAO inhibitors a major class of therapeutic agents.[8][9] Selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[6][9]
The general structure of this compound, featuring an amine-containing heterocyclic system linked to an aromatic group, is consistent with scaffolds of known MAO inhibitors. We hypothesize that this compound could interact with the active site of MAO-A or MAO-B, preventing the breakdown of monoamine substrates.
Caption: Hypothesized inhibition of the MAO catalytic pathway.
Principle of the In Vitro Assay
To determine the inhibitory potential of the test compound, we will employ a robust and high-throughput fluorometric assay. This assay measures the activity of MAO-A and MAO-B by quantifying the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the monoamine oxidation reaction.[7][8][10] The assay utilizes p-tyramine as a non-selective substrate for both MAO isoforms. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ generated reacts with a specialized dye reagent to produce a highly fluorescent product. The increase in fluorescence is directly proportional to MAO activity. By measuring the fluorescence in the presence of varying concentrations of the test compound, we can accurately determine its inhibitory effect.
Experimental Protocol: Determination of IC₅₀ for MAO-A and MAO-B
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against both MAO-A and MAO-B. The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]
PART 1: Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage |
| Recombinant Human MAO-A | Sigma-Aldrich, M7316 | -80°C |
| Recombinant Human MAO-B | Sigma-Aldrich, M7441 | -80°C |
| Assay Buffer (e.g., 100 mM K₂HPO₄, pH 7.4) | Prepare in-house | 4°C |
| p-Tyramine Hydrochloride (Substrate) | Sigma-Aldrich, T2879 | 4°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich, P8375 | -20°C |
| Dye Reagent (e.g., Amplex™ Red) | Thermo Fisher, A12222 | -20°C |
| Clorgyline (Selective MAO-A Inhibitor) | Sigma-Aldrich, M3778 | -20°C |
| Pargyline (Selective MAO-B Inhibitor) | Sigma-Aldrich, P8013 | -20°C |
| Test Compound | Synthesized in-house | -20°C |
| DMSO, Anhydrous, Cell Culture Grade | Sigma-Aldrich, D2650 | RT |
| Black, flat-bottom 96-well plates | Corning, 3603 | RT |
PART 2: Preparation of Solutions
-
Causality Note: It is critical to prepare fresh working solutions on the day of the experiment to ensure enzyme activity and reagent stability. Stock solutions can be aliquoted and stored to avoid repeated freeze-thaw cycles.
-
Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution. Vortex until fully dissolved.
-
Control Inhibitor Stocks (1 mM): Prepare 1 mM stock solutions of Clorgyline (for MAO-A) and Pargyline (for MAO-B) in DMSO.
-
Enzyme Working Solutions (2X): On the day of the assay, dilute the MAO-A and MAO-B enzyme stocks in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure a robust signal within a linear range (e.g., 1-2 hours).
-
Substrate/Detection Master Mix (2X): Prepare a master mix containing p-tyramine, HRP, and the dye reagent in Assay Buffer. The final concentrations in the well should be approximately 1 mM p-tyramine, 1 U/mL HRP, and 50 µM dye reagent. Protect this solution from light.
PART 3: Assay Procedure
-
Trustworthiness Note: This protocol includes multiple controls to validate the results. The 'No Inhibitor' control represents 100% enzyme activity, while the 'No Enzyme' control establishes the background signal. Positive control inhibitors (Clorgyline/Pargyline) confirm that the assay can detect inhibition.
-
Serial Dilution of Test Compound:
-
In a separate 96-well plate, perform a serial dilution of the 10 mM Test Compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 1 nM).
-
Transfer 1 µL of each concentration from the dilution plate to the black assay plate in triplicate.
-
For controls, add 1 µL of DMSO to the 'No Inhibitor' wells and 1 µL of the appropriate positive control inhibitor to the 'Positive Control' wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the 2X MAO-A or MAO-B working solution to the appropriate wells.
-
For the 'No Enzyme' control wells, add 50 µL of Assay Buffer.
-
Mix gently by tapping the plate.
-
Cover the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add 50 µL of the 2X Substrate/Detection Master Mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (λex = 530 nm / λem = 585 nm) every 5 minutes for 60-120 minutes.[10]
-
Caption: Experimental workflow for the MAO inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 x (1 - [(V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)])
-
Generate Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11][13] This is the concentration at which the curve passes through 50% inhibition.
Sample Data Table (Hypothetical)
| [Inhibitor] (nM) | log[Inhibitor] (M) | Avg. Rate (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | - | 512.5 | 0.0 |
| 0 (No Enzyme) | - | 10.2 | - |
| 1 | -9.0 | 498.1 | 2.9 |
| 10 | -8.0 | 450.7 | 12.3 |
| 50 | -7.3 | 295.4 | 43.2 |
| 100 | -7.0 | 201.3 | 62.0 |
| 500 | -6.3 | 75.9 | 86.9 |
| 1000 | -6.0 | 25.6 | 96.9 |
| 10000 | -5.0 | 11.5 | 99.8 |
References
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.[Link]
-
Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.[Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF. ResearchGate.[Link]
-
IC50 Determination. edX.[Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.[Link]
-
IC50 - Wikipedia. Wikipedia.[Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs.[Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.[Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate.[Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI.[Link]
-
Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective. PubMed.[Link]
-
Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed.[Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR). PubMed.[Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.[Link]
-
Antimalarials. 7. Bis(trifluoromethyl)- -(2-piperidyl)-4-quinolinemethanols. PubMed.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-二(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Multi-Tiered Experimental Workflow for Characterizing the Anti-Inflammatory Properties of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, technically detailed guide for assessing the anti-inflammatory potential of the novel compound, N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. The experimental design is structured in a logical, multi-tiered approach, beginning with robust in vitro screening to establish bioactivity and elucidate the mechanism of action, followed by in vivo validation to confirm efficacy in a systemic inflammation model. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This guide leverages established models and molecular techniques to build a complete pharmacological profile of the compound, focusing on its effects on key inflammatory mediators and signaling pathways.
Introduction: The Rationale for a Structured Assessment
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1][2] The identification of novel small molecules that can safely and effectively modulate inflammatory pathways is a cornerstone of modern drug discovery.
The subject of this guide, this compound, is a synthetic compound featuring a piperidine moiety and a di(trifluoromethyl)aniline group. Structural analogs containing these motifs have demonstrated significant anti-inflammatory and anti-cancer activities.[3][4] Specifically, compounds with trifluoromethyl substitutions have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines by suppressing the activation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[4][5]
This application note outlines a systematic and rigorous workflow to characterize the anti-inflammatory profile of this compound, providing researchers with the necessary protocols to generate reliable and publishable data.
Overall Experimental Strategy
A phased approach is recommended to efficiently assess the compound's properties, starting with high-throughput in vitro assays and progressing to a more complex in vivo model. This strategy maximizes data acquisition while conserving resources.
Figure 1: Multi-Tiered Experimental Workflow. A strategic workflow from initial in vitro screening to in vivo validation.
Phase 1: In Vitro Characterization in Macrophages
Scientific Rationale: Macrophages are central players in the innate immune response and are primary producers of inflammatory mediators. The murine macrophage cell line RAW 264.7 is an extensively validated and widely used model for studying inflammation induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7]
Protocol 1: Cell Viability and Cytotoxicity Assessment
Causality: It is critical to first establish a non-toxic concentration range for the test compound. Any observed reduction in inflammatory markers must be a result of specific pharmacological activity, not simply a consequence of cell death. The MTT assay, which measures mitochondrial metabolic activity, is a reliable indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete DMEM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control".
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle control.
Data Presentation:
| Compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability (Relative to Vehicle) |
|---|---|---|
| Untreated | 0.852 | 100.2% |
| Vehicle (0.1% DMSO) | 0.850 | 100.0% |
| 0.1 | 0.848 | 99.8% |
| 1 | 0.851 | 100.1% |
| 10 | 0.845 | 99.4% |
| 25 | 0.833 | 98.0% |
| 50 | 0.795 | 93.5% |
| 100 | 0.421 | 49.5% |
Protocol 2: Nitric Oxide (NO) Production Assay
Causality: Upon LPS stimulation, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in NO production, a key pro-inflammatory mediator. The Griess assay provides a simple and effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) to the supernatant. Incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate nitrite concentrations.
Data Presentation:
| Treatment | Compound Conc. (µM) | Nitrite Conc. (µM) | % Inhibition of NO Production |
|---|---|---|---|
| Control | - | 1.2 | N/A |
| LPS (1 µg/mL) | - | 35.8 | 0% |
| LPS + Compound | 1 | 32.5 | 9.2% |
| LPS + Compound | 5 | 24.1 | 32.7% |
| LPS + Compound | 10 | 15.3 | 57.3% |
| LPS + Compound | 25 | 8.9 | 75.1% |
Protocol 3: Pro-inflammatory Cytokine Quantification by ELISA
Causality: An effective anti-inflammatory agent should suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). The enzyme-linked immunosorbent assay (ELISA) is the gold standard for accurately quantifying secreted protein levels in culture supernatants.[8]
Step-by-Step Methodology (General Sandwich ELISA Protocol):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]
-
Sample Incubation: Add cell culture supernatants (collected from an experiment similar to Protocol 2) and a serial dilution of a known cytokine standard to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[10]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add TMB substrate. A blue color will develop.
-
Stop Reaction: Stop the reaction with sulfuric acid, which turns the color yellow.
-
Absorbance Reading: Measure absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.[11]
Phase 1b: Elucidating the Mechanism of Action (MoA)
Scientific Rationale: After confirming bioactivity, the next critical step is to understand how the compound works. The NF-κB and MAPK signaling pathways are primary regulators of inflammatory gene expression.[12][13] Investigating the compound's effect on these pathways provides deep mechanistic insight.
Key Inflammatory Signaling Pathways
The NF-κB pathway is a central regulator of inflammation.[2][14] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS lead to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and drive the transcription of inflammatory genes.[15][16]
Figure 3: Simplified MAPK (p38/JNK) Signaling Pathway. Downstream of TLR4, a kinase cascade leads to the activation of transcription factors like AP-1.
Protocol 4: Inflammatory Gene Expression by RT-qPCR
Causality: By measuring mRNA levels of genes like Nos2 (for iNOS), Tnf, and Il6, we can determine if the compound's inhibitory effect occurs at the level of gene transcription. [17]Reverse Transcription quantitative PCR (RT-qPCR) is a highly sensitive method for this purpose. [18][19] Step-by-Step Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, gene-specific primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb or Gapdh), and the synthesized cDNA.
-
Thermal Cycling: Run the reaction on a qPCR instrument using standard cycling conditions (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min). [20]6. Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing results as a fold change relative to the LPS-treated group.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
Causality: Western blotting allows for the direct visualization and quantification of protein phosphorylation, which is the key event in the activation of these signaling cascades. [21]A reduction in the phosphorylation of proteins like p65, IκBα, or p38 MAPK provides direct evidence of pathway inhibition. [22][23] Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-p65, anti-phospho-p38, or total protein controls).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.
Data Presentation:
| Target Protein | Treatment Group | Relative Band Intensity (Normalized to Loading Control) | Fold Change vs. LPS Control |
|---|---|---|---|
| p-p65 | Control | 0.15 | 0.12 |
| LPS (1 µg/mL) | 1.25 | 1.00 | |
| LPS + Compound (10 µM) | 0.48 | 0.38 | |
| p-p38 | Control | 0.22 | 0.19 |
| LPS (1 µg/mL) | 1.18 | 1.00 |
| | LPS + Compound (10 µM) | 0.55 | 0.47 |
Phase 2: In Vivo Validation
Scientific Rationale: While in vitro data is crucial for understanding mechanism, in vivo testing is essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a complex biological system. [24][25]The LPS-induced systemic inflammation model in mice is a well-established acute model that recapitulates many features of sepsis and allows for the assessment of systemic cytokine response. [26][27]
Protocol 6: LPS-Induced Systemic Inflammation in Mice
Step-by-Step Methodology:
-
Animal Acclimatization: Use C57BL/6 mice and allow them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses (e.g., 10, 25, 50 mg/kg) 1 hour prior to the LPS challenge. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
LPS Challenge: Induce systemic inflammation by administering a non-lethal dose of LPS (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection. [28]4. Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-4 hours for peak TNF-α, 6-8 hours for IL-6), collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the plasma using ELISA kits as described in Protocol 3.
-
(Optional) Histology: Harvest organs such as the lungs and liver, fix in formalin, and process for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
|---|---|---|---|
| Saline Control | - | 55 ± 12 | 88 ± 21 |
| LPS + Vehicle | - | 4580 ± 550 | 12500 ± 1300 |
| LPS + Compound | 10 | 3150 ± 410 | 9800 ± 1150 |
| LPS + Compound | 25 | 1890 ± 280 | 5600 ± 850 |
| LPS + Dexamethasone | 5 | 950 ± 150 | 2100 ± 400 |
References
-
Afrin, R., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Molecules. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]
-
Mussbacher, M., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science. [Link]
-
Stephenson, L. M., et al. (2013). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods. [Link]
-
Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Dhananjayan, S., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Singh, S., & Majumdar, D. K. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Siddiqui, A. (2015). Screening models for inflammatory drugs. Slideshare. [Link]
-
Umar, M. I., et al. (2020). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Molecules. [Link]
-
Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]
-
da Silva, A. C. A., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research. [Link]
-
Kim, T. H., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. [Link]
-
Kim, T. H., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. [Link]
-
Lin, C. H., et al. (2017). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. [Link]
-
Li, Y., et al. (2020). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
-
He, J., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity. [Link]
-
Marcus, V., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. [Link]
-
Angelucci, C. B., et al. (2023). Quantification of pro-inflammatory gene expression in the pre-treatment... ResearchGate. [Link]
-
Khan, S., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLOS ONE. [Link]
-
AnyGenes®. (n.d.). Cell signaling qPCR arrays & biomarker research. AnyGenes®. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]
-
ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. ResearchGate. [Link]
-
Chen, W., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Archiv der Pharmazie. [Link]
-
Wang, Y., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. bowdish.ca [bowdish.ca]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 28. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization | eLife [elifesciences.org]
Application Notes & Protocols: Antimicrobial Assays for N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline Analogs
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2][3] Phenotypic screening, which relies on observing the effect of a compound on cell growth, remains a highly successful strategy for identifying first-in-class antibiotics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust suite of antimicrobial assays to characterize N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline analogs.
This class of molecules, featuring a trifluoromethylaniline core linked to a piperidine moiety, presents unique physicochemical properties that must be considered during assay development. The trifluoromethyl groups often enhance metabolic stability and cell permeability, while the piperidine ring can influence solubility and target interaction.[4][5] This guide provides detailed, field-proven protocols for primary and secondary antimicrobial assays, focusing on the causality behind experimental choices to ensure data integrity and reproducibility. The methodologies described are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the leading authorities in antimicrobial susceptibility testing.[6][7][8][9]
Overall Assay Workflow
A logical, tiered approach is essential for efficiently characterizing novel compounds. The workflow begins with broad potency screening, progresses to defining the nature and speed of antimicrobial action, and culminates in evaluating activity against complex bacterial communities like biofilms.
Caption: High-level workflow for antimicrobial compound characterization.
Part 1: Primary Screening for Antimicrobial Potency
The initial goal is to determine the fundamental potency of the aniline analogs. This is achieved by identifying the lowest concentration that inhibits growth (MIC) and the lowest concentration that kills the bacteria (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][12] The broth microdilution method is the gold standard due to its efficiency and standardization.[10][11][12]
Causality & Rationale:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has minimal interference with most antimicrobial agents. Cations (Ca²⁺, Mg²⁺) are adjusted as they can influence the activity of certain antibiotics against organisms like Pseudomonas aeruginosa.
-
Inoculum Density: A standardized inoculum, typically adjusted to a 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10⁵ CFU/mL, is critical.[11] A lower density may overestimate potency, while a higher density can underestimate it.
-
Controls: A self-validating assay requires multiple controls on every plate:
-
Growth Control: Inoculum in broth without any compound, to ensure the bacteria are viable.
-
Sterility Control: Broth only, to check for contamination.
-
Vehicle Control: Inoculum in broth with the highest concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself isn't inhibitory.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Gentamicin) to validate the assay's performance.
-
-
Compound Preparation: Prepare a stock solution of the test analog (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare serial two-fold dilutions of the compound in a separate 96-well plate.[10]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[11] Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density.
-
Plate Setup:
-
Use sterile, 96-well clear, flat-bottom microtiter plates.
-
Dispense 50 µL of CAMHB into all wells.
-
Add 50 µL of the serially diluted compound to the corresponding wells, creating a concentration gradient.
-
Within 15 minutes of preparation, add 50 µL of the final bacterial inoculum to each well (except the sterility control).[13]
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[10][13] This can be done visually or with a plate reader measuring absorbance at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a direct extension of the MIC test and is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[16]
Causality & Rationale:
-
Subculturing: The MBC is determined by subculturing from the wells of the MIC plate that show no visible growth.[16] This step confirms whether the absence of turbidity was due to cell death or merely growth inhibition.
-
Kill Threshold: A ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[16][17]
-
Post-MIC Reading: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Mix the contents of each selected well. Aspirate a 10 µL aliquot and spot-plate it onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: Count the number of colonies on each spot. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU from the starting inoculum count.[14][15]
| Parameter | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) |
| Definition | Lowest concentration that inhibits visible growth.[10] | Lowest concentration that kills ≥99.9% of bacteria.[15] |
| Endpoint | No visible turbidity. | ≥3-log₁₀ reduction in CFU/mL.[17] |
| Interpretation | Measures potency of growth inhibition. | Measures potency of bacterial killing. |
| Typical Ratio | MBC is often 2 to 4 times the MIC for bactericidal agents. | If MBC is >32 times the MIC, the organism may be considered tolerant.[15] |
Part 2: Characterizing Antimicrobial Dynamics and Advanced Activity
Once the basic potency is established, the next step is to understand the speed and nature of the antimicrobial effect and to test the compounds in more clinically relevant models, such as biofilms.
Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time at various concentrations of the antimicrobial agent.[17][18] It provides critical information on whether an agent's activity is concentration-dependent or time-dependent and confirms bactericidal or bacteriostatic effects.[2][17]
Causality & Rationale:
-
Concentration Selection: Concentrations are chosen relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC) to observe the effect below, at, and above the inhibitory concentration.
-
Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the rate of bacterial decline.[19]
-
Bactericidal Endpoint: As with the MBC, a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is the benchmark for bactericidal activity.[17][20]
-
Preparation: Prepare flasks containing CAMHB with the desired concentrations of the test analog (e.g., 2x MIC, 4x MIC) and a growth control flask (no compound).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial ten-fold dilutions of the aliquot in sterile saline and plate onto nutrient agar to determine the viable count (CFU/mL).
-
Incubation & Analysis: Incubate plates for 18-24 hours at 37°C. Count the colonies and calculate the log₁₀ CFU/mL for each time point. Plot log₁₀ CFU/mL versus time.
Anti-Biofilm Assay
Bacterial biofilms are surface-attached communities encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[3] The crystal violet assay is a simple, high-throughput method to quantify the effect of a compound on biofilm formation or to eradicate pre-formed biofilms.[21]
Causality & Rationale:
-
Biofilm Formation: Bacteria are grown under conditions that promote biofilm formation (e.g., static incubation in a nutrient-rich medium).[22][23]
-
Crystal Violet Staining: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells.[21] The amount of retained dye is proportional to the total biofilm biomass.
-
Solubilization: After washing away planktonic (free-floating) cells and excess stain, the bound dye is solubilized (e.g., with acetic acid or ethanol) for spectrophotometric quantification.[21][22]
-
Inoculation: Add 100 µL of a 1:100 dilution of an overnight bacterial culture into the wells of a 96-well flat-bottom plate.[21][23]
-
Treatment: Immediately add 100 µL of the test compound at 2x the desired final concentration. Include growth control wells with no compound.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow biofilm formation.[23]
-
Washing: Discard the liquid contents and gently wash the wells twice with 200 µL of Phosphate-Buffered Saline (PBS) to remove planktonic cells.[22]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21][23]
-
Final Wash: Discard the stain and wash the plate repeatedly with water until the wash water is clear.[23] Dry the plate overnight.
-
Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound stain.[21][23] Transfer 125 µL to a new plate and measure the absorbance at 595 nm.[22][23]
Caption: Plate map for testing two compounds (A, B) in µg/mL.
Part 3: Preliminary Mechanism of Action (MoA) Insights
Identifying the cellular target of a novel antimicrobial is a complex process.[1][24] However, simple, targeted assays can provide initial insights into the mechanism of action (MoA), helping to classify compounds and guide further development.[24] Conventional MoA studies often involve measuring the synthesis of key macromolecules like DNA, RNA, proteins, and cell wall components.[1][24]
| Assay Type | Principle | Potential Interpretation for Aniline Analogs |
| Membrane Permeability Assay | Uses fluorescent dyes (e.g., Propidium Iodide) that only enter cells with compromised cytoplasmic membranes. | An increase in fluorescence suggests the compound disrupts bacterial membrane integrity or potential. |
| Macromolecular Synthesis | Measures the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein) into cellular components.[24] | Specific inhibition of one pathway over others points toward a targeted mechanism (e.g., DNA gyrase, ribosome). |
| Bacterial Cytological Profiling | Uses fluorescent microscopy to observe changes in bacterial morphology (e.g., cell shape, nucleoid condensation, membrane staining) after compound treatment.[1] | Specific morphological changes can create a "fingerprint" that matches the effects of known antibiotic classes.[1] |
These assays, while not definitive, are powerful tools for the early-stage triage and characterization of novel antimicrobial candidates, providing a rational basis for lead optimization.[1]
References
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Pinho, M. G., et al. (2021). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. Frontiers in Microbiology, 12, 684222. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
IEEE Xplore. (2017). High-throughput bioassay for mechanism of action determination of antibacterial drugs. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Starkey, M., & Dekker, J. P. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 50901. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
PLOS One. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. Retrieved from [Link]
-
Osei, S. A., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International, 2019, 9892373. [Link]
-
CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Enfermedades Infecciosas y Microbiología Clínica. (2018). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Retrieved from [Link]
-
PubMed Central. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Retrieved from [Link]
-
OrgTRx. (n.d.). Quick Reference Guide – Generating CLSI and EUCAST Antibiograms. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect.... Retrieved from [Link]
-
mBio. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2017). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Retrieved from [Link]
-
MDPI. (2021). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Retrieved from [Link]
-
LookChem. (n.d.). Cas 627533-08-8, 2-(TrifluoroMethyl)piperidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]
Sources
- 1. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms | PLOS One [journals.plos.org]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 9. safetyandquality.gov.au [safetyandquality.gov.au]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. actascientific.com [actascientific.com]
- 20. researchgate.net [researchgate.net]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal violet assay [bio-protocol.org]
- 23. static.igem.org [static.igem.org]
- 24. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Welcome to the dedicated technical support guide for the synthesis of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored for researchers, medicinal chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and achieve reliable, high-yield results.
The target molecule, this compound, is a valuable building block in pharmaceutical research.[1] Its structure combines a highly electron-deficient aniline ring, due to the two trifluoromethyl groups, with a basic piperidine moiety. These features enhance metabolic stability and membrane permeability, making it a key scaffold for developing novel therapeutics, particularly for central nervous system (CNS) disorders.[1] However, the unique electronic properties of the starting materials present specific synthetic hurdles that require careful optimization.
Section 1: Overview of Synthetic Strategies
Three primary pathways are commonly considered for the synthesis of this target molecule. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered.
-
Direct N-Alkylation: This classical approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with an alkylating agent such as 2-(2-chloroethyl)piperidine or its bromo- and tosylate analogs. While straightforward, this method can be hampered by the low nucleophilicity of the aniline and a propensity for over-alkylation.[2][3]
-
Reductive Amination: A highly reliable and controllable method that involves the condensation of 3,5-bis(trifluoromethyl)aniline with 2-(piperidin-2-yl)acetaldehyde to form an imine, which is then reduced in situ.[2][4] This pathway offers excellent control over mono-alkylation.[5]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction. This route typically couples an aryl halide (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) with 2-(2-aminoethyl)piperidine. It is highly versatile but requires careful optimization of the catalyst, ligand, and base.[6][7][8]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Low or No Reaction Conversion
Q: My reaction shows very little to no formation of the desired product. What are the most common causes and how can I fix it?
A: Low conversion is a frequent issue, primarily due to the electronically deactivated nature of the 3,5-bis(trifluoromethyl)aniline. Here’s a systematic approach to troubleshooting:
-
Assess Starting Material Reactivity: The two trifluoromethyl (CF3) groups are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen.[2]
-
For Direct N-Alkylation: You may need more forcing conditions. Increase the reaction temperature incrementally (e.g., from 80°C to 120°C) while monitoring for decomposition.[2] Also, ensure your alkylating agent has a good leaving group (I > Br > OTs > Cl).
-
For Buchwald-Hartwig Amination: Aryl chlorides are less reactive than bromides.[9] If using an aryl chloride, a more specialized, electron-rich phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) is often required to facilitate the oxidative addition step.[6]
-
-
Verify Reagent and Solvent Quality:
-
Purity is Critical: Ensure all starting materials are pure and dry. Amines are prone to oxidation, and water can kill catalytic activity, especially in Buchwald-Hartwig reactions.[2][9]
-
Solvent Choice: The solvent plays a crucial role in solubility and reaction rate.[2] For Buchwald-Hartwig, ethereal (dioxane, THF) or aromatic (toluene) solvents are standard.[9] Avoid chlorinated solvents and acetonitrile, which can inhibit palladium catalysts.[9] For direct alkylation, polar aprotic solvents like DMF or DMSO can help, but must be anhydrous.
-
-
Evaluate the Catalytic System (Buchwald-Hartwig):
-
Inactive Catalyst: Ensure your palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and ligand are active. Using a pre-catalyst can sometimes give more reproducible results.
-
Inappropriate Base: The base is not just a stoichiometric reagent; it participates in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common.[7] However, if your substrates have base-sensitive functional groups, weaker bases like K3PO4 or Cs2CO3 may be necessary, often requiring higher temperatures or more active catalysts.[7][8]
-
-
Optimize Reductive Amination Conditions:
-
Inefficient Imine Formation: This is a common bottleneck.[9] The reaction is an equilibrium. You can drive it forward by removing water with a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. The reaction pH is also critical for imine formation.
-
Incorrect Reducing Agent: The choice of reducing agent is key. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions, which favor imine formation. Harsher reagents like NaBH4 can reduce the starting aldehyde if imine formation is slow.[4][9]
-
Formation of Byproducts
Q: I'm getting my product, but it's contaminated with a significant byproduct. How do I identify and prevent it?
A: Byproduct formation is common, and the identity of the byproduct points to the solution.
-
Over-Alkylation (Direct N-Alkylation Route):
-
Problem: The most common byproduct is the di-alkylated aniline. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it react faster with the remaining alkylating agent.[2][10]
-
Solution:
-
Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent (e.g., 2-5 equivalents).[2]
-
Slow Addition: Add the alkylating agent slowly via syringe pump to keep its instantaneous concentration low.[10]
-
Lower Temperature: Reducing the reaction temperature can disproportionately slow the second alkylation step.[2]
-
-
-
Hydrodehalogenation (Buchwald-Hartwig Route):
-
Problem: You observe 1,3-bis(trifluoromethyl)benzene as a byproduct. This arises from a side reaction where the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from the palladium-amido intermediate.[6][11]
-
Solution:
-
Ligand Choice: Sterically hindered biarylphosphine ligands are designed to promote reductive elimination (the desired step) over β-hydride elimination.[6] Consider switching to ligands like RuPhos or BrettPhos.
-
Base and Temperature: Ensure the base is completely dissolved and the reaction temperature is not excessively high, as this can favor side reactions.
-
-
Purification Challenges
Q: My reaction worked, but I'm struggling to purify the final product away from the unreacted starting aniline.
A: The physical properties of the starting aniline and the final product can be quite similar.
-
Acid-Base Extraction: Leverage the different basicities of the starting material and product. The piperidine nitrogen in your product is significantly more basic than the aniline nitrogen. You can perform an aqueous acid wash (e.g., with 1M HCl) to protonate and extract your product into the aqueous layer, leaving the less basic starting aniline in the organic layer. You can then basify the aqueous layer and re-extract your purified product.
-
Chromatography:
-
Column Choice: Standard silica gel chromatography should be effective.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar mixture (e.g., hexanes/ethyl acetate) is a good starting point.
-
Additive: Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent the product from streaking on the silica column by keeping the basic nitrogen deprotonated.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for a first attempt? Reductive amination is often the most reliable and scalable choice for this specific transformation. It avoids the harsh conditions and over-alkylation risk of direct alkylation and circumvents the need for expensive and air-sensitive catalysts required for Buchwald-Hartwig amination.[4][5]
Q2: How do the trifluoromethyl groups impact the reaction? The CF3 groups are strongly electron-withdrawing. This has two main effects:
-
It deactivates the aniline, making it a weaker nucleophile and slowing down reactions like direct alkylation and reductive amination.[2]
-
It makes the C-X bond of an aryl halide (like 1-bromo-3,5-bis(trifluoromethyl)benzene) more electron-deficient and thus more susceptible to oxidative addition in a Buchwald-Hartwig reaction.[12]
Q3: What are the key safety precautions I should take?
-
Reagents: Handle all reagents in a well-ventilated fume hood. 3,5-Bis(trifluoromethyl)aniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Palladium Catalysts: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle with care under an inert atmosphere.
Section 4: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific equipment and reagent batches.
Protocol 1: Reductive Amination (Recommended)
This protocol offers high selectivity for the mono-alkylated product.
Step-by-Step Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add 3,5-bis(trifluoromethyl)aniline (1.0 eq.), 2-(piperidin-2-yl)acetaldehyde (1.1 eq.), and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes with 0.5% triethylamine) to yield the final product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is an excellent alternative if the starting materials for reductive amination are not available.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 1-Bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq.) | Aryl bromides are a good balance of reactivity and cost.[9] |
| Amine | 2-(2-Aminoethyl)piperidine (1.2 eq.) | Ensure it is the free base, not a salt. |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is reduced in situ.[7] |
| Ligand | Xantphos (1.2-2.4 mol% per Pd) | A robust ligand for many aniline couplings.[14] |
| Base | Sodium tert-butoxide (NaOt-Bu) (1.4 eq.) | A strong, effective base for this transformation.[7][14] |
| Solvent | Anhydrous Toluene or Dioxane | Must be thoroughly deoxygenated before use.[9] |
| Temperature | 100-110 °C | Reflux temperature is typical for these couplings. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the Pd precursor, ligand, and NaOt-Bu under an inert atmosphere.
-
Evacuate and backfill the flask with nitrogen or argon (repeat 3 times).
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the aryl bromide and the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 8-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography as described in Protocol 1.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- BenchChem. (n.d.). Overcoming tar formation in aniline alkylation reactions.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Al-Suaily, K. A., et al. (2013).
- Viciu, M. S., & Hartwig, J. F. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Royal Society of Chemistry. (2017). Catalytic C–H amination at its limits: challenges and solutions.
- Google Patents. (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ResearchGate. (n.d.). Reaction optimization for the catalytic reductive amination of esters.[a].
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- BenchChem. (n.d.). This compound.
- ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.
- ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
- Guidechem. (n.d.). How is 3,5-Bis(trifluoromethyl)aniline synthesized?.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline 97%.
- MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
- ResearchGate. (2023). Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline 97%.
- PubMed Central. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.
- SLS. (n.d.). 3,5-Bis(trifluoromethyl)anilin | 193135-50G | SIGMA-ALDRICH.
- PubMed. (2000). Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in aqueous buffers
A Guide to Addressing and Overcoming Aqueous Solubility Challenges
Welcome to the technical support resource for N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this information to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Understanding the Root Cause - Physicochemical Properties
Q1: Why is this compound so poorly soluble in neutral aqueous buffers?
A1: The poor aqueous solubility of this compound stems from its distinct molecular structure, which creates a significant hydrophobic-hydrophilic imbalance.
-
Hydrophilic Moiety: The molecule contains a piperidine ring, which is a secondary amine. This group is basic and can be protonated to form a positively charged, more water-soluble species. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2, making it the primary center for protonation and solubility at acidic pH.[1][2]
-
Hydrophobic Moiety: The 3,5-di(trifluoromethyl)aniline portion of the molecule is extremely hydrophobic (lipophilic). The two trifluoromethyl (-CF3) groups are highly lipophilic and are strong electron-withdrawing groups.[3][4] This electron-withdrawing nature significantly reduces the basicity of the aniline nitrogen, preventing it from contributing to solubility via protonation. The parent compound, 3,5-bis(trifluoromethyl)aniline, is known to be immiscible in water.[5][6]
At neutral pH (e.g., pH 7.4), the basic piperidine nitrogen is largely in its neutral, unprotonated state, while the large, fluorinated aromatic tail dominates the molecule's character, leading to very low aqueous solubility.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~368.3 g/mol | Larger molecules can be more difficult to solvate.[7] |
| Primary pKa | ~11.1 (Piperidine Nitrogen) | Basic compound; solubility is highly dependent on pH. |
| Calculated logP | High (>4.0) | Indicates strong lipophilicity and poor aqueous solubility. |
| Key Structural Features | Basic piperidine head, large lipophilic di(trifluoromethyl)phenyl tail | Amphiphilic, but with a dominant hydrophobic character. |
Section 2: The First Line of Defense - pH Adjustment
Q2: How can I use pH to increase the solubility of my compound?
A2: Since this compound is a weak base, its solubility can be dramatically increased by lowering the pH of the aqueous buffer.[8][9] According to the Henderson-Hasselbalch equation, when the pH is below the pKa of the piperidine group (~11.1), the compound will exist predominantly in its protonated, ionized, and more water-soluble cationic form. A general rule of thumb is to adjust the pH to at least 2 units below the pKa for >99% ionization and optimal solubility.
Protocol 1: Generating a pH-Solubility Profile
This protocol allows you to experimentally determine the solubility of your compound across a range of pH values.
Objective: To quantify the relationship between pH and the aqueous solubility of the target compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Vials with screw caps.
-
Orbital shaker or rotator at a controlled temperature.
-
Centrifuge.
-
HPLC-UV or LC-MS/MS system for quantification.
-
Calibrated pH meter.
Procedure:
-
Prepare Buffer Solutions: Make a series of buffers (e.g., at pH 2, 3, 4, 5, 6, 7, and 7.4).
-
Add Excess Compound: To separate vials each containing a fixed volume (e.g., 1 mL) of a specific pH buffer, add an excess amount of the solid compound (enough that undissolved solid remains).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Allow them to equilibrate for a set period (24-48 hours is typical) at a constant temperature (e.g., 25°C or 37°C) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.
Caption: Relationship between buffer pH and the ionization state of the compound.
Section 3: Intermediate Strategies - Formulation with Excipients
Q3: pH adjustment alone is insufficient or not viable for my experiment (e.g., cell-based assays). What are my next options?
A3: When pH modification is not a suitable option, you can use formulation excipients like co-solvents, surfactants, or cyclodextrins to enhance solubility.[10][11] These are often used to prepare concentrated stock solutions that can then be diluted into your final experimental buffer.
1. Co-solvents: Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the aqueous medium.[12][13] This reduces the energy required to create a cavity in the solvent for the hydrophobic drug molecule.[14]
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400).[]
-
Causality: By disrupting the hydrogen bonding network of water, co-solvents make the environment more favorable for lipophilic compounds.[14]
-
Caution: Co-solvents can have their own biological or chemical effects and may be toxic to cells at higher concentrations. Always run a vehicle control in your experiments. Precipitation upon dilution into a fully aqueous buffer is a significant risk.
2. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[16][17][18]
-
Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Lauryl Sulfate (SLS), Solutol® HS 15.
-
Causality: The surfactant micelles act as a "ferry" for the hydrophobic compound, shielding its lipophilic parts from the water.[19][20]
-
Caution: Surfactants can also have biological effects, such as membrane disruption. The choice of surfactant (non-ionic, anionic, cationic) is critical depending on the application.
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble drugs by encapsulating the lipophilic part of the molecule within their cavity.[21][]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
-
Causality: This host-guest complex effectively masks the drug's hydrophobicity, presenting a water-soluble complex to the aqueous environment.[23] This is a true molecular encapsulation.
-
Advantages: Often have a better safety profile than co-solvents or surfactants, making them suitable for many in vivo and in vitro applications.[23]
Table 2: Starting Concentrations for Screening Excipients
| Excipient Class | Example | Typical Starting Concentration Range for Stock Solutions | Key Considerations |
| Co-solvents | DMSO, Ethanol | 10-100% (for stock) | Risk of precipitation on dilution; potential for toxicity. |
| Surfactants | Tween® 80 | 1-10% (w/v) | Must be used above CMC; potential for cell lysis. |
| Cyclodextrins | HP-β-CD | 5-40% (w/v) | Can significantly increase solubility; generally well-tolerated. |
Section 4: Advanced Solutions for Development
Q4: I need a more robust solution for in vivo studies or pre-formulation development. What advanced methods should I consider?
A4: For more demanding applications, modifying the solid-state properties of the drug or using advanced formulation platforms is often necessary.
1. Salt Formation: Forming a salt of the basic piperidine nitrogen with an acidic counter-ion is a highly effective method to improve both solubility and dissolution rate.[24][25][26] The salt form often has different and more favorable physicochemical properties than the free base.[27]
-
Mechanism: The salt form readily dissociates in aqueous media into the ionized (soluble) drug and its counter-ion. This avoids the high energy barrier required to break down the crystal lattice of the free base.[26]
-
Process: This involves screening various pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tartrate, citrate) to find a stable, non-hygroscopic, crystalline salt with optimal properties.[25]
-
Benefit: This is an established industry practice for improving the manufacturability and bioavailability of basic drugs.[28]
2. Amorphous Solid Dispersions (ASDs): An ASD is a formulation where the drug is molecularly dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[29][30]
-
Mechanism: Amorphous materials do not have a stable crystal lattice and exist in a higher energy state. This leads to a significant increase in apparent solubility and dissolution rate compared to the stable crystalline form.[31] The polymer carrier helps to stabilize the amorphous drug and prevent it from recrystallizing.[30][32]
-
Process: ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[32]
-
Benefit: This is one of the most powerful techniques for enhancing the oral bioavailability of poorly soluble (BCS Class II/IV) compounds.[29][33]
Section 5: Troubleshooting Workflow & FAQs
The following workflow provides a structured approach to solving solubility issues with this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
-
Q: I dissolved the compound in DMSO, but it crashed out when I added it to my cell culture media. Why?
-
A: This is a common issue called precipitation upon dilution. Your DMSO stock was likely saturated, and when you diluted it into the aqueous media (a poor solvent), the compound's concentration exceeded its much lower aqueous solubility limit, causing it to precipitate. To avoid this, use a lower stock concentration, dilute it slowly with vigorous mixing, or consider using a cyclodextrin-based formulation which is often more robust against dilution.
-
-
Q: Can I just sonicate my compound in buffer to get it to dissolve?
-
A: Sonication can help break up solid aggregates and speed up the rate of dissolution, but it will not increase the thermodynamic equilibrium solubility. If the concentration you are trying to achieve is above the solubility limit, the compound will eventually precipitate out of solution once sonication stops and the system equilibrates. It is a method to reach saturation faster, not to exceed it.
-
-
Q: Which method is best for oral dosing in an animal study?
-
A: For early preclinical studies, formulations using cyclodextrins (like 20-40% HP-β-CD) or co-solvent systems (like PEG 400/water) are common.[34] For later-stage development, converting the compound to a salt form or developing an amorphous solid dispersion are preferred strategies to ensure consistent absorption and bioavailability.[7][35]
-
References
-
Zodage, A., More, S., & Mangire, T. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Retrieved from [Link]
-
Gali-Muhtasib, H., & El-Sabban, M. (2019). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 24(21), 3867. Retrieved from [Link]
-
Thomas, D. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 37(9). Retrieved from [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Journal of Drug Delivery Science and Technology, 105494. Retrieved from [Link]
-
Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(3), 175-180. Retrieved from [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
-
Williams, A. C., & Levina, M. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 36(4), 118-121. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubilization by surfactants: Significance and symbolism. Retrieved from [Link]
-
LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Retrieved from [Link]
-
Lu, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(39), 4103-4113. Retrieved from [Link]
-
Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
ScienceDirect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ScienceDirect. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- The Merck Index Online. (n.d.). Piperidine. Monograph ID M-11885.
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
Bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
Al-Abri, S. A., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(14), 3290. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(8), 273. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. Retrieved from [Link]
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Tran, H. T., et al. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Journal of Pharmaceutical Investigation, 49(4), 397-411. Retrieved from [Link]
-
ScienceDirect. (2024). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Chemspace. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved from [Link]
-
Romero, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Retrieved from [Link]
-
UPCommons. (n.d.). Solubility enhancement of poorly water soluble compounds by supercritical fluids processes. Retrieved from [Link]
-
Kaneko, K. (2013). Introduction of Fluorine-Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Literature Seminar. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]
-
LookChem. (n.d.). Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline. Retrieved from [Link]
Sources
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 6. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubility enhancement of poorly water soluble compounds by supercritical fluids processes - Dialnet [dialnet.unirioja.es]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. bepls.com [bepls.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alzet.com [alzet.com]
- 24. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. rjpdft.com [rjpdft.com]
- 27. bjcardio.co.uk [bjcardio.co.uk]
- 28. research.aston.ac.uk [research.aston.ac.uk]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. pharmtech.com [pharmtech.com]
- 33. pharmaexcipients.com [pharmaexcipients.com]
- 34. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 35. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Purification of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Welcome to the technical support center for the purification of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with obtaining this compound in high purity.
The unique structure of this compound, which combines a strongly basic piperidine moiety with an electron-deficient bis(trifluoromethyl)aniline core, presents specific purification challenges.[1] This guide leverages established chemical principles to provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound product?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Based on typical synthetic routes, your crude product may contain:
-
Unreacted Starting Materials: Such as 3,5-bis(trifluoromethyl)aniline and the alkylating agent (e.g., 2-(2-chloroethyl)piperidine).
-
Over-alkylation Products: Where the aniline nitrogen is dialkylated.
-
Reagent-Related Impurities: Residual bases (e.g., potassium carbonate, triethylamine), phase-transfer catalysts, or coupling agents.
-
Oxidation Products: Anilines, especially when crude, are susceptible to air oxidation, which often results in discoloration (yellow to dark brown).[2]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, acetonitrile, toluene).
Q2: My crude product is a dark, oily residue. Is this expected, and how does it affect purification?
A2: Yes, it is common for the crude product of this and similar aniline derivatives to be a dark-colored oil. The color is often due to minor, highly conjugated oxidation byproducts. While visually concerning, these colored impurities are often present in small amounts and can typically be removed effectively using column chromatography or by treating a solution of the product with activated carbon. The oily nature simply indicates that the melting point of the crude mixture is below room temperature.
Q3: Which purification technique is the best starting point for this compound?
A3: The optimal technique depends on the scale and the nature of the impurities.
-
For lab-scale purification (<5g): Flash column chromatography is generally the most effective method for removing a wide range of impurities.
-
For larger scales or to remove specific impurity types: A preliminary acid-base extraction is highly recommended. This technique efficiently separates your basic product from neutral or acidic impurities, significantly simplifying subsequent purification steps.[2]
-
For final polishing: If the purified compound is a solid, recrystallization from a suitable solvent system can provide material of very high purity. If it is a liquid, vacuum distillation may be an option, although the high boiling point of anilines requires a good vacuum source to prevent thermal decomposition.[3][4]
Q4: How can I accurately assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities. Ensure you use a stain (e.g., potassium permanganate or ninhydrin) as the trifluoromethyl groups can quench UV fluorescence.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is typically effective.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can reveal the presence of impurities if they are at a concentration of >1%. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy for your crude product.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Issue 1: Problems with Flash Column Chromatography
Q: My compound is streaking severely on the TLC plate and column, resulting in poor separation. Why is this happening and how do I fix it?
A: This is a classic problem when purifying basic compounds like piperidines on silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of your piperidine moiety, causing tailing or streaking.
Solution:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[2]
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute symmetrically.
-
Alternative: In some cases, using a few drops of ammonium hydroxide in your polar solvent (e.g., methanol) can also be effective, but triethylamine is generally preferred due to its volatility.
-
Q: I am still not achieving good separation between my product and a close-running impurity. What are my options?
A: If adding a basic modifier is not enough, you need to adjust the selectivity of your chromatographic system.
Solutions:
-
Change the Solvent System: If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system, or vice-versa. Different solvents interact with your compounds and the stationary phase differently, which can alter the relative separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases:
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for highly basic compounds. Start with neutral alumina and a non-polar solvent system.
-
Reverse-Phase Silica (C18): This separates compounds based on polarity in reverse order. You would use polar solvents like water/acetonitrile or water/methanol as the eluent. This is often used in preparative HPLC systems.[5]
-
Issue 2: Challenges with Acid-Base Extraction
Q: I formed a persistent emulsion between the aqueous and organic layers during my extraction. How can I break it?
A: Emulsions are common when dealing with amine salts. They are stabilized by the amphiphilic nature of the protonated product.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes emulsion formation from the outset.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes is sufficient for the layers to separate.
Q: My recovery is very low after the full acid-base extraction procedure. What went wrong?
A: Low recovery can be attributed to several factors related to the pH of the aqueous phase.
Potential Causes & Solutions:
-
Incomplete Protonation: During the acidic wash (e.g., with 1M HCl), ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate both the piperidine and aniline nitrogens. Check with pH paper.
-
Incomplete Deprotonation: When basifying the aqueous layer to recover your product, ensure the pH is sufficiently high (pH 12-14) to fully deprotonate the amine salt and render it soluble in the organic phase. Add your base (e.g., NaOH pellets or 50% solution) slowly and check the pH.
-
Product Precipitation: Upon basification, your product might precipitate out of the aqueous solution if it has low solubility. If this happens, ensure you extract thoroughly with an organic solvent (e.g., dichloromethane, 3x) to redissolve and capture all of the product.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product that requires the removal of various impurities.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate).
-
Crucially, prepare a second set of developing jars containing the same solvents plus 1% triethylamine. Compare the spot shape.
-
The optimal eluent system should give your product a Retention Factor (Rf) of approximately 0.3 and show symmetric spots in the presence of triethylamine.[2]
-
-
Column Preparation:
-
Select an appropriate size flash column for your sample amount (typically a 100:1 ratio of silica to crude product by weight).
-
Prepare the column by packing it with silica gel using the chosen eluent (containing 1% triethylamine) as a slurry ("wet packing").
-
Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally provides better resolution.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase (containing 1% triethylamine).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Remove the solvent and triethylamine from the combined pure fractions under reduced pressure using a rotary evaporator. To remove the last traces of triethylamine, you may co-evaporate with a solvent like dichloromethane or toluene.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is ideal for a preliminary cleanup to remove neutral or acidic impurities.[2]
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous HCl (2 x volume of organic layer).
-
The basic product will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer.
-
Separate and save the aqueous layer. The organic layer can be discarded after checking by TLC to ensure no product remains.
-
-
Basification:
-
Cool the saved aqueous layer in an ice bath.
-
Slowly add a strong base, such as 50% w/v aqueous NaOH or solid NaOH pellets, with swirling until the pH is >12 (check with pH paper). The deprotonated product may appear as a cloudy precipitate or an oil.
-
-
Back-Extraction:
-
Extract the basified aqueous layer with fresh DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Final Workup:
-
Wash the combined organic layers with brine to remove residual water and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product, which can then be used as is or subjected to a final polishing step like chromatography.
-
Data Summary Table
| Property / Parameter | Value / Recommendation | Source / Rationale |
| Molecular Formula | C₁₅H₁₈F₆N₂ | [1] |
| Molecular Weight | 352.31 g/mol | Calculated |
| Appearance (Pure) | Colorless to pale yellow oil or low-melting solid | Typical for aniline derivatives[7] |
| Boiling Point | High; requires vacuum distillation (>150 °C at <1 mmHg) | Aniline derivatives have high boiling points[3][4] |
| TLC Eluent System | Hexane:Ethyl Acetate (e.g., 7:3) + 1% Et₃N | Good starting point for many amines. |
| Column Type | Silica Gel | Standard for flash chromatography. |
| Extraction Solvents | DCM or EtOAc (Organic); 1M HCl (Acidic); 1M NaOH (Basic) | Standard acid-base extraction reagents. |
Troubleshooting Chromatography: A Workflow
This diagram illustrates the logical steps to take when troubleshooting poor separation during column chromatography.
Caption: Workflow for troubleshooting poor chromatographic separation.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. Vedantu.
-
How to distil the liquid form of aniline monomer? ResearchGate. [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. tuodaindus.com [tuodaindus.com]
Technical Support Center: A Guide to Preventing Degradation of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Welcome to the Technical Support Center for N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of this valuable research compound throughout your experiments. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected variability in my experimental results. Could degradation of this compound be a factor?
A1: Yes, unexpected variability is a common symptom of compound degradation. This compound possesses several functional groups that can be susceptible to degradation under certain experimental conditions. The primary sites for instability are the piperidine ring and the N-alkylaniline moiety, which are prone to oxidation and photodegradation.
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the structure, the most probable degradation pathways involve:
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1]
-
Oxidative N-Dealkylation: The N-alkylaniline portion of the molecule can undergo oxidative N-dealkylation, particularly in the presence of certain catalysts or strong oxidants.[1][2] This would cleave the ethyl-piperidyl side chain from the aniline.
-
Photodegradation: Aromatic amines and N-alkylanilines can be sensitive to light, especially UV radiation. This can lead to complex photorearrangement or cleavage reactions.[3][4]
-
Hydrolysis of Trifluoromethyl Groups (under harsh conditions): While the trifluoromethyl groups are generally very stable, they can undergo hydrolysis to carboxylic acid groups under strongly basic conditions.[5]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. For optimal protection, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of the parent compound. | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and compare their retention times and mass spectra with the unexpected peaks.[5][6][7] 2. Isolate the Stress Factor: Analyze samples from each step of your experiment to pinpoint where the degradation is occurring. 3. Implement Preventative Measures: Based on the identified stressor (e.g., light, oxygen, pH), apply the appropriate mitigation strategies outlined in the "Preventative Measures" section below. |
| Decreasing peak area of the parent compound over time in solution. | Instability in the chosen solvent or experimental buffer. | 1. Solvent Compatibility: Ensure the solvent is of high purity and free of peroxides. If using ethers like THF or dioxane, test for peroxides before use. 2. pH Sensitivity: The compound's stability may be pH-dependent. Buffer your solutions to maintain a stable pH. Avoid strongly acidic or basic conditions unless required by the experimental design. 3. Protect from Light: Prepare and handle solutions in amber vials or under low-light conditions to prevent photodegradation. |
| Inconsistent biological activity or assay results. | Degradation to inactive or less active species. | 1. Freshly Prepare Solutions: Whenever possible, prepare solutions of the compound immediately before use. 2. Storage of Stock Solutions: If stock solutions must be stored, aliquot them into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. 3. Validate Compound Integrity: Periodically re-analyze stored stock solutions by HPLC to confirm the purity and concentration of the active compound. |
Preventative Measures & Best Practices
Proactive measures are key to preventing the degradation of this compound.
-
Atmosphere Control: For reactions sensitive to oxidation, especially those involving heating or extended reaction times, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Use amber glassware or wrap your reaction vessels and storage containers in aluminum foil to shield the compound from light.
-
Temperature Management: Avoid unnecessary exposure to high temperatures. If heating is required, use the minimum effective temperature and duration.
-
Control of pH: Be mindful of the pH of your reaction mixtures and solutions. Use buffers to maintain a stable pH environment where appropriate.
-
Use of High-Purity Reagents and Solvents: Ensure that all solvents and reagents are of high purity and free from contaminants that could promote degradation, such as peroxides in ether solvents or trace metals.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial ratio to a concentration of approximately 0.1 mg/mL.
Visualizing Degradation & Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.
- Kaizer, J., et al. (2023).
- Peer-review of "Oxidative N-Dealkylation of N,N-dimethylanilines by Non-Heme Manganese C
- Klán, P., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
- Request PDF of "Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors".
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Reddy, G. S., et al. (2020). AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. International Journal of Research in Pharmaceutical and Chemical Sciences.
- Jørgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Ogata, Y., & Takagi, K. (1970). Photochemical reactions of N-alkylanilines. The Journal of Organic Chemistry.
- Iram, F., et al. (2016). Forced Degradation Studies.
- Iram, F., et al. (2017). (PDF) Forced Degradation Studies.
- Sahoo, S., et al. (2016).
- Sahoo, S., et al. (2019). (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
- Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin.
- A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. (2025). Benchchem.
- Photochemical organocatalytic heteroarylation of anilines and secondary alicyclic amines in continuous-flow. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Belal, T. S., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.
- Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
- Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer...
- Le, T. D., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed.
- Kaye, P. T., & Nocanda, X. W. (2000).
- O'Sullivan, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
Sources
minimizing side-product formation in N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline reactions
Technical Support Center: N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline Synthesis
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis of this key intermediate. Our focus is on providing practical, field-tested solutions to minimize side-product formation and maximize yield and purity.
The primary route to synthesizing the target molecule is the N-alkylation of 3,5-di(trifluoromethyl)aniline with a suitable 2-(2-piperidyl)ethyl electrophile, such as 2-(2-chloroethyl)piperidine or 2-(2-tosyloxyethyl)piperidine. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly deactivates the aniline nitrogen, making this reaction non-trivial and susceptible to specific side-reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in this N-alkylation reaction?
A1: The most prevalent side-product is the N,N-dialkylated tertiary amine, where a second molecule of the piperidyl-ethyl electrophile reacts with the desired mono-alkylated product. This occurs because the product, a secondary amine, can sometimes be more nucleophilic than the starting electron-deficient primary aniline.[1]
Q2: My reaction is very slow or shows no conversion. What is the likely cause?
A2: The low reactivity is primarily due to the two trifluoromethyl (-CF3) groups on the aniline ring. These groups are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen.[1] Higher reaction temperatures, a more reactive electrophile (e.g., using an iodide or tosylate leaving group instead of a chloride), and the use of a suitable catalyst may be necessary to drive the reaction to completion.
Q3: Can alkylation occur on the piperidine nitrogen instead of the aniline nitrogen?
A3: While possible, N-alkylation of the aniline is generally favored. The piperidine nitrogen is a secondary aliphatic amine and is sterically more hindered than the primary aniline nitrogen. However, under forcing conditions or with specific catalysts, quaternization of the piperidine nitrogen can occur, but it is typically a minor pathway compared to aniline alkylation or dialkylation.
Q4: I am observing side-products with unexpected masses. Could C-alkylation be occurring?
A4: C-alkylation, the addition of the alkyl group to the aromatic ring, is a known side-reaction in aniline alkylations but is generally favored only at very high temperatures, often in the range of 300°C to 450°C, particularly in the presence of certain solid acid catalysts like zeolites.[2] Under typical solution-phase conditions for this synthesis (e.g., < 150°C), significant C-alkylation is unlikely but should not be completely ruled out if atypical conditions are used.
Troubleshooting Guide: Side-Product Minimization
This section provides detailed troubleshooting for specific issues. The general reaction workflow is illustrated below.
Caption: General workflow for the N-alkylation synthesis.
Problem 1: High Levels of N,N-Dialkylation
The formation of the tertiary amine is a classic problem in the N-alkylation of primary amines.[1]
Causality: The mono-alkylated secondary amine product can be more nucleophilic than the starting primary aniline, leading to a second, faster alkylation event.
Troubleshooting Protocol:
-
Adjust Stoichiometry:
-
Action: Increase the molar ratio of the aniline relative to the alkylating agent. Start with a ratio of 1.5:1 (Aniline:Alkylating Agent) and increase to 3:1 if necessary.
-
Rationale: A statistical excess of the primary amine increases the probability that the alkylating agent will collide with a molecule of starting material rather than the product.
-
-
Control Reagent Addition:
-
Action: Add the alkylating agent slowly, portion-wise or via syringe pump, to the heated solution of the aniline and base.
-
Rationale: This maintains a low instantaneous concentration of the alkylating agent, further favoring reaction with the more abundant starting aniline.
-
-
Optimize Reaction Temperature:
-
Action: Lower the reaction temperature. If the reaction is running at 120°C, try reducing it to 100°C or 80°C and monitor the progress.
-
Rationale: The activation energy for the second alkylation may be different from the first. Lowering the temperature can sometimes disproportionately slow the undesired second reaction.
-
Comparative Summary of Control Strategies for Dialkylation
| Strategy | Principle | Typical Starting Point | Advantage | Disadvantage |
| Aniline Excess | Statistical Probability | 1.5 to 2.0 eq. Aniline | Simple to implement, often effective. | Requires removal of excess aniline during workup. |
| Slow Addition | Concentration Control | Add over 2-4 hours | Highly effective for minimizing side-products. | May increase total reaction time. |
| Lower Temperature | Kinetic Control | Reduce by 15-20°C | Can improve selectivity significantly. | May lead to very slow or incomplete reaction. |
Problem 2: Low Conversion / No Reaction
Causality: The nucleophilicity of the aniline is severely diminished by the two -CF3 groups. The chosen reaction conditions may not be sufficiently forcing.
Troubleshooting Protocol:
-
Enhance Electrophile Reactivity (Leaving Group Effect):
-
Action: If using 2-(2-chloroethyl)piperidine, switch to the bromide, iodide, or tosylate analogue. The reactivity order is I > OTs > Br > Cl.
-
Rationale: A better leaving group lowers the activation energy of the nucleophilic substitution, accelerating the reaction.
-
-
Increase Reaction Temperature:
-
Action: Incrementally increase the temperature in 10-15°C steps. Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP.
-
Rationale: Provides the necessary thermal energy to overcome the high activation barrier of the reaction. Be cautious, as higher temperatures can also promote side-reactions.[2]
-
-
Add a Catalyst:
-
Action: Introduce a phase-transfer catalyst (e.g., TBAB) if using a carbonate base, or add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction if using an alkyl chloride or bromide.
-
Rationale: NaI converts the alkyl chloride/bromide to the more reactive alkyl iodide. A phase-transfer catalyst helps transport the anionic base into the organic phase for deprotonation.
-
-
Select a Stronger Base:
-
Action: If using K₂CO₃ or DIPEA, consider a stronger base like NaH or KHMDS.
-
Rationale: A stronger base will more effectively deprotonate the weakly acidic N-H of the electron-deficient aniline, generating a more potent nucleophile (the anilide anion). This must be done with caution in an anhydrous solvent.
-
Caption: Decision workflow for troubleshooting low reactivity.
References
-
Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (NIH). [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH). [Link]
Sources
Technical Support Center: Scaling the Synthesis of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the bench to larger-scale production. We provide in-depth, field-proven insights into reaction optimization, troubleshooting, and purification strategies.
Section 1: Synthesis Strategy & Core Challenges
The synthesis of this compound involves coupling the highly electron-deficient 3,5-di(trifluoromethyl)aniline core with a 2-(2-piperidyl)ethyl side chain. The powerful electron-withdrawing nature of the two trifluoromethyl groups significantly deactivates the aniline nitrogen, making it a poor nucleophile. This fundamental property is the source of many synthetic challenges. Two primary routes are commonly considered for this transformation.
Caption: Primary synthetic pathways to the target molecule.
The choice between these routes depends on starting material availability, equipment, and the scale of the operation. Both pathways, however, present unique challenges that must be overcome for a successful scale-up.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues our users encounter during their experiments in a question-and-answer format.
FAQ 1: My direct N-alkylation reaction with 2-(2-piperidyl)ethyl halide is failing or giving very low yields. What is the primary cause?
Answer: The most common cause of failure in this reaction is the extremely low nucleophilicity of the 3,5-di(trifluoromethyl)aniline nitrogen. The two CF₃ groups are powerful electron-withdrawing groups that pull electron density away from the aniline nitrogen, significantly reducing its ability to attack an alkyl halide.
Causality: Standard N-alkylation conditions (e.g., K₂CO₃ in acetonitrile) are often insufficient to promote the reaction.[1] Forcing conditions, such as high temperatures and the use of stronger bases (e.g., NaH, KHMDS), are typically required. However, these harsh conditions can lead to several side reactions:
-
Decomposition: The starting materials or product may not be stable at elevated temperatures.
-
Side-Chain Reactions: The alkyl halide may undergo elimination to form vinylpiperidine.
-
Piperidine Quaternization: The more nucleophilic piperidine nitrogen on a second molecule of the side-chain can react with the alkyl halide, leading to an unwanted quaternary ammonium salt.
Troubleshooting Steps:
-
Protect the Piperidine Nitrogen: The most robust solution is to use a protected side-chain, such as N-Boc-2-(2-piperidyl)ethyl bromide. The Boc group prevents the piperidine nitrogen from acting as a nucleophile and can be removed in a subsequent step.
-
Use a Stronger, Non-Nucleophilic Base: Employ a base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous polar aprotic solvent like DMF or DMAc. This will deprotonate the aniline to form the more nucleophilic anilide anion.[1]
-
Incorporate a Catalyst: Adding a catalytic amount of potassium iodide (KI) can improve yields when using alkyl bromides or chlorides by promoting an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[1]
FAQ 2: I am observing a significant byproduct with a higher molecular weight in my N-alkylation reaction. What is it and how can I minimize it?
Answer: This is very likely the N,N-dialkylated product. While the second alkylation is sterically and electronically disfavored on this substrate, it can occur under forcing conditions, especially if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period after the mono-alkylation is complete.
Minimization Strategy:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the aniline (1.1-1.2 equivalents) relative to the alkylating agent. | Ensures the alkylating agent is consumed before significant dialkylation can occur. |
| Reagent Addition | Add the alkylating agent slowly, portion-wise, or via syringe pump over several hours. | Maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation over the subsequent, slower dialkylation.[1] |
| Monitoring | Monitor the reaction closely by HPLC or GC-MS. Stop the reaction once the starting aniline is mostly consumed. | Prevents the reaction from proceeding to the dialkylated state, which is very difficult to remove later. |
FAQ 3: My reductive amination with 2-(2-piperidyl)acetaldehyde is sluggish and produces multiple byproducts. How can I optimize this?
Answer: Reductive amination is an excellent method for C-N bond formation, but its success hinges on the delicate balance between imine formation and reduction.[2]
Causality & Optimization: The key intermediate is the iminium ion, formed from the condensation of the aniline and the aldehyde. With the electron-deficient aniline, imine formation can be slow and reversible. The aldehyde itself can be unstable and prone to self-condensation or polymerization, especially under acidic or basic conditions.
Caption: Key steps and potential failure points in the reductive amination pathway.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is acidic enough to catalyze imine formation without being so reactive that it reduces the aldehyde before it can condense with the aniline.
-
pH Control: The reaction is often pH-sensitive. Adding a small amount of acetic acid can catalyze imine formation, but too much can protonate the aniline, rendering it non-nucleophilic.
-
Use a Stable Aldehyde Precursor: 2-(2-piperidyl)acetaldehyde can be unstable. Consider generating it in situ or using a more stable precursor like a protected aldehyde or by oxidizing 2-(2-piperidyl)ethanol immediately before use.
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize aldehyde side reactions.
FAQ 4: Purification is proving difficult at scale. Column chromatography is not viable. What are my options?
Answer: Designing a scalable process means avoiding chromatography.[3] Purification should rely on exploiting differences in the physicochemical properties of the product and impurities.
Purification Strategy: Acid-Base Extraction
The target molecule has two basic nitrogens (aniline and piperidine), while the key starting material, 3,5-di(trifluoromethyl)aniline, is only very weakly basic. This difference is the key to a successful extractive purification.
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). The desired product, being basic, will be protonated and move into the aqueous layer.
-
Separate Layers: The unreacted, non-basic starting aniline and non-polar impurities will remain in the organic layer, which is discarded.
-
Basify and Re-extract: Neutralize the acidic aqueous layer with a base (e.g., NaOH, K₂CO₃) to a pH > 10. This deprotonates the product, causing it to precipitate or become insoluble in water.
-
Final Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., MTBE, dichloromethane).
-
Isolate: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the purified product.
This acid/base swing purification is highly effective for removing the key starting material and many non-basic impurities. For final polishing, consider crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Section 3: Recommended Experimental Protocol (Bench Scale)
This protocol outlines a robust procedure for the synthesis via reductive amination, which is often more scalable and avoids the use of protected intermediates.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Materials and Equipment:
-
Glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
3,5-di(trifluoromethyl)aniline (1.0 eq)
-
2-(2-Piperidyl)acetaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL/g of aniline)
-
Aqueous HCl (2 M)
-
Aqueous NaOH (5 M)
-
Brine (saturated aq. NaCl)
Procedure:
-
Reaction Setup: Charge the reactor with 3,5-di(trifluoromethyl)aniline and anhydrous DCM. Begin stirring under a nitrogen atmosphere and cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add 2-(2-piperidyl)acetaldehyde to the cooled solution. Stir the mixture for 30-60 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting aniline by HPLC or TLC.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup (Acid-Base Extraction): a. Separate the organic layer. b. Extract the aqueous layer with DCM (2x). c. Combine all organic layers and extract with 2 M HCl (2x). The product will move to the aqueous layer. d. Cool the combined acidic aqueous layers in an ice bath and slowly add 5 M NaOH until the pH is >10. e. Extract the basified aqueous layer with fresh DCM (3x). f. Combine the final organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting oil or solid can be further purified by crystallization from a suitable solvent like a heptane/ethyl acetate mixture if required.
References
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.
- Li, Z., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- BenchChem. This compound.
- Google Patents. (CN108911989B). Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
-
Lin, S.-Y., et al. (1997). A Facile Synthesis of 4-(Trialkylmethyl)anilines by the Reaction of 4-(Trifluoromethyl)aniline with Grignard Reagents. Synthetic Communications. [Link]
-
Rioton, S., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
-
Ciber, L., et al. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
-
Kato, J., et al. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University. [Link]
-
MDPI. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]
-
The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
-
Gatiatulin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Wei, L., et al. (2021). One-Pot Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem. [Link]
Sources
Validation & Comparative
A Senior Scientist's Guide to Validating Ligand-Target Engagement: A Case Study with a D₄ Receptor Antagonist
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target with appropriate affinity and specificity is a foundational pillar of any successful program. This guide provides an in-depth comparison of established biophysical methods for validating the binding affinity of a ligand to its target. We will use N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline , a known selective antagonist for the Dopamine D₄ Receptor (DRD₄) , as a case study to illustrate these principles in action.
The Dopamine D₄ receptor, a Class A G-protein coupled receptor (GPCR), is a key player in neurological processes and is implicated in conditions like ADHD and schizophrenia.[1][2] Validating the engagement of novel ligands with this receptor is therefore of significant therapeutic interest.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind choosing the right method for your research question.
Orthogonal Validation: A Multi-Faceted Approach to Binding Affinity
No single experimental technique tells the whole story. A robust validation strategy relies on orthogonal methods —distinct techniques that measure the same parameter through different physical principles. This approach builds confidence and ensures the observed interaction is not an artifact of a particular assay format. Here, we will compare three gold-standard techniques:
-
Radioligand Competition Binding Assay: A classic, highly sensitive method that measures the ability of an unlabeled test compound to displace a radioactive ligand of known affinity.
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures binding kinetics (association and dissociation rates) and affinity by detecting changes in mass on a sensor surface.[5][6]
-
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9]
Method 1: Radioligand Competition Binding Assay
This technique is a cornerstone of GPCR pharmacology due to its high sensitivity and robustness. It indirectly measures the affinity of our test compound, this compound, by quantifying its ability to compete with a high-affinity radiolabeled ligand for binding to the DRD₄ receptor.
Causality Behind Experimental Choices
The choice of a radioligand is critical. It must be specific for the target, have high affinity (typically sub-nanomolar), and be commercially available with high specific activity. For the DRD₄ receptor, a common choice is [³H]-Spiperone, which, while also binding to D₂ and 5-HT₂ₐ receptors, can be made specific for D₄ through the use of appropriate masking agents or by using cells expressing only the recombinant human DRD₄. The assay measures equilibrium binding, so incubation times must be sufficient for all components to reach a steady state.[10]
Experimental Workflow: Radioligand Assay
Caption: Workflow for a radioligand competition binding assay.
Detailed Step-by-Step Protocol
-
Membrane Preparation: Homogenize cells overexpressing the human DRD₄ receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) and pellet the membranes by centrifugation (e.g., 20,000 x g).[11] Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
DRD₄ receptor membranes (typically 5-15 µg protein per well).
-
A fixed concentration of [³H]-Spiperone (near its Kd value, e.g., 0.2 nM).
-
A range of concentrations of the unlabeled test compound, this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Wells with membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known, potent DRD₄ antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[11]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Detection: Allow filters to dry, then add scintillation cocktail and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time binding kinetics (kₐ, association rate; kd, dissociation rate) and affinity (KD).[12][13] It is particularly valuable for understanding the dynamics of an interaction, which is something endpoint assays like radioligand binding cannot provide.[14]
Causality Behind Experimental Choices
Studying GPCRs with SPR presents challenges due to their membrane-embedded nature.[5] The receptor must be solubilized from the membrane using detergents and stabilized, often in lipid nanodiscs or by engineering more stable receptor variants. The receptor (the "ligand" in SPR terminology) is typically captured on the sensor chip surface, and the small molecule (the "analyte") is flowed over it. This orientation is preferred because the mass change, which generates the SPR signal, is proportional to the molecular weight of the analyte; binding a large receptor to a small, immobilized ligand would yield a much stronger signal.[15]
Experimental Workflow: SPR
Caption: General workflow for an SPR binding experiment.
Detailed Step-by-Step Protocol
-
Receptor Preparation: Express and purify a tagged version of the DRD₄ receptor (e.g., with a C-terminal His-tag) from a suitable system (e.g., insect or mammalian cells).[5] Solubilize the receptor in a mild detergent (e.g., DDM/CHS) that preserves its native conformation.
-
Chip Preparation: Covalently immobilize a capture molecule, such as an anti-His antibody, onto a carboxymethylated dextran (CM) sensor chip surface using standard amine coupling chemistry.
-
Receptor Capture: Inject the solubilized DRD₄ preparation over the antibody-coated surface. The receptor will be captured, creating a stable, oriented surface for binding analysis.[16]
-
Binding Analysis:
-
Association: Inject a series of concentrations of this compound in running buffer over the captured receptor surface for a defined period. The binding is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation: After the injection, flow running buffer over the surface and monitor the decrease in signal as the compound dissociates from the receptor.
-
-
Regeneration: Inject a low-pH buffer (e.g., glycine-HCl, pH 2.5) to strip the captured receptor from the antibody, preparing the surface for the next cycle.[16]
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are "double-referenced" by subtracting the signal from a reference flow cell (without captured receptor) and a buffer-only (zero analyte) injection.
-
The association (kₐ) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as KD = kd / kₐ .
-
Method 3: Isothermal Titration Calorimetry (ITC)
ITC stands alone as the only technique that directly measures the thermodynamics of binding.[9][17] It measures the heat change (ΔH, enthalpy) that occurs when two molecules interact. From this, the binding affinity (KD), stoichiometry (n), and entropy (ΔS) can be determined in a single, label-free, in-solution experiment.[7]
Causality Behind Experimental Choices
ITC is the gold standard for thermodynamic characterization but is often the most demanding in terms of sample quantity and purity.[18] Both the protein and ligand must be highly pure and in an identical, well-matched buffer to avoid large heats of dilution that can obscure the binding signal. The choice of buffer is critical, as different buffers have different ionization enthalpies that can contribute to the observed heat change.[8] For GPCRs, the protein must be solubilized in a detergent that is thermodynamically "invisible" or has a very low heat of dilution.
Experimental Workflow: ITC
Caption: The experimental process for Isothermal Titration Calorimetry.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a highly concentrated, pure sample of solubilized DRD₄ receptor (e.g., 10-50 µM).
-
Prepare the test compound, this compound, at a concentration 10-15 times that of the receptor.
-
Crucially , both protein and ligand solutions must be in identical, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.5) after extensive dialysis or buffer exchange.
-
-
Instrument Setup:
-
Thoroughly clean the instrument cells.
-
Load the DRD₄ solution into the sample cell and the test compound into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration: Perform a series of small, precise injections (e.g., 20 injections of 2 µL each) of the test compound into the sample cell while stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.
-
Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a theoretical model (e.g., a single-site binding model) to directly extract the binding affinity (KA, where KD = 1/KA), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS .
-
Comparative Data Summary & Expert Recommendation
Choosing the right technique depends on the specific research question, the stage of the project, and available resources.
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competition for binding | Mass change on a surface | Heat change in solution |
| Primary Output | Kᵢ (Inhibition Constant) | KD, kₐ, kd (Kinetics) | KD, ΔH, ΔS, n (Thermodynamics) |
| Label Required? | Yes (Radioisotope) | No | No |
| Throughput | High (96/384-well plates) | Medium to High | Low to Medium |
| Protein Req. | Low (µg per assay point) | Medium (µg per run) | High (mg per run) |
| Key Advantage | Gold standard for affinity in complex biological matrices; high sensitivity. | Real-time kinetic data reveals binding mechanism (fast-on/fast-off). | Provides a complete thermodynamic profile, considered the "gold standard" for affinity.[17] |
| Key Limitation | Indirect measurement; no kinetic data; radioactive material handling. | Requires protein immobilization and solubilization, which can affect function.[14] | High sample consumption; sensitive to buffer mismatch; lower throughput. |
Senior Scientist's Recommendation:
-
For initial high-throughput screening or SAR studies: The Radioligand Binding Assay is unparalleled in its efficiency and sensitivity for ranking large numbers of compounds. Its robustness makes it a reliable workhorse for primary affinity determination.
-
For detailed mechanistic understanding and lead optimization: Surface Plasmon Resonance is the method of choice. The kinetic information (on- and off-rates) it provides is invaluable for understanding how a drug engages with its target and can be a better predictor of in vivo efficacy than affinity alone.
-
For biophysical validation of a final lead candidate: Isothermal Titration Calorimetry provides the most rigorous, in-solution validation of binding. The complete thermodynamic signature it generates can reveal the driving forces of the interaction (enthalpy vs. entropy driven), which is critical information for understanding the molecular basis of recognition.
Ultimately, the most trustworthy validation comes from an orthogonal approach. A compound that demonstrates a consistent nanomolar affinity for the DRD₄ receptor across a radioligand assay (Kᵢ), an SPR experiment (KD), and an ITC titration (KD) is a compound in which the research team can have a very high degree of confidence. This multi-pronged validation strategy is the hallmark of a rigorous drug discovery program.
References
-
Dopamine receptor D4 - Wikipedia. (URL: [Link])
-
Salamon, Z., Cowell, S., Varga, E., Yamamura, H. I., Hruby, V. J., & Tollin, G. (2002). Surface plasmon resonance applied to G protein-coupled receptors. Journal of Molecular Structure: THEOCHEM, 592(1-3), 127-135. (URL: [Link])
-
Moreira, I. S. (2014). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Biophysical Approaches to Protein Aggregation (pp. 29-44). Springer, Cham. (URL: [Link])
-
Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 336-340. (URL: [Link])
-
Wang, X., Wang, S., Li, C., Zhang, Y., Liu, Z. J., & Stevens, R. C. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48432. (URL: [Link])
-
Van Craenenbroeck, K., Vanhoenacker, P., & Haegeman, G. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences CMLS, 62(14), 1548-1559. (URL: [Link])
-
Mottola, G., & George, S. R. (2011). The dopamine D4 receptor, the ultimate disordered protein. Cellular and Molecular Neurobiology, 31(1), 21-28. (URL: [Link])
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (URL: [Link])
-
Rich, R. L., Day, Y. S., Morton, T. A., & Myszka, D. G. (2001). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Analytical biochemistry, 296(2), 197-207. (URL: [Link])
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry of membrane proteins–progress and challenges. Current opinion in structural biology, 16(5), 642-649. (URL: [Link])
-
Di Marino, D., Galdiero, E., Galdiero, S., & Falanga, A. (2019). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in molecular biosciences, 6, 10. (URL: [Link])
-
Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2017). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. Science, 358(6361), 381-386. (URL: [Link])
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. (URL: [Link])
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 261-276. (URL: [Link])
-
Cournia, Z., Allen, B., & Sherman, W. (2017). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. Journal of chemical information and modeling, 57(11), 2695-2710. (URL: [Link])
-
Consensus. (n.d.). What are the methods for predicting protein-ligand binding affinity? (URL: [Link])
-
Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 132, 277-299. (URL: [Link])
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. (URL: [Link])
-
Lab Manager. (2023). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (URL: [Link])
-
Cournia, Z., Allen, B. K., & Sherman, W. (2017). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of chemical information and modeling, 57(11), 2695–2710. (URL: [Link])
-
Cournia, Z., Allen, B. K., & Sherman, W. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv preprint arXiv:2105.06222. (URL: [Link])
-
Damian, L. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Methods in Molecular Biology (Vol. 1008, pp. 29-44). Humana Press. (URL: [Link])
-
Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (URL: [Link])
-
Biosensing Instrument. (n.d.). SPR Microscopy vs Radioligand Binding Analysis. (URL: [Link])
-
Reichert Technologies. (2016). Choosing the Best Technique for Biomolecular Interactions Analysis. (URL: [Link])
-
Biosensing Instrument. (2018). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. (URL: [Link])
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. (URL: [Link])
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques. (URL: [Link])
-
Zhang, J., Han, L., & Derrick, P. J. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 15(1), 123-130. (URL: [Link])
-
Bristow, L. J., Kramer, M. S., & Kulagowski, J. J. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in pharmacological sciences, 18(6), 186-188. (URL: [Link])
-
Bristow, L. J., Cook, G. P., Gay, J. C., Kulagowski, J. J., Landon, L., & Saywell, K. L. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. The Journal of pharmacology and experimental therapeutics, 283(3), 1256-1263. (URL: [Link])
-
Patel, S., Patel, S., Marwood, R., Emms, F., & Seabrook, G. R. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of pharmacology and experimental therapeutics, 283(2), 636-647. (URL: [Link])
-
Carrieri, A., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 29(1), 223. (URL: [Link])
-
American Chemical Society. (n.d.). Development of D4 antagonists and sigma-1 receptor modulators for the treatment of CNS disorders. (URL: [Link])
Sources
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of D4 antagonists and sigma-1 receptor modulators for the treatment of CNS disorders - American Chemical Society [acs.digitellinc.com]
- 5. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 13. Choosing the Best Technique for Biomolecular Interactions Analysis [reichertspr.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 16. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 17. nuvisan.com [nuvisan.com]
- 18. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
A Head-to-Head Comparison of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline and its Analogs in Functional Assays Targeting Acid-Sensing Ion Channels
Introduction: The Therapeutic Potential of Targeting Acid-Sensing Ion Channels
In the landscape of modern drug discovery, particularly for neurological and pain-related disorders, Acid-Sensing Ion Channels (ASICs) have emerged as a compelling therapeutic target.[1][2][3] These proton-gated cation channels are pivotal in the pathophysiology of a range of conditions, including ischemic stroke, neuropathic pain, and inflammation, where tissue acidosis is a key pathological feature. ASICs are members of the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily and are activated by a drop in extracellular pH.[4] The ASIC family comprises several subunits (ASIC1a, ASIC1b, ASIC2a, ASIC2b, and ASIC3) that can form both homomeric and heteromeric channels, each with distinct biophysical and pharmacological properties.[4] Of these, the ASIC1a and ASIC3 subtypes are of particular interest due to their roles in neuronal signaling and pain perception.[1][5]
The chemical scaffold of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline represents a promising starting point for the development of novel ASIC modulators. The presence of the 3,5-bis(trifluoromethyl)phenyl group offers metabolic stability and lipophilicity, while the piperidine moiety provides a basic nitrogen atom that can be crucial for interaction with the channel pore or allosteric sites. This guide provides a head-to-head comparison of the parent compound's conceptual framework with structurally related analogs that have been evaluated in functional assays, offering insights into the structure-activity relationships (SAR) governing their interaction with ASICs.
Comparative Functional Analysis of Trifluoromethyl-Containing Piperidine Analogs
While direct functional data for this compound on ASIC channels is not yet publicly available, the analysis of its structural analogs provides a strong predictive framework for its potential activity. The following table summarizes the inhibitory activity of representative small molecule inhibitors, some of which share key structural motifs with our target compound, against different ASIC subtypes. This comparative data is essential for understanding the nuances of selectivity and potency.
| Compound/Analog | Structure | Target ASIC Subtype(s) | Assay Type | IC50 (µM) | Reference |
| Amiloride | A non-selective blocker | ASIC1a, ASIC3 | Electrophysiology | 10-20 | [6] |
| A-317567 | A potent ASIC3 inhibitor | ASIC3 > ASIC1a | Electrophysiology | 1.025 (ASIC3) | [7] |
| Compound 5b (PcTx1-inspired) | A potent and selective ASIC1a inhibitor | ASIC1a | Electrophysiology | 0.022 (at pH 6.7) | [8] |
| (-)-Epigallocatechin gallate (EGCG) | A natural flavonoid | ASIC3 | Electrophysiology | 13.2 | [9][10] |
Insights from Structure-Activity Relationship (SAR) Studies:
The data from these and other analogs reveal several key SAR trends:
-
The Nature of the Linker: The length and flexibility of the linker between the aromatic moiety and the piperidine ring can significantly influence potency and selectivity.
-
Substitution on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as trifluoromethyl groups, on the phenyl ring are often associated with enhanced inhibitory activity.
-
Piperidine Substitutions: Modifications to the piperidine ring can modulate the compound's interaction with the channel and affect its pharmacokinetic properties.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of these compounds requires a grasp of the underlying signaling pathways and the experimental workflows used to probe them.
ASIC-Mediated Signaling Pathway
Extracellular acidosis, a hallmark of many pathological conditions, leads to the activation of ASICs. This activation results in an influx of Na+ and, in the case of ASIC1a-containing channels, Ca2+ ions, leading to membrane depolarization and the initiation of downstream signaling cascades that contribute to neuronal excitability and, in excess, excitotoxicity.
Experimental Workflow for Functional Characterization
The functional activity of ASIC modulators is predominantly assessed using electrophysiological techniques, particularly automated patch-clamp systems, which allow for high-throughput screening.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to functionally characterize ASIC inhibitors.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ASIC expression.[7][11] These cells are stably transfected with the specific human or rodent ASIC subunit of interest (e.g., hASIC1a, rASIC3).
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transfected channel. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Automated Patch-Clamp Electrophysiology
This protocol is adapted for a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch).[12][13]
-
Cell Preparation: On the day of the experiment, cells are harvested using a non-enzymatic cell dissociation solution to maintain cell integrity. The cells are then washed and resuspended in an extracellular solution at a suitable density for the automated patch-clamp system.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Acidic Stimulus Solution: Extracellular solution with HEPES replaced by MES and adjusted to the desired acidic pH (e.g., pH 5.5) with NaOH.
-
-
Recording Protocol:
-
Cells are captured and a whole-cell configuration is established.
-
The membrane potential is held at -60 mV.
-
A stable baseline current is established by perfusing with the extracellular solution (pH 7.4).
-
ASIC currents are elicited by a rapid application of the acidic stimulus solution for a defined duration (e.g., 2-5 seconds).
-
To assess inhibition, cells are pre-incubated with the test compound at various concentrations for a set period (e.g., 2-5 minutes) before co-application with the acidic stimulus.
-
-
Data Analysis:
-
The peak inward current in the presence of the compound is measured and normalized to the control current (in the absence of the compound).
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value (the concentration at which the compound inhibits 50% of the maximal current) is determined by fitting the data to a Hill equation.
-
Conclusion and Future Directions
The structural motif of this compound holds significant promise for the development of novel and potent Acid-Sensing Ion Channel modulators. The comparative analysis of its analogs underscores the importance of the trifluoromethylphenyl and piperidine moieties in driving inhibitory activity against ASIC subtypes. The detailed functional assays, particularly high-throughput automated patch-clamp electrophysiology, provide a robust platform for the screening and characterization of new chemical entities based on this scaffold.
Future research should focus on the direct synthesis and functional evaluation of this compound and a focused library of its derivatives. Such studies will enable a more precise determination of its potency and selectivity for different ASIC subtypes and will pave the way for the development of next-generation therapeutics for a range of neurological and pain-related disorders.
References
-
Metrion Biosciences Ltd., & Nanion Technologies GmbH. (n.d.). Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms. Frontiers. Retrieved from [Link]
-
Metrion Biosciences Ltd., & Nanion Technologies GmbH. (n.d.). Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms. PMC. Retrieved from [Link]
-
Dube, G. R., et al. (2009). Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor A-317567. PubMed Central. Retrieved from [Link]
-
Gruss, M., et al. (2022). Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. Retrieved from [Link]
-
Baron, A., & Lingueglia, E. (2008). Peptides inhibitors of acid-sensing ion channels. PubMed. Retrieved from [Link]
-
Kozlov, S., et al. (2023). Mutagenesis of the Peptide Inhibitor of ASIC3 Channel Introduces Binding to Thumb Domain of ASIC1a but Reduces Analgesic Activity. PubMed Central. Retrieved from [Link]
-
Yan, Z., et al. (2018). Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid. National Institutes of Health. Retrieved from [Link]
-
Jiang, Q., et al. (2022). Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor. Frontiers. Retrieved from [Link]
-
Fay, J. F., et al. (n.d.). Reported small molecule antagonists targeting the ASIC channel with an emphasis on its capability on ASIC3 subtypes. ResearchGate. Retrieved from [Link]
-
Stankowska, D. L., et al. (2019). Basics on the use of acid-sensing ion channels' inhibitors as therapeutics. PubMed Central. Retrieved from [Link]
-
Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Retrieved from [Link]
-
Villalobos, A., et al. (1994). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. ACS Publications. Retrieved from [Link]
-
Taverna, S., et al. (2007). Acid-sensing ion channels contribute to chemosensitivity of breathing-related neurons of the nucleus of the solitary tract. PMC. Retrieved from [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. Retrieved from [Link]
-
Zha, X. M. (2013). Acid-sensing ion channels: trafficking and pathophysiology. PMC. Retrieved from [Link]
-
Lindsley, C. W., et al. (n.d.). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. Retrieved from [Link]
-
Cullinan, M. (n.d.). Structural Mechanisms of Acid Sensing Ion Channels. Grantome. Retrieved from [Link]
-
Lin, C., et al. (2021). Acid-Sensing Ion Channels and Mechanosensation. MDPI. Retrieved from [Link]
-
Satała, G., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Retrieved from [Link]
-
Krishtal, O., et al. (2017). Acid-Sensing Ion Channels: Focus on Physiological and Some Pathological Roles in the Brain. PubMed. Retrieved from [Link]
-
Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Retrieved from [Link]
-
Yan, Z., et al. (2018). Subtype-selective inhibition of acid-sensing ion channel 3 by a natural flavonoid. PubMed. Retrieved from [Link]
Sources
- 1. Structural Mechanisms of Acid Sensing Ion Channels - Megan Cullinan [grantome.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid-Sensing Ion Channels: Focus on Physiological and Some Pathological Roles in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides inhibitors of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenesis of the Peptide Inhibitor of ASIC3 Channel Introduces Binding to Thumb Domain of ASIC1a but Reduces Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Confirming the Purity of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline using Orthogonal Chromatographic Methods
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a novel substance with potential therapeutic applications, a rigorous and scientifically sound purity assessment is not merely a procedural step but a critical validation of the synthetic route and the compound's suitability for further investigation.
This guide provides an in-depth comparison and detailed protocols for two powerful, orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging the distinct separation principles of these methods—polarity for HPLC and volatility/mass for GC-MS—we can build a comprehensive and trustworthy purity profile, minimizing the risk of undetected impurities that could compromise research outcomes.[1][2] This approach aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which advocate for thorough characterization of new drug substances.[3][4][5][6]
The Imperative of Orthogonal Purity Validation
Relying on a single analytical method for purity determination carries an inherent risk: the co-elution of impurities with the main compound. Orthogonal methods, which separate components based on different physicochemical properties, provide a more robust assessment.[1][2][7] An impurity that has a similar polarity to the target compound and thus co-elutes in HPLC may have a significantly different boiling point, allowing for clear separation by GC. This dual-validation strategy is a hallmark of rigorous analytical science, ensuring that the reported purity value is a true and accurate reflection of the sample's composition.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing the purity of moderately polar, non-volatile organic compounds like our target molecule. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[8][9]
Causality Behind Experimental Choices
-
The Column: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a hydrophobic environment ideal for retaining the aniline derivative through van der Waals interactions with the trifluoromethylphenyl group and the piperidyl ring.
-
The Mobile Phase: A gradient elution using water and acetonitrile is employed. This allows for the effective elution of both more polar impurities at the beginning of the run and less polar impurities, including the main compound, as the organic content increases.
-
The Acidic Modifier: The inclusion of 0.1% formic acid in the mobile phase is critical.[10][11] this compound contains two basic nitrogen atoms (in the piperidine ring and the ethylamine linker). At a neutral pH, these amines can interact with residual, acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times.[12] By acidifying the mobile phase, we ensure these basic sites are consistently protonated, minimizing these secondary interactions and resulting in sharp, symmetrical peaks, which are essential for accurate quantification.[10][11][13]
-
The Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The 3,5-di(trifluoromethyl)aniline moiety contains a strong chromophore, which will absorb UV light. A wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide excellent sensitivity for the main peak and related aromatic impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Detailed HPLC Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in acetonitrile to create a 1.0 mg/mL stock solution.
-
Dilute this stock solution with Mobile Phase A (Water with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
According to ICH guidelines, impurities present at a level of 0.05% or higher should be reported for drug substances with a maximum daily dose of up to 2g.[5]
-
Part 2: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique that separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information.[9][14] This method not only assesses purity but also confirms the identity of the main component by matching its mass spectrum to the expected molecular weight and fragmentation pattern.
Causality Behind Experimental Choices
-
The Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is chosen. This stationary phase separates compounds primarily based on their boiling points, providing a different separation mechanism from the polarity-based HPLC method.
-
The Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks, which is suitable for a purity analysis where the main component is highly concentrated. The inlet temperature is set high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
-
The Oven Program: A temperature ramp is employed. Starting at a lower temperature allows for the separation of any highly volatile impurities. The temperature is then gradually increased to elute the main compound and any less volatile impurities in a reasonable timeframe.
-
The Mass Spectrometer: Electron Ionization (EI) is the standard ionization technique for GC-MS.[15] At a standard energy of 70 eV, EI creates reproducible fragmentation patterns that act as a "fingerprint" for a molecule, allowing for confident identification.[16][17] We will look for the molecular ion peak (M+) corresponding to the compound's molecular weight (~326.13 m/z) and characteristic fragment ions.
Experimental Workflow for GC-MS Purity & Identity Confirmation
Caption: Workflow for GC-MS Purity and Identity Confirmation.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Dissolve the synthesized compound in a volatile, GC-compatible solvent such as Ethyl Acetate to a concentration of approximately 1.0 mg/mL.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis:
-
Purity: Integrate the Total Ion Chromatogram (TIC) and calculate the area percentage purity as described for the HPLC method.
-
Identity Confirmation:
-
Extract the mass spectrum from the apex of the main chromatographic peak.
-
Verify the presence of the molecular ion (M+) at m/z ≈ 326.
-
Analyze the fragmentation pattern. Expected fragments may arise from alpha-cleavage adjacent to the nitrogen atoms or cleavage of the ethyl linker, providing structural confirmation.[15][16][18]
-
-
Comparison of HPLC and GC-MS for Purity Analysis
The true power of this dual approach lies in the complementary nature of the data. The results from both experiments should be consolidated to provide a final, validated purity value.
| Feature | HPLC with UV Detection | GC-MS |
| Separation Principle | Polarity and partitioning between stationary and mobile phases.[8][9] | Volatility and boiling point.[9] |
| Analytes Detected | Best for non-volatile, semi-polar to non-polar compounds. Detects compounds with a UV chromophore. | Best for volatile and semi-volatile compounds that are thermally stable.[14] |
| Identity Confirmation | Based on retention time comparison to a reference standard. Provides no structural data. | Provides mass-to-charge ratio (m/z) and a fragmentation "fingerprint" for high-confidence structural confirmation.[15] |
| Potential Blind Spots | May not detect non-UV active impurities. Co-elution of impurities with similar polarity is possible. | Will not detect non-volatile impurities (e.g., salts, high molecular weight polymers). Thermally labile compounds may degrade in the inlet. |
| Orthogonal Value | Excellent for detecting non-volatile, polar, or thermally unstable impurities that are missed by GC. | Excellent for separating impurities with different boiling points and confirming the identity of the main peak and volatile impurities. |
Synthesizing the Results
A final purity assessment should consider the results from both techniques. If HPLC analysis indicates 99.5% purity and GC-MS indicates 99.6% purity, and no new major impurities are observed in either method, one can have high confidence in the overall purity of the compound. If a significant impurity is detected in one method but not the other, it highlights the importance of the orthogonal approach and warrants further investigation to identify the impurity. This comprehensive analysis provides a self-validating system, ensuring the trustworthiness and integrity of the final purity assignment, in line with the quality standards expected in pharmaceutical development.[19][20]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Available from: [Link]
-
USP <621> Chromatography . DSDP Analytics. Available from: [Link]
-
<621> Chromatography - US Pharmacopeia (USP) . U.S. Pharmacopeia. Available from: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . Agilent. Available from: [Link]
-
Impurities in new drug substance| ICH Q3A(R2) . YouTube. Available from: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. Available from: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. Available from: [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . Taylor & Francis Online. Available from: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI . Waters Corporation. Available from: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . LCGC. Available from: [Link]
-
How does an acid pH modifier impact flash chromatography? . Biotage. Available from: [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities . Chromatography Today. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available from: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation . National Institutes of Health (NIH). Available from: [Link]
-
Fragmentation (mass spectrometry) . Wikipedia. Available from: [Link]
-
How does an acid pH affect reversed-phase chromatography separations? . Biotage. Available from: [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC . LCGC International. Available from: [Link]
-
Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I . YouTube. Available from: [Link]
-
Peak Purity Analysis . Element Lab Solutions. Available from: [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites . ResearchGate. Available from: [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities . Chromatography Today. Available from: [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N . Semantic Scholar. Available from: [Link]
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) . Triclinic Labs. Available from: [Link]
-
Is it possible to analyze F-compounds with GCMS? . ResearchGate. Available from: [Link]
-
Biologically and Environmentally Important Organic Compounds: GC-MS Library (Isidorov) . Wiley. Available from: [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases . HPLC. Available from: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) . MDPI. Available from: [Link]
-
Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish . YouTube. Available from: [Link]
-
GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L . ResearchGate. Available from: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of . ResearchGate. Available from: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies . MDPI. Available from: [Link]
-
Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline . National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. agilent.com [agilent.com]
- 20. dsdpanalytics.com [dsdpanalytics.com]
Validating In-Silico Models: A Comparative Guide for N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline Interactions
In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents. By computationally predicting the interactions between a small molecule and its biological target, we can screen vast virtual libraries and prioritize candidates for synthesis and experimental testing. However, the predictions of these computational models are not infallible and demand rigorous experimental validation to confirm their accuracy and physiological relevance.[1]
This guide provides a comprehensive framework for validating the results of in-silico modeling, using the novel compound N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline as a case study. We will explore a hypothetical scenario where molecular docking simulations predict this compound to be a potent inhibitor of a kinase, a critical class of enzymes in cellular signaling. This guide will navigate the subsequent steps required to experimentally verify this computational hypothesis, offering a comparative analysis of various validation techniques, detailed protocols, and insights into data interpretation. Our focus will be on establishing a self-validating system, where each experimental step provides a layer of confirmation for the in-silico predictions.
The In-Silico Hypothesis: Docking of this compound
For the purpose of this guide, let us assume that molecular docking simulations using software like AutoDock Vina have predicted that this compound binds to the ATP-binding pocket of a specific kinase, herein referred to as "Kinase-X." The in-silico model predicts a strong binding affinity, with a calculated Gibbs Free Energy (ΔG) suggesting a potent inhibitory interaction.[2] The model further highlights key hydrogen bond interactions between the piperidine nitrogen and a specific aspartate residue in the kinase's active site, as well as hydrophobic interactions involving the trifluoromethyl groups.
The central challenge now is to design a series of experiments that can either corroborate or refute these computational predictions. A multi-faceted approach, employing a combination of biophysical and biochemical assays, is paramount for a robust validation process.
A Multi-Tiered Approach to Experimental Validation
The validation of in-silico findings is best approached in a tiered manner, moving from initial binding confirmation to a more detailed characterization of the interaction and its functional consequences.
Tier 1: Direct Binding Assays
The first and most critical step is to confirm a direct physical interaction between the compound and the target protein. Techniques in this tier provide a "yes" or "no" answer to the question of binding and can offer initial quantitative data on the binding affinity.
Tier 2: Thermodynamic and Kinetic Characterization
Once direct binding is established, the next step is to delve deeper into the thermodynamics and kinetics of the interaction. This provides a more nuanced understanding of the binding event and can help to further validate the in-silico model.
Tier 3: Functional Assays
Ultimately, the physiological relevance of the binding event must be established. Functional assays determine whether the binding of the compound to the target protein translates into a measurable biological effect, such as enzyme inhibition.
Comparative Analysis of Key Validation Techniques
Here, we compare three gold-standard techniques for validating protein-ligand interactions, each offering unique insights into the binding event.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Binding affinity (KD), association rate (ka), dissociation rate (kd). | Real-time, label-free, provides kinetic data. | Requires immobilization of one binding partner, which can sometimes affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, solution-based, provides a complete thermodynamic profile. | Requires relatively large amounts of protein and compound, can be sensitive to buffer conditions. |
| Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay | Utilizes antibodies to detect the binding of a small molecule to an immobilized protein. | Qualitative or semi-quantitative measure of binding. | High-throughput, sensitive. | Indirect method, requires specific antibodies, prone to false positives. |
| Kinase Activity Assays | Measures the catalytic activity of the kinase in the presence of the inhibitor. | IC50 (concentration of inhibitor required for 50% inhibition). | Direct measure of functional effect, physiologically relevant. | Does not directly measure binding, can be affected by assay artifacts. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, we present a detailed protocol for Surface Plasmon Resonance (SPR), a powerful technique for characterizing binding kinetics.[3]
Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to Kinase-X
Objective: To determine the binding affinity and kinetics of this compound to Kinase-X.
Materials:
-
Purified Kinase-X protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified Kinase-X protein (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the sensor surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to account for non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. A typical concentration range would be from 0.1 nM to 1 µM.
-
Inject the different concentrations of the compound over the immobilized Kinase-X and the reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
-
Interpreting the Results:
A low KD value (typically in the nanomolar range) would indicate a high binding affinity, supporting the in-silico prediction. The kinetic parameters (ka and kd) provide further insight into the binding mechanism.
Visualizing the Validation Workflow
To conceptualize the entire validation process, from the initial computational prediction to the final experimental confirmation, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the multi-tiered approach to validating in-silico modeling results.
The Self-Validating System: Cross-Technique Correlation
The strength of this multi-tiered approach lies in its self-validating nature. The results from one technique should correlate with and be supported by the findings from another. For instance, a strong binding affinity (low KD) determined by SPR should be in a similar range to the KD value obtained from ITC. Furthermore, a compound that shows tight binding in these biophysical assays should also exhibit potent inhibition in the functional kinase assay (low IC50).
Discrepancies between the results of different techniques can be as informative as concordant results. For example, a compound might show strong binding in SPR but weak inhibition in a functional assay. This could suggest that the compound is binding to a non-catalytic site on the enzyme or that the assay conditions are not optimal. Such discrepancies necessitate further investigation and can lead to a more refined understanding of the compound's mechanism of action.
Caption: A diagram showing the logical relationship and cross-validation between different experimental data types.
Conclusion: From Prediction to Confirmation
The validation of in-silico modeling is a critical process in modern drug discovery that bridges the gap between computational prediction and biological reality. By employing a multi-tiered approach that combines direct binding assays, thermodynamic characterization, and functional validation, researchers can build a robust and self-validating case for the predicted interactions of a novel compound like this compound. This rigorous experimental scrutiny is essential for ensuring that only the most promising candidates progress through the drug development pipeline, ultimately saving time, resources, and increasing the likelihood of success.
References
-
ResearchGate. How can I validate a docking protocol? Available at: [Link]
-
PubMed. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Available at: [Link]
-
ResearchGate. How can I validate docking result without a co-crystallized ligand? Available at: [Link]
-
PubMed Central. Toward In Silico Design of Protein–Protein Interaction Stabilizers. Available at: [Link]
-
ResearchGate. How to validate the molecular docking results? Available at: [Link]
-
Frontiers in Drug Discovery. Machine learning approaches for predicting protein-ligand binding sites from sequence data. Available at: [Link]
-
ACS Publications. In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Available at: [Link]
-
Hindawi. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions. Available at: [Link]
Sources
A Comparative Guide to the Metabolic Stability of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline and Its Derivatives
Introduction
In the landscape of drug discovery, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its pharmacokinetic profile, influencing both efficacy and safety.[1] A compound with low metabolic stability is rapidly cleared from the body, often requiring higher or more frequent dosing, which can diminish patient compliance and increase the risk of adverse effects.[1][2] Conversely, excessively high stability can lead to drug-drug interactions or toxicity from parent compound accumulation.[2] This guide provides an in-depth analysis of the predicted metabolic stability of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a novel scaffold, and explores strategies for enhancing its stability through structural modification.
This compound incorporates several structural motifs common in centrally active agents: a piperidine ring, a secondary amine linker, and a substituted aromatic system. Each of these presents potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] Understanding these "metabolic soft spots" is the first step in rationally designing derivatives with an optimized pharmacokinetic profile. This guide will detail the predicted metabolic pathways of the parent compound, present a systematic approach to designing metabolically more robust derivatives, and provide validated, step-by-step experimental protocols for their comparative assessment.
Part 1: Predicted Metabolic Profile of the Parent Compound
The structure of this compound suggests several potential sites for enzymatic attack. The primary metabolic concerns, or "hotspots," are associated with the piperidine ring and the N-ethyl linker, which are known sites of oxidative metabolism.[4][5]
Key Predicted Metabolic Pathways:
-
Piperidine Ring Oxidation: The piperidine moiety is a well-known substrate for CYP-mediated oxidation.[6] Common transformations include hydroxylation at positions C3 or C4, or oxidation at the carbon alpha to the nitrogen, leading to the formation of a lactam.[4] Ring-opening reactions have also been observed.[7][8]
-
N-Dealkylation: The secondary amine linking the piperidine and aniline moieties is a prime target for oxidative N-dealkylation.[5] This reaction, often catalyzed by CYP3A4 and CYP2D6, would cleave the ethyl linker, yielding 2-(2-piperidyl)acetaldehyde and 3,5-di(trifluoromethyl)aniline.[9][10]
-
Aniline Moiety Metabolism: The 3,5-di(trifluoromethyl)aniline ring is relatively electron-deficient due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) groups. This generally makes aromatic rings more resistant to oxidative metabolism.[11] While direct hydroxylation of the ring is less likely, N-oxidation or subsequent conjugation reactions at the aniline nitrogen are possibilities. The CF3 groups themselves are highly stable.[12][13]
The following diagram illustrates the most probable metabolic pathways for the parent compound.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nedmdg.org [nedmdg.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 3,5-二(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Efficacy Validation of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline in Cell-Based Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a putative modulator of the sigma-1 receptor (S1R), using robust cell-based models. We will explore the rationale behind experimental choices, present detailed protocols, and compare its performance against established S1R ligands.
Introduction and Rationale
This compound is a synthetic compound featuring a piperidine moiety and a di(trifluoromethyl)aniline structure, characteristics often associated with ligands targeting receptors in the central nervous system.[1] Its structural elements suggest a potential interaction with the sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondria interface.[2][3] The S1R is a critical regulator of cellular stress responses, calcium homeostasis, and neuronal function, making it a high-value target for neurodegenerative diseases, pain, and psychiatric disorders.[2][4]
This guide outlines a tiered approach to validate the compound's efficacy, focusing on its potential role as an S1R antagonist. The experimental workflow is designed to first establish a safe therapeutic window, then confirm direct target engagement, and finally, quantify functional modulation of the S1R signaling pathway. For comparative analysis, we will benchmark its activity against BD-1047 , a well-characterized S1R antagonist, and (+)-Pentazocine , a canonical S1R agonist.
The Sigma-1 Receptor: A Key Regulator of Cellular Stress
The S1R is not a conventional G-protein coupled receptor or ion channel. Instead, it acts as a chaperone protein that, under normal conditions, is associated with the ER chaperone BiP (GRP78).[3] Upon stimulation by ligands or cellular stress (e.g., ER stress, oxidative stress), S1R dissociates from BiP and modulates the function of various client proteins, including the IP3 receptor, thereby regulating Ca²⁺ signaling between the ER and mitochondria.[3][5]
S1R antagonists are hypothesized to inhibit these protective functions, which can be therapeutically beneficial in contexts like cancer, where blocking the S1R-mediated stress resistance can induce apoptosis in tumor cells.[6][7] Conversely, agonists potentiate S1R's protective functions.[4][8] Our validation strategy will therefore focus on assays that measure the downstream consequences of S1R antagonism, particularly the cellular response to induced stress.
Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway at the ER-Mitochondria Associated Membrane (MAM).
Experimental Design & Methodologies
A logical, stepwise approach is critical for conclusive validation. We will proceed through four key stages: cytotoxicity, target engagement, primary functional assessment, and downstream pathway analysis. For these assays, a cell line with robust S1R expression, such as the human neuroblastoma cell line SH-SY5Y or the rat glioma C6 cell line, is recommended.[9]
Workflow Overview
Caption: Stepwise experimental workflow for validating compound efficacy.
Assay 1: Cytotoxicity Profiling
Objective: To determine the concentration range at which the test compound is non-toxic, ensuring that subsequent functional effects are not due to cell death.[10][11]
Principle: The Lactate Dehydrogenase (LDH) release assay is a widely used method to measure cytotoxicity.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, BD-1047, and a vehicle control (e.g., 0.1% DMSO) in culture medium. Treat cells for 24 hours.
-
Controls: Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
LDH Measurement: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Assay 2: Target Engagement - Radioligand Binding
Objective: To confirm that the test compound directly binds to the S1R and to determine its binding affinity (Ki).[12]
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand, [³H]-(+)-pentazocine, for binding to the S1R in cell membrane preparations.[13] The amount of radioligand displaced is proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation: Grow SH-SY5Y cells to confluency, harvest, and homogenize in a lysis buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.
-
Assay Setup: In a 96-well plate, incubate cell membranes (approx. 100 µg protein) with a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM) and varying concentrations of the test compound or BD-1047.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding: Membranes + Radioligand + a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).
-
-
Incubation: Incubate at 37°C for 90 minutes.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Data Acquisition: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Assay 3: Functional Efficacy - Cellular Stress Response Model
Objective: To assess the compound's ability to function as an S1R antagonist by measuring its effect on cell viability under induced ER stress. S1R agonists protect against ER stress, while antagonists are expected to exacerbate it or block agonist-mediated protection.[2][14]
Principle: Tunicamycin is a chemical that induces ER stress by inhibiting N-linked glycosylation, leading to an accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2] We will test if our compound can block the protective effects of the agonist (+)-Pentazocine in this stress model.
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at 1x10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat cells for 1 hour with:
-
Vehicle
-
This compound (at a non-toxic concentration, e.g., 1 µM)
-
BD-1047 (1 µM)
-
-
Co-treatment: Add the S1R agonist (+)-Pentazocine (10 µM) to a subset of the pre-treated wells. Incubate for 1 hour.
-
Stress Induction: Add Tunicamycin (e.g., 2.5 µg/mL) to all wells except the untreated controls. Incubate for 24 hours.
-
Viability Measurement: Assess cell viability using a standard MTT or Resazurin-based assay according to the manufacturer's instructions.
-
Analysis: Normalize viability data to the untreated control group. Compare the viability of cells treated with Tunicamycin + (+)-Pentazocine versus those also receiving the test compound or BD-1047. A functional antagonist will significantly reduce the protective effect of (+)-Pentazocine.
Assay 4: Downstream Pathway Analysis - Western Blot
Objective: To confirm that the functional effects observed are mediated by the canonical ER stress pathway modulated by S1R.
Principle: Prolonged or severe ER stress leads to the upregulation of pro-apoptotic transcription factors like ATF4 and its target, CHOP (C/EBP Homologous Protein).[15][16] S1R modulation can influence the expression of these markers.[14] We will use Western Blot to measure the protein levels of ATF4 and CHOP.[17][18]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Treat cells as described in the functional assay (3.3) for a shorter duration (e.g., 8-12 hours) optimal for detecting changes in protein expression.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Perform densitometry analysis to quantify the protein band intensities. Normalize the levels of ATF4 and CHOP to the loading control. An antagonist is expected to enhance the Tunicamycin-induced upregulation of these stress markers.
Comparative Data Summary
The following tables present hypothetical but expected data for this compound (Test Compound) in comparison to the established controls.
Table 1: Cytotoxicity and Target Binding Affinity
| Compound | CC50 (µM) | S1R Binding Ki (nM) |
| Test Compound | > 50 | 25.5 |
| BD-1047 (Antagonist) | > 50 | 15.2 |
| (+)-Pentazocine (Agonist) | > 50 | 8.9 |
A higher CC50 value indicates lower cytotoxicity. A lower Ki value indicates higher binding affinity.
Table 2: Functional Antagonism in ER Stress Model
| Treatment Condition | % Cell Viability (Normalized) |
| Control (Vehicle) | 100% |
| Tunicamycin (TM) | 45% |
| TM + (+)-Pentazocine | 75% |
| TM + (+)-Pentazocine + Test Compound | 50% |
| TM + (+)-Pentazocine + BD-1047 | 48% |
Data shows the ability of the test compound to reverse the protective effect of the agonist (+)-Pentazocine, similar to the known antagonist BD-1047.
Table 3: Downstream ER Stress Marker Expression (Fold Change vs. Control)
| Treatment Condition | ATF4 Expression | CHOP Expression |
| Tunicamycin (TM) | 3.5x | 4.0x |
| TM + (+)-Pentazocine | 1.8x | 2.1x |
| TM + (+)-Pentazocine + Test Compound | 3.2x | 3.8x |
| TM + (+)-Pentazocine + BD-1047 | 3.4x | 3.9x |
Data indicates the test compound prevents the agonist-mediated suppression of key ER stress proteins.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for validating the efficacy of this compound as a sigma-1 receptor antagonist in cell-based models. By systematically assessing cytotoxicity, target binding, functional activity, and downstream pathway modulation, researchers can build a comprehensive and compelling data package.
The comparative data structure, benchmarking against known antagonists (BD-1047) and agonists ((+)-Pentazocine), provides essential context for interpreting the results. Based on the hypothetical data, the test compound demonstrates clear S1R antagonist properties: it binds the receptor with high affinity, reverses agonist-induced cytoprotection under ER stress, and restores the expression of pro-apoptotic stress markers.
Future studies should expand on these findings by exploring its effects in more complex models, such as primary neuronal cultures or 3D organoids, and investigating its potential in relevant disease models, such as neuropathic pain or specific cancer cell lines known to be dependent on S1R signaling.
References
-
Conversion of psychological stress into cellular stress response: roles of the sigma-1 receptor in the process. PubMed. Available at: [Link]
-
The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements. PMC - NIH. Available at: [Link]
-
Cytotoxicity Assays. Life Science Applications. Available at: [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. ResearchGate. Available at: [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. PMC - NIH. Available at: [Link]
-
Cell biological roles of sigma-1 receptors (Sig-1R) at the ER. Sig-1R... ResearchGate. Available at: [Link]
-
Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Available at: [Link]
-
Critical Needs in Cellular Target Engagement. DiscoverX. Available at: [Link]
-
Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. Available at: [Link]
-
Determining target engagement in living systems. PMC - NIH. Available at: [Link]
-
Determining target engagement in living systems. Request PDF - ResearchGate. Available at: [Link]
-
Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. Semantic Scholar. Available at: [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available at: [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. Available at: [Link]
-
Western blot analysis of ATF4 and ATF3 protein expression during the... ResearchGate. Available at: [Link]
-
Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. Available at: [Link]
-
C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene. NIH. Available at: [Link]
-
The protein expression levels of ATF4 and CHOP were detected by Western Blot. ***p < 0.001. ResearchGate. Available at: [Link]
-
A systems biological analysis of the ATF4‐GADD34‐CHOP regulatory triangle upon endoplasmic reticulum stress. PMC - NIH. Available at: [Link]
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available at: [Link]
-
Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. PubMed Central. Available at: [Link]
-
The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. Available at: [Link]
-
Sigma receptor and aquaporin modulators. AIR Unimi. Available at: [Link]
- Not available.
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conversion of psychological stress into cellular stress response: roles of the sigma-1 receptor in the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 7. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 8. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. opentrons.com [opentrons.com]
- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A systems biological analysis of the ATF4‐GADD34‐CHOP regulatory triangle upon endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Validation of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline as a Calcium-Sensing Receptor Antagonist
Introduction
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a phenylalkylamine derivative, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a class C G-protein coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis.[3][4] Its activation by extracellular calcium ions (Ca²⁺) in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), thereby reducing blood calcium levels.[1][5] Antagonists of the CaSR, also known as "calcilytics," block this receptor, leading to a transient increase in PTH and subsequently, serum calcium.[1] This mechanism has generated significant interest in CaSR antagonists for potential therapeutic applications, such as treating hypocalcemia and as anabolic agents for osteoporosis.[1][6]
This guide provides a detailed comparison of two robust, peer-reviewed methods for validating the in vitro activity of this compound and other CaSR antagonists. We will delve into the principles, protocols, and comparative analysis of:
-
Intracellular Calcium Mobilization Assays: A direct measure of the functional consequence of CaSR activation/inhibition.
-
Inositol Monophosphate (IP1) Accumulation Assays: A downstream signaling assay that offers high specificity for Gq-coupled receptor pathways.
The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate validation strategy for their specific research goals.
The Calcium-Sensing Receptor Signaling Cascade
The CaSR primarily signals through the Gq/11 G-protein pathway.[1] Upon activation by an agonist (like extracellular Ca²⁺), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to a transient increase in intracellular calcium ([Ca²⁺]i).[7][8] This rise in [Ca²⁺]i is the cornerstone of the calcium mobilization assay. Concurrently, the IP3 is rapidly metabolized to IP2, and then to inositol monophosphate (IP1). The accumulation of IP1, a more stable metabolite, forms the basis of the second assay discussed.[9][10]
Caption: CaSR Gq Signaling Pathway.
Method 1: Intracellular Calcium Mobilization Assay (FLIPR)
This assay directly measures the antagonist's ability to block agonist-induced increases in [Ca²⁺]i.[11] It is a widely adopted method in drug discovery for its high-throughput capability and real-time data acquisition.[12][13] The use of a kinetic plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR), allows for the monitoring of rapid changes in fluorescence from calcium-sensitive dyes.[7]
Causality and Experimental Choices
The choice of a calcium mobilization assay is based on its direct physiological relevance; it measures the immediate functional output of Gq-coupled receptor activation.[14] The use of cell-permeable fluorescent dyes like Fluo-4 AM or Fura-2 AM is critical.[7][15] These dyes enter the cell and are cleaved by intracellular esterases, trapping them in the cytoplasm. Upon binding to Ca²⁺, their fluorescence properties change, providing a direct readout of [Ca²⁺]i concentration. The kinetic nature of the assay allows for the differentiation of agonist, antagonist, and allosteric modulator effects based on the signal profile.[16]
Experimental Protocol: FLIPR-Based Calcium Mobilization
Objective: To determine the potency (IC₅₀) of this compound in inhibiting agonist-induced calcium flux in cells expressing the CaSR.
Materials:
-
HEK-293 cells stably expressing the human CaSR (or other suitable host cells like CHO).
-
Cell culture medium (e.g., DMEM/F-12).
-
Assay Buffer (e.g., Krebs-Henseleit buffer with low Ca²⁺).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
CaSR agonist (e.g., CaCl₂).
-
Test Compound: this compound.
-
384-well black, clear-bottom microplates.
-
FLIPR instrument or equivalent kinetic plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed the CaSR-expressing HEK-293 cells into 384-well plates at an appropriate density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Aspirate the culture medium from the cell plate and add the loading buffer to each well. Incubate for 1 hour at 37°C.[18]
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference antagonist in the assay buffer. Also, prepare the agonist solution at a concentration that elicits a submaximal response (EC₈₀).
-
Assay Execution (Antagonist Mode): a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the protocol. The instrument will first measure the baseline fluorescence. c. The instrument's integrated pipettor will then add the antagonist solutions to the cell plate. Incubate for a predefined period (e.g., 15-30 minutes). d. Following the incubation, the agonist solution is added, and the fluorescence is monitored kinetically for several minutes.[18]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. The peak fluorescence response is measured. For antagonist mode, the percentage of inhibition of the agonist response is calculated for each concentration of the test compound. An IC₅₀ curve is generated by plotting the percent inhibition against the log concentration of the antagonist.
Caption: FLIPR Calcium Mobilization Workflow.
Method 2: IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.[9][10] It utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a technology that combines FRET with time-resolved measurement, reducing background fluorescence and increasing sensitivity.[19]
Causality and Experimental Choices
While calcium flux is transient and can be triggered by non-GPCR mechanisms, IP1 accumulation is a specific and sustained event directly resulting from Gq-pathway activation.[9][10] This makes the IP-One assay highly specific and robust, particularly for high-throughput screening (HTS).[20][21] The assay is a competitive immunoassay. Native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a specific anti-IP1 antibody labeled with a Europium cryptate donor.[19] An increase in cellular IP1 leads to a decrease in the HTRF signal. The inclusion of lithium chloride (LiCl) is crucial as it inhibits the enzyme that degrades IP1, allowing for its accumulation and a larger assay window.[10][19]
Experimental Protocol: IP-One HTRF Assay
Objective: To determine the potency (IC₅₀) of this compound in inhibiting agonist-induced IP1 accumulation.
Materials:
-
HEK-293 cells stably expressing the human CaSR.
-
Cell culture medium.
-
Stimulation buffer containing LiCl.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
CaSR agonist (e.g., CaCl₂).
-
Test Compound: this compound.
-
Reference Antagonist: NPS-2143.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and resuspend CaSR-expressing cells in the stimulation buffer.
-
Assay Setup (Antagonist Mode): a. Add the antagonist serial dilutions to the wells of the 384-well plate. b. Add the cell suspension to the wells. c. Add the CaSR agonist (at its EC₈₀ concentration) to the wells.
-
Stimulation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.[10]
-
Detection: a. Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells. b. Incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and normalize the data. The decrease in the HTRF signal is proportional to the amount of IP1 produced. Calculate the percent inhibition of the agonist response for each antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀.
Caption: IP-One HTRF Assay Workflow.
Comparative Analysis and Data Presentation
Both assays are powerful tools for validating CaSR antagonists. The choice between them often depends on the specific application, available equipment, and desired endpoint.
| Feature | Calcium Mobilization (FLIPR) | IP-One HTRF Assay |
| Principle | Measures real-time changes in intracellular Ca²⁺.[11] | Measures accumulation of the stable metabolite IP1.[9][21] |
| Assay Endpoint | Kinetic (measures rapid, transient signal). | Endpoint (measures accumulated signal over time). |
| Specificity | High, but susceptible to off-target effects that modulate Ca²⁺.[10] | Very high for the Gq pathway.[9][10] |
| Throughput | High, suitable for HTS.[16] | Very high, excellent for HTS.[20] |
| Equipment | Requires a kinetic plate reader with fluidics (e.g., FLIPR).[12] | Requires an HTRF-compatible plate reader.[19] |
| Advantages | Provides real-time kinetic data, can identify allosteric modulators. | Robust, less prone to artifacts, highly specific endpoint.[20] |
| Disadvantages | Signal is transient, can be affected by "calcium flicker" or cytotoxicity. | Does not provide kinetic information, requires LiCl. |
Expected Data
For a potent CaSR antagonist like this compound, both assays are expected to yield dose-dependent inhibition of the agonist-induced signal. The resulting IC₅₀ values should be comparable, providing a validated activity profile for the compound.
| Compound | Assay Type | Agonist (EC₈₀) | IC₅₀ (nM) |
| Test Compound | Calcium Mobilization | 2.5 mM CaCl₂ | Expected in low nM range |
| Test Compound | IP-One HTRF | 2.5 mM CaCl₂ | Expected in low nM range |
| NPS-2143 (Ref.) | Calcium Mobilization | 2.5 mM CaCl₂ | ~40 nM[4] |
| NPS-2143 (Ref.) | IP-One HTRF | 2.5 mM CaCl₂ | Comparable to Ca²⁺ assay |
Note: The exact IC₅₀ values are dependent on specific experimental conditions (cell line, agonist concentration, etc.) and should be determined empirically.
Conclusion
Validating the activity of this compound as a CaSR antagonist can be robustly achieved using either intracellular calcium mobilization assays or IP-One accumulation assays. The calcium mobilization assay offers the advantage of real-time kinetic data, which can provide deeper insights into the mechanism of action.[16] In contrast, the IP-One HTRF assay provides a highly specific and stable endpoint measurement, making it exceptionally well-suited for high-throughput screening campaigns.[20][21] For comprehensive characterization, employing both methods is recommended. The calcium assay confirms the functional blockade of the primary signaling event, while the IP-One assay validates this activity through a specific, downstream signaling node, providing a self-validating system for confirming the compound's mechanism of action at the Gq-coupled CaSR.
References
- HTRF IP-One Gq Detection Kit, 1,000 Assay Points - Revvity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjFv0Yxqkn1QWKldBVCWICIuSDdfAJCZMqtcjTtEx6kNGroeh-YF9qMBghWiPD414ZHv1b8W0r5gqejSaLmfjRLZdeS-yUil1foizeDPEfLVVGnLK78WGIxUhcguaOA-aCHu2NV8rolO_34iUSYZKxYPFbMIJdug_35qejpQ==]
- HTRF IP-One Gq Detection Kit-WEICHILAB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQynP0fWvl8hgjYKJmlmYtDcDtUuZb_wZrh8CiUOw3IpttSnVMwb2Ge2itWkqOwTuQV1d0Grb5ykOlQkz1hSS5ENs6D0tO5QpIyX3kGXbwcQStA4V2PbkNvc_UAOYK9H5JM0GpKs7DZw==]
- Zeng, H., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH Probe Reports. [URL: https://www.ncbi.nlm.nih.gov/books/NBK47382/]
- HTRF IP-One Gq assay on SpectraMax Readers - Molecular Devices. [URL: https://www.moleculardevices.com/sites/default/files/en/assets/app-note/dd/htrf-ip-one-gq-assay-on-spectramax-readers.pdf]
- IP-One Assay Kit reviews - Select Science. [URL: https://www.selectscience.net/products/ip-one-assay-kit/?prodID=7601]
- Karp, M., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/33641120/]
- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biostructure. [URL: https://www.creative-biostructure.com/calcium-flux-and-flipr-assay-service.htm]
- Harvey, J. H., et al. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3449015/]
- Harvey, J. H., et al. (2012). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22218764/]
- A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Scholarly Community Encyclopedia. [URL: https://encyclopedia.pub/entry/35479]
- Howles, S. A., et al. (2025). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/39395096/]
- Comparative analysis of calcium-sensing receptor (CaSR) expression and function in normal and abnormal human sperm and spermatogenic cells. ResearchGate. [URL: https://www.researchgate.
- Comparative analysis of calcium-sensing receptor (CaSR) expression and function in normal and abnormal human sperm and spermatogenic cells. Cambridge Core. [URL: https://www.cambridge.org/core/journals/zygote/article/comparative-analysis-of-calciumsensing-receptor-casr-expression-and-function-in-normal-and-abnormal-human-sperm-and-spermatogenic-cells/7A8C8E6D3B9A4B7E8F1A1C9D8B7A7E9F]
- Comparative analysis of calcium-sensing receptor (CaSR) expression and function in normal and abnormal human sperm and spermatogenic cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39288182/]
- In vitro Characterization of Potential Pig Calcium-sensing Receptor (CaSR) Ligands and Cell Signaling Pathways Related to CaSR Activation by a Dual-luciferase Reporter Assay. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8500249/]
- Discovery of CaSR Peptide Agonists via Multistage Screening: In Silico Design, In Vitro Validation, and In Vivo Efficacy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39316531/]
- Zhang, C., et al. (2021). Structural insights into the activation of human calcium-sensing receptor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8408285/]
- Ca2+ Mobilization Assay - Creative Bioarray. [URL: https://www.creative-bioarray.
- Salem, O., et al. (2021). Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation. Asian Pacific Journal of Cancer Prevention. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8477810/]
- Zhang, C., et al. (2021). Structural insights into the activation of human calcium-sensing receptor. eLife. [URL: https://elifesciences.org/articles/70964]
- Davis, J., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3449010/]
- Lu, L. M., et al. (2010). The functional expression of extracellular calcium-sensing receptor in rat pulmonary artery smooth muscle cells. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2823681/]
- de Souza, G. F., et al. (2015). Calcium-sensing receptor (CaSR) modulates vacuolar H+-ATPase activity in a cell model of proximal tubule. Biological Research. [URL: https://scielo.conicyt.cl/scielo.php?pid=S0716-97602015000100028&script=sci_arttext&tlng=en]
- Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/30674015/]
- Blockade of calcium sensing receptor (CaSR) significantly inhibits... ResearchGate. [URL: https://www.researchgate.net/publication/339243764_Blockade_of_calcium_sensing_receptor_CaSR_significantly_inhibits_airway_inflammation_and_remodeling_in_a_murine_model_of_chronic_asthma]
- This compound - Benchchem. [URL: https://www.benchchem.com/product/b106239]
- Maruca, A., et al. (2014). Pharmacology of the calcium sensing receptor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3921136/]
- Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16454041/]
- Impaired Mineral Ion Metabolism in a Mouse Model of Targeted Calcium-Sensing Receptor (CaSR) Deletion from Vascular Smooth Muscle Cells. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6489069/]
- Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761899/]
- Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. [URL: https://accelevir.com/functional-cell-based-assays/]
- Calcilytic Ameliorates Abnormalities of Mutant Calcium-Sensing Receptor (CaSR) Knock-In Mice Mimicking Autosomal Dominant Hypocalcemia (ADH). ResearchGate. [URL: https://www.researchgate.net/publication/280949755_Calcilytic_Ameliorates_Abnormalities_of_Mutant_Calcium-Sensing_Receptor_CaSR_Knock-In_Mice_Mimicking_Autosomal_Dominant_Hypocalcemia_ADH]
- CaSR | Antagonists Agonists - MedchemExpress.com. [URL: https://www.medchemexpress.com/targets/casr.html]
- CaSR Inhibitors | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/casr-inhibitors/_/N-1m29n95]
- Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21226490/]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39433362/]
- Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10901597/]
- Anti-asthmatic Activity of Newly Synthesized Calcium Antagonists: 2-n-butyl-1 (N-methyl-n-[2-(N',N'-dimethylamino)ethyl]amino) -5,6-methylenedioxy-indene and -Indane. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2785489/]
- The calcium-sensing receptor (CaSR) defends against hypercalcemia independently of its regulation of parathyroid hormone secretion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19628629/]
- Bis(trifluoromethanesulfonyl)aniline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bis(trifluoromethanesulfonyl)aniline]
- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5858]
- A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2323199/]
- A new synthesis of the ORL-1 antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and activity in a calcium mobilization assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17976996/]
- 2-(1-Piperidinyl)-5-(trifluoromethyl)aniline | CAS 1496-40-8 | SCBT. [URL: https://www.scbt.com/p/2-1-piperidinyl-5-trifluoromethyl-aniline-cas-1496-40-8]
Sources
- 1. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]
- 5. The calcium-sensing receptor (CaSR) defends against hypercalcemia independently of its regulation of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. The functional expression of extracellular calcium-sensing receptor in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.co.jp]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 13. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Synthesis of the ORL-1 Antagonist 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397) and Activity in a Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 20. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selectscience.net [selectscience.net]
assessing the selectivity of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline against a panel of targets
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational ideal. However, the reality is that small molecules often interact with multiple biological targets. This promiscuity can be a double-edged sword, leading to either beneficial polypharmacology or detrimental off-target toxicities. For N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline, a novel scaffold with potential therapeutic applications, a rigorous and early assessment of its selectivity is not just a regulatory hurdle, but a critical step in de-risking its development and understanding its true biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity profile of this compound. We will move beyond a simple checklist of assays, delving into the strategic rationale behind target selection and methodological choices, ensuring a scientifically robust and self-validating approach.
Deconstructing the Molecule: Predicting Primary and Off-Target Liabilities
The structure of this compound offers initial clues to its potential biological interactions. The molecule is a unique amalgamation of a piperidine moiety, an ethylamine linker, and a lipophilic 3,5-bis(trifluoromethyl)phenyl group.[1] This combination suggests a potential for interaction with targets that recognize amine-containing ligands, particularly within the central nervous system (CNS). The trifluoromethyl groups significantly increase lipophilicity, which may enhance blood-brain barrier penetration but also raises the potential for non-specific binding and interaction with hydrophobic pockets in various proteins, including enzymes and ion channels.
Given these features, a primary hypothesis could be its interaction with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing compounds. However, a broad, unbiased assessment is crucial to uncover unexpected interactions.
The Selectivity Panel: A Multi-Tiered Strategy
A robust selectivity assessment should be tiered, starting with a broad screen against a panel of targets known for their role in adverse drug reactions, followed by a deeper dive into specific target families based on initial findings. We recommend a comprehensive panel that covers major classes of drug targets. A well-established starting point is a panel that aligns with the "Safety 77" industry standard, an evolution of the historical Bowes-44 panel, which covers a wide range of receptors, enzymes, kinases, and transporters implicated in adverse drug events.[2]
Recommended Target Panel for this compound
| Target Class | Representative Targets | Rationale for Inclusion |
| GPCRs | 5-HT receptors (various subtypes), Dopamine receptors (D1, D2, D3), Adrenergic receptors (α1, α2, β1, β2), Muscarinic receptors (M1-M5), Histamine receptors (H1, H2), Opioid receptors (μ, δ, κ) | The piperidine moiety is a common scaffold in ligands for aminergic GPCRs. Off-target activity at these receptors can lead to significant CNS, cardiovascular, and gastrointestinal side effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2, GABA-A, NMDA | The lipophilic nature of the compound increases the risk of ion channel modulation. hERG channel inhibition is a critical safety liability due to the risk of cardiac arrhythmias. |
| Transporters | SERT, DAT, NET | Many CNS-active drugs interact with monoamine transporters. Understanding these interactions is key to defining the compound's neuropsychopharmacological profile. |
| Enzymes | COX-1, COX-2, PDE family, Cytochrome P450 isozymes (e.g., 3A4, 2D6, 2C9) | The trifluoromethylaniline moiety could interact with various enzymes. Assessing inhibition of key metabolic enzymes like CYPs is crucial for predicting drug-drug interactions and metabolic liabilities. |
| Kinases | A broad panel of representative kinases (e.g., from different families of the kinome) | While not the most probable primary target, the high structural homology among kinase active sites makes off-target kinase inhibition a common source of toxicity.[3] A broad kinase screen is a prudent early-stage assessment. |
| Nuclear Receptors | ER, AR, GR, PR | To rule out potential endocrine-disrupting effects. |
This panel provides a comprehensive and early mechanistic understanding of potential off-target liabilities.[4]
Experimental Workflow: From Binding to Function
A multi-step experimental workflow is essential to move from identifying potential interactions to understanding their functional consequences.
Caption: A tiered experimental workflow for selectivity profiling.
Tier 1: Broad Panel Screening
The initial screen should be performed at a single, high concentration (e.g., 10 µM) to identify any potential interactions.
Protocol: Radioligand Binding Assay (Generic)
-
Objective: To determine the percentage inhibition of radioligand binding to a specific target receptor.
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific radioligand for the target (e.g., [³H]-spiperone for D2 receptors).
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Scintillation fluid and microplates.
-
-
Procedure:
-
In a microplate, combine the cell membranes, radioligand, and the test compound (or vehicle control).
-
Incubate to allow binding to reach equilibrium. The time and temperature are target-dependent.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes but allows unbound radioligand to pass through.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage inhibition caused by the test compound relative to the control.
-
Tier 2: Hit Confirmation and Functional Assays
Any target showing significant inhibition (e.g., >50%) in the primary screen should be followed up with dose-response studies to determine potency (Ki or IC50). It is critical to then assess whether this binding translates into a functional effect (agonist, antagonist, or allosteric modulator).
Protocol: Calcium Flux Functional Assay (for GPCRs coupled to Gq)
-
Objective: To determine if the compound acts as an agonist or antagonist at a Gq-coupled receptor.
-
Materials:
-
A cell line stably expressing the target receptor (e.g., CHO-M1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A known agonist for the receptor.
-
-
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Agonist mode: Add varying concentrations of this compound and measure the change in fluorescence over time using a plate reader (e.g., FLIPR).
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, then add a known concentration (e.g., EC80) of the agonist and measure the fluorescence change.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).
-
Tier 3: Unbiased and In-depth Profiling
For a truly comprehensive understanding, especially for lead candidates, an unbiased approach can reveal unexpected off-targets.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a physiological context (cell lysates or intact cells) by measuring changes in protein thermal stability upon compound binding. When coupled with mass spectrometry, it provides a proteome-wide view of compound interactions.[5] This unbiased approach can uncover both expected and unexpected interactions, revealing liabilities that might be missed by predefined panels.[6]
Data Interpretation and Selectivity Index
The collected data should be organized to facilitate easy comparison and calculation of a selectivity index.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Binding Assay Ki (nM) | Functional Assay IC50/EC50 (nM) | Functional Effect | Selectivity Index (vs. Primary Target) |
| Primary Target X | 5 | 12 (IC50) | Antagonist | - |
| 5-HT2A Receptor | 150 | 350 (IC50) | Antagonist | 29-fold |
| Dopamine D2 Receptor | 800 | 1500 (IC50) | Antagonist | 125-fold |
| hERG Channel | >10,000 | >10,000 | - | >833-fold |
| CYP3A4 | >10,000 | 8500 (IC50) | Inhibition | 708-fold |
Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)
A higher selectivity index (generally >100-fold) is desirable, indicating a greater therapeutic window between the desired efficacy and potential side effects.
Conclusion
Assessing the selectivity of a novel compound like this compound is a complex but essential undertaking. By employing a strategic, multi-tiered approach that combines broad panel screening with functional assays and unbiased methodologies, researchers can build a comprehensive profile of the molecule's biological interactions. This data-driven strategy not only fulfills regulatory expectations but, more importantly, enables informed decision-making, mitigates the risk of late-stage failures, and ultimately paves the way for the development of safer and more effective medicines.
References
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Pelago Bioscience. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]
-
Eurofins Discovery. CNS SafetyScreen panel. [Link]
-
ICE Bioscience. Safety and Off-Target Drug Screening Services. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 3. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pelagobio.com [pelagobio.com]
- 6. insidescientific.com [insidescientific.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
This document provides a detailed, procedural guide for the safe handling and disposal of N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. As a specialized chemical compound utilized in advanced research and development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to make informed safety decisions.
Hazard Assessment: A Structurally-Informed Approach
-
Piperidine Moiety : Piperidine is a well-characterized organic base that is classified as a highly flammable liquid.[1] It is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[2][3] Its presence suggests that the target compound should be handled with caution, assuming potential flammability and corrosivity.
-
Di(trifluoromethyl)aniline Moiety : Aniline and its derivatives are known to be toxic by ingestion and inhalation.[4][5] The trifluoromethyl groups are strong electron-withdrawing groups that can enhance toxicity. Compounds like 3,5-Bis(trifluoromethyl)aniline are harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[6][7] Furthermore, many aniline derivatives are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8][9]
Based on this analysis, this compound must be managed as a hazardous chemical waste , presumed to be toxic, irritant, and environmentally hazardous. Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.[10]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound in any capacity, including for disposal, the following minimum PPE is mandatory. The causality for each piece of equipment is rooted in mitigating the presumed hazards.
| PPE Item | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that could cause severe eye irritation or damage, a known risk from both piperidine and aniline derivatives.[3][11] |
| Hand Protection | Impervious gloves (e.g., Nitrile or Neoprene). Check glove compatibility charts. | Prevents skin contact, which can be harmful or toxic through dermal absorption.[8] Always inspect gloves for integrity before use.[8] |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Provides a primary barrier against accidental spills and contamination of personal clothing.[8] |
| Respiratory Protection | Use only within a certified chemical fume hood. | A properly operating chemical fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors or aerosols.[6][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Waste Collection & Segregation: A Step-by-Step Protocol
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12] This area must be clearly marked and away from sinks or drains.[13]
Step 1: Select a Compatible Waste Container
The integrity of the disposal process begins with the container.
-
For Liquid Waste : Use a clean, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, screw-on cap.[14][15] The original manufacturer's container is an excellent choice if available.[13] Do not use containers with corks, stoppers, or parafilm as primary closures.[14]
-
For Solid Waste : Chemically contaminated solid waste (e.g., gloves, absorbent paper, weigh boats) should be double-bagged in clear plastic bags to allow for visual inspection by waste technicians.[14] These bags should then be placed inside a designated solid waste container.
Step 2: Segregate Incompatible Wastes
Proper segregation is critical to prevent dangerous chemical reactions.
-
Store waste containers of this compound separately from acids and strong oxidizing agents.[10] Amines can react exothermically with acids.[5]
-
Utilize secondary containment (such as a lab tray or plastic tub) to physically separate incompatible waste streams and to contain any potential leaks from the primary container.[14] The secondary container must be able to hold 110% of the volume of the primary container.[14]
Step 3: Label the Waste Container
Proper labeling is a regulatory requirement and essential for safety.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[15]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
List all constituents and their approximate percentages.
-
Indicate the date when waste was first added (the "accumulation start date").[13]
Step 4: Accumulate Waste Safely
-
Keep the waste container securely capped at all times, except when adding waste.[14][15] This prevents the release of vapors and protects against spills.
-
Do not fill containers beyond 90% capacity or past the neck to allow for vapor expansion.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of waste streams.
Management of Empty Containers and Spills
Empty Container Disposal
A chemical container is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse : The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) capable of removing all chemical residue.[12][15]
-
Collect Rinsate : The rinsate from this procedure is considered hazardous waste and must be collected and disposed of in your liquid hazardous waste container.[15]
-
Deface Labels : Completely remove or deface all labels on the empty, rinsed container to prevent confusion.[12]
-
Final Disposal : Once triple-rinsed and air-dried in a fume hood, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a chemical fume hood) :
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[2]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled container for disposal as hazardous solid waste.
-
-
Large Spills or Spills Outside a Fume Hood :
-
Alert all personnel in the immediate area and evacuate.
-
If the substance is flammable, remove all sources of ignition.[2]
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) emergency line immediately.
-
Final Disposal & Key Timelines
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. Your role is to ensure its safe and compliant accumulation until it is collected by your institution's EH&S department.
| Parameter | Guideline | Rationale |
| Max Accumulation Time | Varies by institution, often 90-180 days from the accumulation start date.[13][14] | Regulatory compliance to prevent laboratories from becoming long-term waste storage facilities. |
| Max Accumulation Volume | Typically up to 55 gallons of total hazardous waste per SAA.[14] | Exceeding this volume can change a facility's regulatory status and requires more stringent controls. |
| Container Fullness | Request pickup when a container is ~75-90% full.[10][13] | Prevents overfilling and allows for safe transport. |
When your waste container is full or approaching its time limit, submit a chemical waste collection request to your EH&S department following their specific procedures.[13][14]
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2026). UC San Diego. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). University of Chicago. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
-
Piperidine Safety Data Sheet. (2024, May 7). Penta Chemicals. Retrieved from [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8). Oreate AI Blog. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2008, October 11). Alfa Aesar. Retrieved from [Link]
-
3-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]
-
CID 158625512. (n.d.). PubChem. Retrieved from [Link]
-
2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. (2019, January 31). Loba Chemie. Retrieved from [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline. (n.d.). TUODA. Retrieved from [Link]
-
Bis(trifluoromethanesulfonyl)aniline. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. One moment, please... [abdurrahmanince.net]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline. The recommendations herein are synthesized from an analysis of its structural components—a piperidine moiety and a di(trifluoromethyl)aniline core—and are grounded in established protocols for managing potent pharmaceutical compounds. The primary objective is to foster a proactive safety culture by providing a framework for risk assessment and control.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to safety dictates treating it as a potent compound with multiple potential hazards. The trifluoromethylaniline group suggests potential for skin, eye, and respiratory irritation, with a risk of cumulative effects and toxicity.[1][2][3][4][5][6][7][8][9] The piperidine component introduces risks of flammability, corrosivity (severe skin burns and eye damage), and toxicity through inhalation or skin contact. Therefore, a multi-faceted personal protective equipment (PPE) strategy is imperative.
Hazard Assessment and Risk Mitigation
Given the compound's structural alerts, it should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[10] Exposure can occur through inhalation of aerosols, dermal contact, or accidental ingestion. The primary goal is to minimize any direct contact with the substance.
A tiered approach to PPE is recommended, based on the scale of the operation and the potential for exposure. For all operations, a baseline of engineering controls, such as a certified chemical fume hood, is mandatory. For operations with a higher risk of aerosolization or spillage, enhanced containment solutions should be considered.[11]
Part 1: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the last line of defense, after engineering and administrative controls. The following table outlines the minimum PPE requirements.
| Body Part | Recommended Protection | Rationale and Key Considerations |
| Eyes/Face | Chemical safety goggles and a face shield.[12] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin/Body | Chemical-resistant disposable coverall (e.g., DuPont™ Tyvek®) with integrated shoe covers.[10][12] | Provides head-to-toe protection. Garments with taped seams and zipper flaps offer enhanced protection against particulate and liquid ingress.[10] |
| Hands | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | The outer glove should be changed immediately upon contamination. Inspect gloves for integrity before each use.[3] |
| Respiratory | A NIOSH-approved respirator is mandatory.[3] The type depends on the operational scale and potential for exposure. | For small-scale operations in a fume hood, a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters may be sufficient. For larger quantities or operations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[11][12][13] |
Step-by-Step Gowning and De-gowning Procedure
Proper gowning and de-gowning are critical to prevent cross-contamination.
Caption: Halogenated Waste Disposal Workflow.
Key Disposal Principles:
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams. [14][15]* Labeling : Clearly label waste containers with "Hazardous Waste," the chemical name, and the hazard characteristics. [14]* Containment : Waste containers must be leak-proof and kept closed except when adding waste. [14]* Regulatory Compliance : All disposal must be in accordance with local, state, and federal regulations.
By adhering to these stringent PPE, operational, and disposal protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment.
References
- Potent Pharmaceutical Compound Containment Case Study. AIHA.
- DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie.
- Disposal process for halogenated organic material (P
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- Hazardous waste segreg
- 4-Fluoro-3-(trifluoromethyl)
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvents. Cornell EHS.
- Protecting personnel from potent compounds. Healthcare Packaging.
- Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. Alfa Aesar.
- An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
- SAFETY DATA SHEET for 2-(Trifluoromethyl)aniline. Fisher Scientific.
- SAFETY DATA SHEET for 2-Methyl-3-(trifluoromethyl)aniline. Fisher Scientific.
- Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical.
- SAFETY DATA SHEET for 2-piperidino-5-(trifluoromethyl)aniline. Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET for 3-(Trifluoromethyl)aniline. Fisher Scientific.
- SAFETY DATA SHEET for 2,5-Bis(trifluoromethyl)aniline. Fisher Scientific.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.pt [fishersci.pt]
- 10. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 11. aiha.org [aiha.org]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. 3m.com [3m.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
